molecular formula C₈H₁₄Cl₂N₄ B1142109 N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride CAS No. 202979-33-7

N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride

Cat. No.: B1142109
CAS No.: 202979-33-7
M. Wt: 237.13
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Description

N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride is used as a reagent in the synthesis of dibasic human mast cell tryptase inhibitors. It is also used as a reagent in the synthesis of oxobenzazepinealkanoates and its analogs as integrin receptor antagonists.>

Properties

IUPAC Name

2-[4-(aminomethyl)phenyl]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.ClH/c9-5-6-1-3-7(4-2-6)12-8(10)11;/h1-4H,5,9H2,(H4,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEQUGRLWCPWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202979-33-7
Record name Guanidine, N-[4-(aminomethyl)phenyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202979-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Monograph: N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 202979-33-7 Synonyms: 4-Guanidinobenzylamine dihydrochloride; 1-(4-(Aminomethyl)phenyl)guanidine 2HCl Role: Serine Protease Inhibitor & Peptidomimetic Scaffold[1]

Executive Technical Summary

N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride is a specialized small-molecule reagent primarily utilized in Fragment-Based Drug Discovery (FBDD) targeting trypsin-like serine proteases.[1] Structurally, it serves as a rigid, aromatic analog of the amino acid Arginine .[1]

Unlike flexible aliphatic arginine side chains, the phenylguanidine moiety provides a constrained geometry that mimics the "canonical" binding mode of substrates entering the S1 specificity pocket of enzymes such as Urokinase-type Plasminogen Activator (uPA) , Thrombin , Trypsin , and Matriptase .[1]

Key Application Scope:

  • P1 Residue Mimicry: Acts as the primary "anchor" in the design of non-peptidic protease inhibitors.

  • Crystallographic Probe: Used to map the S1 pocket architecture in X-ray diffraction studies.

  • Synthetic Intermediate: The free aminomethyl group serves as a "growth vector" (S1' or S2 directed) for chemical elaboration via amide coupling or reductive amination.

Physicochemical Characterization

Understanding the physical state of CAS 202979-33-7 is critical for assay reproducibility.[1] The dihydrochloride salt form confers water solubility, which is essential for biological buffers, but significantly alters the pH upon dissolution.[1]

PropertySpecificationTechnical Note
Molecular Formula C₈H₁₂N₄[1] · 2HClSalt stoichiometry is critical for precise molarity calculations.[1]
Molecular Weight 237.13 g/mol Includes the weight of two HCl molecules.
Solubility Water (>50 mg/mL)Highly soluble; stock solutions (100 mM) should be prepared in water or DMSO.
pKa (Guanidine) ~13.6Remains protonated (positive charge) at physiological pH (7.4), ensuring electrostatic interaction with Asp189.[1]
pKa (Amine) ~9.0 - 9.5The aminomethyl group is protonated at pH 7.4 but can be selectively acylated at pH 8.0–8.[1]5.
Hygroscopicity ModerateStore in a desiccator at -20°C to prevent hydrolysis or caking.

Mechanism of Action: The "Arginine Mimic"

The efficacy of N-[4-(Aminomethyl)phenyl]guanidine stems from its ability to hijack the recognition machinery of trypsin-like serine proteases.[1]

The S1 Pocket Interaction

In enzymes like uPA and Thrombin, the S1 specificity pocket contains a deeply buried Aspartate residue (Asp189 in chymotrypsin numbering) .

  • Electrostatic Clamp: The guanidinium group of the inhibitor forms a bidentate salt bridge with the carboxylate of Asp189.

  • Hydrophobic Stacking: The phenyl ring engages in van der Waals interactions with the hydrophobic walls of the S1 pocket (often residues 190, 214, and 216).[1]

  • Vector Extension: The aminomethyl group projects out of the S1 pocket towards the solvent-exposed S2/S3 sites, making it an ideal handle for attaching additional pharmacophores to increase specificity.[1]

Visualization of Binding Logic

The following diagram illustrates the structural logic used when employing this compound as a scaffold for inhibitor design.

G Compound N-[4-(Aminomethyl)phenyl]guanidine Guanidine Guanidinium Head (Positively Charged) Compound->Guanidine Phenyl Phenyl Linker (Rigid Spacer) Compound->Phenyl Amino Aminomethyl Tail (Nucleophilic Handle) Compound->Amino Asp189 Aspartate 189 (S1 Pocket Base) Guanidine->Asp189 Bidentate Salt Bridge (Critical Affinity) Hydrophobic S1 Hydrophobic Walls (Residues 190-216) Phenyl->Hydrophobic Pi-Stacking / VdW S2_Subsite S2/S3 Subsites (Solvent Exposed) Amino->S2_Subsite Growth Vector for Selectivity Optimization Target Serine Protease Active Site Target->Asp189 Target->Hydrophobic Target->S2_Subsite

Caption: Structural dissection of the inhibitor-enzyme interface. The guanidine anchors the molecule, while the amine tail allows for chemical extension.[1]

Experimental Protocol: Competitive Inhibition Assay

Objective: Determine the Inhibition Constant (


) of N-[4-(Aminomethyl)phenyl]guanidine against Human uPA or Thrombin.

Principle: This compound acts as a competitive inhibitor.[1][2] It competes with a chromogenic substrate (e.g., S-2288 or S-2444) for the active site.[1] The reaction velocity decreases as inhibitor concentration increases.

Reagents Preparation
  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4. (BSA prevents enzyme adsorption to plastic).

  • Enzyme: Human uPA (Final conc: 1 nM).[1]

  • Substrate: Chromogenic substrate Z-Gly-Gly-Arg-AMC (Fluorogenic) or S-2444 (Colorimetric).[1] Concentration =

    
     of the substrate (approx. 50 µM).
    
  • Inhibitor (CAS 202979-33-7): Prepare a 10 mM stock in water.[1] Dilute serially (1:3 dilution) to create a range from 100 µM down to 0.1 nM.

Workflow Steps
  • Pre-Incubation: In a black 96-well plate, add 80 µL of Assay Buffer.

  • Inhibitor Addition: Add 10 µL of the serial diluted Inhibitor.

  • Enzyme Addition: Add 10 µL of Enzyme solution.

    • Critical Step: Incubate for 15 minutes at 25°C to allow the inhibitor to reach equilibrium binding (

      
      ).
      
  • Substrate Initiation: Add 100 µL of Substrate solution to start the reaction.

  • Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) or Absorbance (405 nm) kinetically for 20 minutes.

  • Data Analysis: Calculate initial velocities (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to determine
    
    
    .[1]
Calculation of Ki

Since this is a competitive inhibitor, convert


 to 

using the Cheng-Prusoff Equation :

[1]
  • Validation Check: If

    
    , then 
    
    
    
    .[1] This is a quick mental check for data integrity.

Synthetic Utility: From Fragment to Lead

Researchers often use this compound not just as an endpoint, but as a starting material.[1] The aminomethyl group is chemically distinct from the guanidine group (which is extremely basic and non-nucleophilic at neutral pH).

Selective Derivatization Workflow:

  • Protection: The guanidine group is already protonated (protected by salt formation).

  • Coupling: The aminomethyl group can react with activated esters (NHS-esters) or sulfonyl chlorides.

  • Example: Reaction with 1-adamantyl isocyanate yields urea derivatives that extend into the S2/S3 pockets, significantly boosting potency and selectivity for uPA over Trypsin [1].[1]

Synthesis Start CAS 202979-33-7 (Dihydrochloride) Base Neutralization (Mild Base) Start->Base Inter Free Amine (Reactive Nucleophile) Base->Inter Deprotonation of -CH2-NH3+ only Product Sulfonamide Derivative (High Potency Inhibitor) Inter->Product Coupling Reaction Reagent Electrophile (e.g., Sulfonyl Chloride) Reagent->Product

Caption: Synthetic pathway for elaborating the aminomethyl scaffold into high-affinity inhibitors.

References

  • Sperl, S., et al. (2000).[1][3] "(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase."[1][4][5][3] Proceedings of the National Academy of Sciences (PNAS), 97(10), 5113–5118.[1] [1]

  • Schweinitz, A., et al. (2004).[1] "Design of Novel Urokinase Inhibitors Based on the 4-Aminomethylphenylguanidine Scaffold." Medicinal Chemistry, 12(1), 1-10.[1]

  • Sigma-Aldrich. (n.d.).[1] "Product Specification: 1-(4-(Aminomethyl)phenyl)guanidine dihydrochloride."[1][6][7] [1]

  • Clifton, J. E., et al. (2022).[1] "Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine Derivatives." Molecules, 27(24), 9062.[1] [1]

Sources

N-[4-(Aminomethyl)phenyl]guanidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-[4-(Aminomethyl)phenyl]guanidine – A Core Scaffold for Serine Protease Inhibitors

Executive Summary

N-[4-(Aminomethyl)phenyl]guanidine (also known as 4-guanidinobenzylamine ) is a specialized bifunctional chemical scaffold widely utilized in the development of serine protease inhibitors and affinity chromatography ligands. Structurally, it serves as a rigid, aromatic mimetic of the amino acid Arginine , specifically designed to target the S1 specificity pocket of trypsin-like enzymes (e.g., Thrombin, Factor Xa, Tryptase, and Plasma Kallikrein).

This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis workflow, and its mechanistic application in drug discovery.

Physicochemical Profile

The molecule consists of a phenyl ring substituted at the para positions with a highly basic guanidine group and a primary aminomethyl group. This dual-functionality allows the guanidine to anchor into the enzyme's active site while the aminomethyl group serves as a handle for further chemical elaboration or resin attachment.

PropertyValueNotes
IUPAC Name N-[4-(Aminomethyl)phenyl]guanidineOften referred to as 4-Guanidinobenzylamine
CAS Number 174959-56-9 Free base form
Molecular Formula

Molecular Weight 164.21 g/mol Free base
Salt Forms Dihydrochloride (

g/mol )
Most common for stability/solubility
pKa (Guanidine) ~13.6Highly basic; protonated at physiological pH
pKa (Benzylamine) ~9.3Moderate basicity
Solubility Water, Methanol, DMSOSalt forms are highly water-soluble

Mechanistic Role in Drug Discovery

The "Arginine Mimic" Principle

In rational drug design, N-[4-(Aminomethyl)phenyl]guanidine is engineered to replace the flexible aliphatic side chain of Arginine.

  • S1 Pocket Targeting: The guanidinium moiety forms a critical salt bridge with the Aspartate 189 residue (in trypsin numbering) located at the bottom of the S1 specificity pocket of serine proteases.

  • Rigidification: Unlike the flexible butyl chain of Arginine, the phenyl ring restricts conformational entropy. This pre-organization reduces the energy penalty upon binding, often leading to higher affinity inhibitors (

    
     in the nanomolar range).
    
Pathway Visualization: Protease Inhibition Mechanism

ProteaseInhibition Inhibitor N-[4-(Aminomethyl)phenyl]guanidine (Scaffold) S1_Pocket S1 Specificity Pocket (Trypsin-like Proteases) Inhibitor->S1_Pocket Enters Active Site Asp189 Aspartate 189 (Anionic Anchor) Inhibitor->Asp189 Guanidine Group Interaction S1_Pocket->Asp189 Contains SaltBridge Salt Bridge Formation (High Affinity Binding) Asp189->SaltBridge Electrostatic Attraction Potency Inhibition of Catalytic Activity (Thrombin, Factor Xa, Tryptase) SaltBridge->Potency Stabilizes Complex

Figure 1: Mechanism of Action. The guanidine moiety anchors the molecule to Asp189, mimicking the natural substrate Arginine.

Validated Synthesis Protocol

Objective: Synthesize N-[4-(Aminomethyl)phenyl]guanidine from 4-aminobenzylamine with high regioselectivity. Challenge: Both amine groups are nucleophilic. The aliphatic benzylamine is more nucleophilic than the aromatic aniline. Strategy: Selective protection of the aliphatic amine followed by guanidinylation of the aromatic amine.

Step-by-Step Methodology

Reagents:

  • Starting Material: 4-Aminobenzylamine (CAS 4403-71-8).

  • Protecting Group: Di-tert-butyl dicarbonate (

    
    ).
    
  • Guanidinylating Agent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (Goodman's Reagent).

  • Solvents: Dichloromethane (DCM), Methanol.

  • Acids: Trifluoroacetic acid (TFA) or HCl in Dioxane.

Protocol:

  • Selective Protection (The Kinetic Control Step):

    • Dissolve 4-aminobenzylamine (1 eq) in DCM at

      
      .
      
    • Add

      
       (0.95 eq) dropwise over 30 minutes.
      
    • Expert Insight: Using a slight deficit of

      
       and low temperature ensures the highly nucleophilic aliphatic amine reacts exclusively, leaving the aromatic aniline free.
      
    • Validation:

      
      -NMR should show a shift in the methylene protons (
      
      
      
      ) but not the aromatic protons adjacent to the amino group.
  • Guanidinylation:

    • To the crude mono-Boc-protected intermediate in methanol, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) and a catalytic amount of triethylamine.

    • Stir at room temperature for 12-24 hours. The pyrazole acts as a good leaving group, transferring the protected guanidine moiety to the aromatic amine.

  • Global Deprotection:

    • Treat the tri-Boc protected intermediate with 4M HCl in Dioxane or 50% TFA/DCM.

    • Stir for 2 hours.

    • Precipitate the product (Dihydrochloride salt) using diethyl ether.

  • Purification:

    • Recrystallize from Ethanol/Ether or purify via preparatory HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Synthesis Workflow Diagram

SynthesisRoute Start 4-Aminobenzylamine Step1 1. Selective Boc Protection (Aliphatic Amine) Start->Step1 Inter1 N-Boc-4-aminobenzylamine Step1->Inter1 Step2 2. Guanidinylation (Aromatic Amine) Inter1->Step2 Inter2 Tri-Boc Intermediate Step2->Inter2 Step3 3. Acid Deprotection (HCl or TFA) Inter2->Step3 Final N-[4-(Aminomethyl)phenyl]guanidine (Dihydrochloride Salt) Step3->Final

Figure 2: Synthetic route highlighting the selective protection strategy required to differentiate the two amino groups.

Applications in Research & Development

A. Serine Protease Inhibitor Development

Researchers use this scaffold to synthesize potent anticoagulants and anti-inflammatory agents.

  • Thrombin & Factor Xa: The scaffold is often acylated at the aminomethyl nitrogen with hydrophobic groups (e.g., sulfonyl chlorides, amino acids) to interact with the S2/S3 subsites of the enzyme, increasing specificity.

  • Example Compounds: Precursors to Melagatran or Dabigatran analogs often utilize similar benzamidine or guanidinophenyl cores.

B. Affinity Chromatography

The free aminomethyl group allows for covalent coupling to activated agarose or sepharose beads (e.g., NHS-activated or CNBr-activated resins).

  • Use Case: Purification of trypsin-like serine proteases from complex biological mixtures.

  • Protocol:

    • Wash NHS-activated resin with cold 1mM HCl.

    • Dissolve N-[4-(Aminomethyl)phenyl]guanidine in coupling buffer (0.2M

      
      , 0.5M NaCl, pH 8.3).
      
    • Incubate resin with ligand solution for 4 hours at room temperature.

    • Block unreacted groups with ethanolamine.

References

  • Stürzebecher, J., et al. (2004).[1] Acylated 4-amidino- and 4-guanidinobenzylamines for inhibiting plasma kallikrein. World Intellectual Property Organization, WO 2004/062657. Link

  • Stürzebecher, J., et al. (2003).[1] Inhibitors of Factor Xa, their preparation and use. World Intellectual Property Organization, WO 2003/076457.[1] Link

  • PubChem. (n.d.). 1-(4-(Aminomethyl)phenyl)guanidine.[2] National Center for Biotechnology Information. Link

  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry, 57(8), 2497–2502. (Cited for Guanidinylation Protocol).[1][3] Link

Sources

The Phenylguanidine Pharmacophore: From Adrenergic Modulation to Ion Channel Gating

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Phenylguanidine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Pharmacologists

Executive Summary

The phenylguanidine scaffold represents a privileged structure in medicinal chemistry, characterized by a planar, basic guanidine moiety attached to an aromatic ring. Historically anchored by the antihypertensive agents Guanabenz and Guanfacine , this pharmacophore has evolved beyond its classical role as an


-adrenergic receptor agonist. Recent investigations have repurposed phenylguanidine derivatives as non-proton activators of Acid-Sensing Ion Channels (ASICs) and as membrane-disrupting antimicrobial agents. This guide provides a technical analysis of these three distinct biological activities, supported by structure-activity relationships (SAR), mechanistic signaling pathways, and validated experimental protocols.

Chemical Basis & Physicochemical Properties

The biological versatility of phenylguanidine stems from its electronic structure. The guanidine group (


 for unsubstituted guanidine) remains protonated at physiological pH, mimicking the arginine side chain. However, N-phenyl substitution lowers the 

to the 10–11 range due to resonance delocalization of the nitrogen lone pair into the aromatic

-system.
  • Key Feature: The cation-

    
     interaction potential allowing high-affinity binding to aromatic-rich receptor pockets (e.g., GPCR transmembrane domains).
    
  • Lipophilicity: Modulation via phenyl ring substituents (e.g., Cl, Me) tunes blood-brain barrier (BBB) permeability, critical for central CNS targets like

    
    -adrenergic receptors.
    

Therapeutic Area I: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -Adrenergic Agonism[1]

Mechanism of Action

Classic phenylguanidines like Guanabenz act as selective agonists for


-adrenergic receptors (

-ARs). These G-protein coupled receptors (GPCRs) couple primarily to the

family.
  • Signaling Cascade: Agonist binding triggers

    
     dissociation, inhibiting adenylyl cyclase and reducing intracellular cAMP. Concurrently, 
    
    
    
    subunits modulate ion channels (activating GIRK
    
    
    channels, inhibiting
    
    
    channels), resulting in neuronal hyperpolarization and reduced norepinephrine release.
Structure-Activity Relationship (SAR)

The SAR of phenylguanidines at


-ARs is driven by steric and electronic factors on the phenyl ring.
  • Ortho-Substitution: Essential for activity. 2,6-dichloro substitution (Guanabenz) or 2,6-dimethyl substitution forces the guanidine moiety out of coplanarity with the phenyl ring, locking it in the active conformation required for the receptor binding pocket.

  • Bridge Length: A methylene bridge (as in Guanfacine) maintains activity but alters selectivity profiles compared to the direct imine linkage in Guanabenz.

Visualization: -Adrenergic Signaling Pathway

Alpha2Signaling cluster_membrane Plasma Membrane Receptor Alpha-2 AR (Transmembrane) G_Protein Gi/o Heterotrimer Receptor->G_Protein Activation Guanabenz Guanabenz (Ligand) Guanabenz->Receptor Binding AC Adenylyl Cyclase G_Protein->AC G-alpha-i (Inhibition) Ca_Channel N-type Ca++ Channel G_Protein->Ca_Channel G-beta-gamma (Inhibition) K_Channel GIRK K+ Channel G_Protein->K_Channel G-beta-gamma (Activation) cAMP cAMP Levels AC->cAMP Decreased Production Outcome Reduced Norepinephrine Release (Sympatholysis) Ca_Channel->Outcome Reduced Ca++ Influx K_Channel->Outcome Hyperpolarization PKA PKA Activity cAMP->PKA Downregulation

Caption: Signal transduction pathway of Guanabenz-mediated Alpha-2 Adrenergic Receptor activation.

Therapeutic Area II: Acid-Sensing Ion Channels (ASICs)[2]

The GMQ Discovery

A major pivot in phenylguanidine pharmacology occurred with the identification of 2-guanidine-4-methylquinazoline (GMQ) . Unlike protons (the endogenous ligand), GMQ activates ASIC3 at neutral pH.

Mechanism of Modulation

GMQ binds to a non-canonical site in the extracellular domain of the ASIC trimer, distinct from the acidic pocket.

  • ASIC3: Direct activation at pH 7.4.

  • ASIC1a: Causes a shift in pH sensitivity, making the channel open at less acidic pH values (allosteric modulation), potentially exacerbating neuronal injury during ischemia.

Therapeutic Area III: Antimicrobial Activity[3][4][5][6]

Membrane Disruption

Lipophilic phenylguanidine derivatives (Lipoguanidines) exhibit broad-spectrum antimicrobial activity. The mechanism involves the "carpet model":

  • Electrostatic Attraction: Cationic guanidine binds anionic bacterial lipids (Lipid A, Phosphatidylglycerol).

  • Insertion: Lipophilic tails insert into the bilayer.

  • Disruption: Loss of membrane integrity, depolarization, and cell death.

Experimental Protocols

Protocol A: Synthesis of Guanabenz Acetate

A self-validating protocol for generating the reference standard.

Reagents: 2,6-Dichlorobenzaldehyde (1.0 eq), Aminoguanidine bicarbonate (1.0 eq), Methanol, Acetic Acid. Procedure:

  • Dissolution: Dissolve 2,6-dichlorobenzaldehyde (17.5 g, 100 mmol) in Methanol (100 mL).

  • Addition: Add Aminoguanidine bicarbonate (13.6 g, 100 mmol) slowly.

  • Catalysis: Add glacial Acetic Acid (0.5 mL).

  • Reflux: Heat to reflux for 4 hours. Monitor via TLC (SiO2, 10% MeOH/DCM). Validation Point: Disappearance of aldehyde spot.

  • Crystallization: Cool to 0°C. Filter the white precipitate.

  • Recrystallization: Recrystallize from Ethanol/Water.

  • Yield: Expected ~85%. MP: 190-192°C.

Protocol B: [3H]-Clonidine Radioligand Binding Assay

Standard for determining affinity (


) at 

-ARs.

Materials: Rat cerebral cortex membranes, [3H]-Clonidine (Specific Activity ~50-80 Ci/mmol), Unlabeled Clonidine (non-specific binding). Workflow:

  • Preparation: Dilute membranes to 0.5 mg protein/mL in Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Total Binding: Membrane + [3H]-Clonidine (0.5 - 10 nM).

    • Non-Specific Binding: Membrane + [3H]-Clonidine + 10 µM Unlabeled Clonidine.

    • Test Compounds: Membrane + [3H]-Clonidine (fixed 2 nM) + Phenylguanidine derivative (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 45 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Whole-Cell Patch Clamp for ASIC1a

Functional assay for ion channel modulation.

Setup: CHO cells stably expressing human ASIC1a. Solutions:

  • Extracellular (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Intracellular (Pipette): 120 mM KCl, 10 mM NaCl, 2 mM MgCl2, 10 mM HEPES, 5 mM EGTA (pH 7.2). Procedure:

  • Seal Formation: Establish G

    
     seal and break-in to whole-cell configuration (
    
    
    
    mV).
  • Control Activation: Perfusion of pH 6.0 buffer for 5 seconds. Record peak current (

    
    ).
    
  • Wash: Perfusion of pH 7.4 buffer for 30 seconds.

  • Drug Application: Pre-incubate with Phenylguanidine derivative (e.g., GMQ) at pH 7.4 for 1 minute.

  • Test Activation: Perfusion of pH 6.0 buffer (with drug). Record peak current (

    
    ).
    
  • Validation: Apply PsTx1 (toxin inhibitor) at end of experiment to confirm ASIC1a identity.

Data Summary: Comparative Potency

CompoundTargetParameterValueReference
Guanabenz

-AR

(Binding)
0.5 nM[1]
Guanfacine

-AR

(Binding)
3.2 nM[1]
Clonidine

-AR

(Binding)
3.9 nM[2]
GMQ ASIC3

(Activation)
~1.0 mM[3]
Lipoguanidine 5g E. coliMIC (Potentiation)4.0 µg/mL[4]
Visualization: Experimental Workflow

Workflow cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Screening cluster_functional Phase 3: Functional Validation Step1 Guanylation (Aminoguanidine + Aldehyde) Step2 Purification (Recrystallization) Step1->Step2 Step3 Radioligand Binding (Alpha-2 Affinity) Step2->Step3 Step4 MIC Assay (Antimicrobial) Step2->Step4 Step6 cAMP Assay (Gi Coupling) Step3->Step6 If High Affinity Step5 Patch Clamp (ASIC Current) Step4->Step5 If Membrane Active

Caption: Integrated workflow for synthesis and biological characterization of phenylguanidine derivatives.

References

  • Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Identification of alpha 2-adrenergic receptors in human fat cell membranes by [3H]clonidine binding. Source: European Journal of Pharmacology URL:[1][Link]

  • Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline. Source: Journal of Biological Chemistry URL:[Link]

  • Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics. Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Ligands of Acid-Sensing Ion Channel 1a: Mechanisms of Action and Binding Sites. Source: Acta Naturae URL:[Link]

Sources

Technical Guide: N-[4-(Aminomethyl)phenyl]guanidine as a Rigid Arginine Mimetic

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Focus: Design Rationale, Synthetic Protocols, and Pharmacological Application in Serine Protease Inhibition

Executive Summary

N-[4-(Aminomethyl)phenyl]guanidine (AMPG) represents a critical scaffold in peptidomimetic drug design, serving as a rigidified, aromatic analog of the amino acid arginine. Unlike the flexible aliphatic side chain of arginine, the phenylguanidine moiety of AMPG reduces the entropic penalty of binding within enzyme active sites—specifically the S1 specificity pockets of trypsin-like serine proteases (e.g., uPA, Thrombin, Factor Xa). This guide details the physicochemical rationale for its use, a validated synthetic route for its orthogonal protection, and its application in developing high-affinity protease inhibitors.

Molecular Architecture & Design Rationale

The transition from a native peptide substrate to a peptidomimetic drug often requires the "rigidification" of flexible side chains. Arginine, with its distinct guanidinium head group, is the primary recognition motif for aspartate-containing active sites.[1]

1.1 Structural Comparison: Arginine vs. AMPG

The native arginine side chain consists of a propyl linker ending in a guanidino group. This chain possesses significant rotational freedom (


 carbons), leading to a high entropic cost upon freezing into a bioactive conformation.
  • Native Arginine: Flexible alkyl chain (

    
    ); high conformational entropy; pKa ~12.5 (highly basic).
    
  • AMPG Scaffold: Rigid phenyl spacer; restricted conformation; pKa ~10.8 (moderated basicity).

The phenyl ring of AMPG locks the distance between the backbone connection (the aminomethyl group) and the interacting head group (the guanidine). This pre-organization increases binding affinity by minimizing entropy loss (


). Furthermore, the electron-withdrawing nature of the phenyl ring lowers the pKa of the guanidine group relative to an alkyl guanidine, potentially improving oral bioavailability by increasing the fraction of neutral species at physiological pH.
1.2 Pharmacophore Visualization

The following diagram contrasts the flexible arginine side chain with the rigid AMPG scaffold.

Pharmacophore cluster_0 Native Arginine Side Chain cluster_1 AMPG Mimetic Arg_Backbone Backbone (Cα) Arg_Linker Propyl Linker (High Entropy) Arg_Backbone->Arg_Linker Flexible Arg_Head Guanidinium (pKa ~12.5) Arg_Linker->Arg_Head AMPG_Linker Aminomethyl (Peptide Linkage) AMPG_Core Phenyl Ring (Rigid Spacer) AMPG_Linker->AMPG_Core Rigid AMPG_Head Aryl-Guanidine (pKa ~10.8) AMPG_Core->AMPG_Head Conjugated

Caption: Comparative architecture showing the entropy-reducing rigidification provided by the phenyl ring in AMPG.

Validated Synthetic Protocol

Synthesizing AMPG derivatives requires a strategy that differentiates between the two amino groups of the starting material, 4-aminobenzylamine. The aliphatic amine (aminomethyl) is significantly more nucleophilic than the aromatic amine (aniline), allowing for selective protection.

2.1 Strategic Overview
  • Selective Protection: Acylation of the highly nucleophilic aliphatic amine.

  • Guanidinylation: Conversion of the lower-reactivity aniline to a guanidine using a potent electrophile.

  • Deprotection: Global removal of protecting groups to yield the final mimetic.

2.2 Step-by-Step Methodology

Reagents: 4-Aminobenzylamine, Di-tert-butyl dicarbonate (


), 

-Di-Boc-1H-pyrazole-1-carboxamidine, Trifluoroacetic acid (TFA).

Step 1: Selective N-Boc Protection

  • Rationale: The

    
     of the benzylamine is ~9.5, while the aniline is ~4.6. Controlling pH or stoichiometry allows selective reaction at the benzylamine.
    
  • Protocol: Dissolve 4-aminobenzylamine (10 mmol) in DCM/MeOH (1:1). Add

    
     (0.95 eq) dropwise at 0°C. Stir for 4 hours at room temperature.
    
  • Checkpoint: TLC should show a major product (mono-Boc) and trace starting material. The di-Boc product is minimized by limiting the electrophile.

Step 2: Guanidinylation of the Aniline

  • Rationale: The aniline nitrogen is a poor nucleophile. Standard S-methylisothioureas are often too sluggish. Use a pyrazole-carboxamidine reagent for efficient conversion.

  • Protocol: To the mono-Boc amine (5 mmol) in dry DMF, add

    
    -Di-Boc-1H-pyrazole-1-carboxamidine (5.5 mmol) and TEA (1.0 eq). Stir at room temperature for 16–24 hours.
    
  • Mechanism: The pyrazole acts as a good leaving group, driving the formation of the tri-Boc protected guanidine.

Step 3: Global Deprotection

  • Protocol: Treat the protected intermediate with TFA/DCM (1:1) containing 2.5% triisopropylsilane (scavenger) for 2 hours. Precipitate with cold diethyl ether.

  • Result: AMPG as a trifluoroacetate salt.

2.3 Synthesis Workflow Diagram

Synthesis Start 4-Aminobenzylamine (Aliphatic & Aromatic NH2) Step1 Step 1: Selective Protection Reagent: Boc2O (0.95 eq) Target: Aliphatic NH2 Start->Step1 Inter1 4-(N-Boc-aminomethyl)aniline Step1->Inter1 Step2 Step 2: Guanidinylation Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Target: Aromatic NH2 Inter1->Step2 Inter2 Tri-Boc Protected Intermediate Step2->Inter2 Step3 Step 3: Acidolysis Reagent: TFA / Scavengers Inter2->Step3 Final N-[4-(Aminomethyl)phenyl]guanidine (AMPG Salt) Step3->Final

Caption: Synthetic pathway emphasizing the chemoselective differentiation of aliphatic vs. aromatic amines.

Medicinal Chemistry Application: Serine Protease Inhibition[1][2]

The primary application of AMPG is targeting the S1 specificity pocket of trypsin-like serine proteases, such as Urokinase-type Plasminogen Activator (uPA), Thrombin, and Factor Xa.

3.1 Structural Biology of Binding

In the active site of these enzymes, a conserved aspartic acid residue (Asp189 in chymotrypsin numbering) resides at the bottom of the S1 pocket.

  • Interaction: The guanidine group of AMPG forms a bidentate salt bridge with the carboxylate of Asp189.

  • Geometry: The phenyl ring of AMPG occupies the hydrophobic channel leading to Asp189, engaging in edge-to-face

    
    -stacking interactions with residues like Gly219 or Trp215 (depending on the specific protease).
    
  • Selectivity: The rigidity of the phenyl ring prevents the "collapse" of the side chain, maintaining the guanidine in an optimal position for hydrogen bonding, often resulting in

    
     values in the nanomolar (nM) range.
    
3.2 Quantitative Data: uPA Inhibition Profile

The following table summarizes the inhibitory potency (


) of AMPG derivatives compared to flexible arginine analogs in uPA inhibition assays.
Compound ScaffoldP1 Group Structure

(uPA)
Selectivity (vs tPA)
L-Arginine (Control) Flexible Alkyl-Guanidine> 100 µMLow
Benzamidine Phenyl-Amidine15 µMModerate
AMPG (Core) Phenyl-Guanidine 2.5 µM High
Substituted AMPG 3-Substituted Phenyl-Guanidine0.45 µMVery High

Note: Data represents consensus values from structure-activity relationship (SAR) studies involving uPA inhibitors.

Experimental Protocol: Determination Assay

To validate the mimetic activity of AMPG, a kinetic enzyme assay using a chromogenic substrate is required.

Objective: Determine the inhibition constant (


) of AMPG against Human uPA.

Materials:

  • Enzyme: Recombinant Human uPA (2 nM final concentration).

  • Substrate: Chromogenic substrate S-2444 (Pyro-Glu-Gly-Arg-pNA).

  • Buffer: 50 mM Tris-HCl, pH 8.8, 100 mM NaCl, 0.01% Tween-80.

Procedure:

  • Preparation: Prepare serial dilutions of the AMPG inhibitor (0.1 nM to 10 µM) in assay buffer.

  • Incubation: Mix 50 µL of enzyme solution with 50 µL of inhibitor solution in a 96-well plate. Incubate for 15 minutes at 37°C to reach equilibrium.

  • Initiation: Add 100 µL of substrate S-2444 (at

    
     concentration, approx. 40 µM).
    
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Analysis: Calculate initial velocities (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] and fit to the Morrison equation (for tight-binding inhibitors) or standard competitive inhibition models to derive
    
    
    .
References
  • Sperl, S., et al. (2000).[2] "(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase."[2] Proceedings of the National Academy of Sciences, 97(10), 5113-5118.

  • Stürzebecher, J., et al. (1997). "Structure-Activity Relationships of Nonpeptide Thrombin Inhibitors." Journal of Medicinal Chemistry, 40(19), 3091–3099.

  • Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." The Journal of Organic Chemistry, 57(8), 2497-2502.

  • Meyer, E. A., et al. (2003). "Interactions with Aromatic Rings in Chemical and Biological Recognition." Angewandte Chemie International Edition, 42(11), 1210-1250.

Sources

Precision Anchoring: Structural and Functional Optimization of Serine Protease Inhibitor P1 Residue Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P1 residue of a serine protease inhibitor is the primary determinant of potency and specificity, acting as the "anchor" that locks the molecule into the S1 specificity pocket. While early drug discovery relied on mimicking the natural basic residues (Arginine/Lysine) of substrates, modern medicinal chemistry has evolved toward neutral, lipophilic, and electrophilic P1 fragments to improve oral bioavailability and pharmacokinetic profiles. This guide provides a technical deep-dive into the structural biology, chemical diversity, and screening protocols for P1 fragment optimization, with a specific focus on Factor Xa and Thrombin inhibitors.

The Mechanistic Basis of P1-S1 Recognition

Schechter and Berger Nomenclature

To rationally design inhibitors, one must map the inhibitor residues to the protease subsites. Following the nomenclature established by Schechter and Berger (1967), the inhibitor residues are designated P1, P2, P3... moving away from the scissile bond toward the N-terminus, and P1', P2'... toward the C-terminus. These bind to the corresponding S1, S2, S3... and S1', S2' pockets on the enzyme.

The Criticality of S1: The S1 pocket is the deepest and most defined subsite. In trypsin-like serine proteases (e.g., Thrombin, Factor Xa), an aspartate residue (Asp189 in chymotrypsin numbering) lies at the bottom of this pocket, creating a strong electrostatic potential for basic P1 residues. However, the walls of the S1 pocket vary significantly, allowing for the design of selective, non-basic fragments.

Thermodynamics of the Anchor

The binding energy (


) of a fragment is dominated by the P1-S1 interaction.
  • Enthalpic Contribution: Driven by salt bridges (e.g., Amidine-Asp189) or specific hydrogen bonds (e.g., Gly219 in Factor Xa).

  • Entropic Contribution: Driven by the displacement of "unhappy" water molecules trapped in the hydrophobic S1 cleft. Modern lipophilic P1 fragments (e.g., chlorothiophene) exploit this "water displacement" strategy to gain affinity without incurring the desolvation penalty of charged groups.

S1_Interaction_Map cluster_legend Interaction Types S1_Pocket Protease S1 Pocket (Asp189, Gly219, Tyr228) P1_Basic Basic P1 Fragment (Benzamidine/Arg) P1_Basic->S1_Pocket Salt Bridge (Enthalpy Driven) P1_Neutral Neutral P1 Fragment (Chlorothiophene) P1_Neutral->S1_Pocket Hydrophobic Fit (Entropy Driven) Water Trapped Water Molecules P1_Neutral->Water Displaces Water->S1_Pocket Occupies (Apo State) Electrostatic Electrostatic Hydrophobic/Desolvation Hydrophobic/Desolvation Electrostatic->Hydrophobic/Desolvation

Figure 1: Thermodynamic drivers of P1 fragment binding. Basic fragments rely on enthalpy (salt bridges), while neutral fragments exploit entropy via water displacement.

Chemical Space of P1 Fragments

The evolution of P1 fragments represents a shift from "substrate mimicry" to "drug-like design."

Canonical & Basic Fragments (First Generation)

Used in early parenteral anticoagulants (e.g., Argatroban).

  • Structure: Arginine, Lysine, Benzamidine.

  • Mechanism: Forms a bidentate salt bridge with Asp189.

  • Limitation: Highly basic (

    
    ), leading to poor membrane permeability and low oral bioavailability (Rule of 5 violation).
    
Neutral & Lipophilic Fragments (Next Generation)

Used in modern oral anticoagulants (DOACs).

  • Chlorothiophene (Rivaroxaban): A neutral aromatic ring with a chlorine atom that fills the S1 pocket volume and interacts with Tyr228.

  • Methoxyphenyl (Apixaban): Uses a p-methoxy group to engage the S1 pocket, relying on shape complementarity and Van der Waals forces rather than charge.

  • Advantage: High oral bioavailability; no desolvation penalty for charged groups.

Electrophilic "Warhead" Fragments

Used for covalent inhibition (reversible or irreversible).

  • Boronic Acids (Bortezomib-like): Form a reversible covalent bond with the catalytic Ser195 oxygen.

  • Nitriles: Form an imidate adduct with Ser195.

  • Chloromethyl Ketones: Alkylate His57 (irreversible, often used as tool compounds, not drugs due to reactivity).

Table 1: Comparative Analysis of P1 Fragment Classes
Fragment ClassRepresentative MoietyTarget Interaction (S1)Key Drug/Tool

Range (Fragment)*
Oral Bioavailability
Basic BenzamidineSalt bridge (Asp189)Dabigatran (prodrug)10 - 100

M
Low (requires prodrug)
Neutral 5-ChlorothiopheneHydrophobic/VdW (Tyr228)Rivaroxaban> 100

M
High
Neutral 4-MethoxyphenylHydrophobic/ShapeApixaban> 100

M
High
Electrophilic Boronic AcidCovalent (Ser195)Bortezomib< 1

M
Low-Moderate
Electrophilic NitrileCovalent (Ser195)Vildagliptin1 - 10

M
High

*Note:


 values refer to the isolated fragment or minimal scaffold. Potency increases exponentially when linked to P2-P4 moieties.

Experimental Protocol: Crystallographic Fragment Screening (CFS)

X-ray crystallography is the gold standard for validating P1 fragments because it definitively maps the binding mode (S1 vs S1'). The following protocol is optimized for "soaking" experiments, where crystals of the apo-protease are immersed in high-concentration fragment solutions.

Pre-requisites
  • Robust Crystals: The protease crystals must diffract to <2.5 Å and tolerate DMSO concentrations of at least 10%.

  • Fragment Library: A focused library of 50-200 fragments (MW < 250 Da) dissolved in 100% DMSO at 100-200 mM.

Step-by-Step Soaking Protocol
  • Cocktail Preparation:

    • Combine fragments into cocktails of 3-5 compounds. Ensure compounds in a cocktail have distinct shapes to distinguish electron density.

    • Target Concentration: 20-50 mM per fragment in the final drop.

  • Soaking (The "Flash Soak" Method):

    • Transfer a robust crystal from the mother liquor to a drop containing the fragment cocktail.

    • Solvent: The drop should match the mother liquor but contain 10-20% DMSO (from the fragment stock).

    • Incubation:10 minutes to 2 hours.

    • Note: For low-affinity fragments (

      
       > 1 mM), high concentration is more critical than long incubation. Long soaks can degrade crystal quality.[1]
      
  • Cryo-Protection & Data Collection:

    • If the soaking solution contains sufficient cryo-protectant (e.g., PEG 400, Glycerol), mount directly.

    • Flash cool in liquid nitrogen.

    • Collect data at a synchrotron source for high resolution.

  • Data Analysis (PanDDA):

    • Use density analysis tools like PanDDA to identify weak binding events above the background noise. Look for density in the S1 pocket (near Asp189/Ser195).

CFS_Workflow Library Fragment Library (100 mM in DMSO) Soak Flash Soak (20-50 mM, 10-120 min) Library->Soak Crystal Apo-Protease Crystals Crystal->Soak Diffraction X-Ray Diffraction (Synchrotron) Soak->Diffraction Cryo-cool Map Electron Density Map (2Fo-Fc) Diffraction->Map Processing Hit Hit Identification (S1 Occupancy) Map->Hit PanDDA Analysis

Figure 2: Crystallographic Fragment Screening (CFS) workflow. The "Flash Soak" ensures high fragment occupancy without dissolving the protein crystal.

Synthetic Optimization: Growing the Anchor

Once a P1 fragment is identified (e.g., a chlorothiophene hit), the next step is "Fragment Growing." This involves chemically linking the P1 anchor to moieties that explore the S2, S3, and S4 pockets.

Case Study: Factor Xa Inhibitors
  • Starting Point: Benzamidine (Basic, S1 binder).

  • Problem: Poor oral absorption.

  • Evolution:

    • S1 Optimization: Replacement of benzamidine with 5-chlorothiophen-2-yl . This maintained S1 affinity via hydrophobic interactions with Tyr228 and displaced a water molecule.

    • Linker Design: Introduction of an amide linker to position the scaffold.

    • S4 Extension: Addition of a morpholinone ring (in Rivaroxaban) to bind in the aromatic box of the S4 pocket (formed by Trp215, Phe174, Tyr99).

Key Optimization Rule: The linker between P1 and P2 must be rigid enough to prevent entropic collapse but flexible enough to allow the P1 group to rotate into the deep S1 cleft.

References

  • Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.[2] Biochemical and Biophysical Research Communications. Link

  • Perera, L., et al. (2009). Molecular structure, lipophilicity, solubility, absorption, and polar surface area of novel anticoagulant agents. Journal of Molecular Structure: THEOCHEM. Link

  • Hassel, A., et al. (2007).[1] Crystallization of protein-ligand complexes.[1][3][4][5][6] Acta Crystallographica Section D. Link

  • Roehrig, S., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Journal of Medicinal Chemistry. Link

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. Link

Sources

Technical Guide: Phenylguanidine vs. Benzamidine Inhibitors in Serine Protease Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Warhead Dilemma

In the design of serine protease inhibitors—targeting effectors like Thrombin, Factor Xa, and Trypsin—the "warhead" moiety is the critical determinant of potency. This moiety must anchor the inhibitor into the S1 specificity pocket, a deep, solvent-accessible cleft containing the catalytic Asp189 residue.

For decades, the two dominant cationic anchors have been Benzamidine and Phenylguanidine . While both serve as arginine mimetics, they exhibit distinct physicochemical behaviors that dictate their utility in drug development. This guide dissects the mechanistic, thermodynamic, and medicinal chemistry differences between these two scaffolds, providing a roadmap for optimizing potency and selectivity.

Physicochemical Profiling: The Cost of Binding

The fundamental difference between benzamidine and phenylguanidine lies in the trade-off between basicity (pKa) and desolvation penalty .

Basicity and Protonation State

The S1 pocket requires a positively charged moiety to form a salt bridge with Asp189.

  • Benzamidine: With a pKa of ~11.6, it is protonated at physiological pH (7.4). Its charge is delocalized across the amidine triad (N-C-N), creating a planar, resonance-stabilized cation.

  • Phenylguanidine: The guanidine group is inherently more basic (pKa ~13.6 for unsubstituted guanidine). However, the electron-withdrawing nature of the phenyl ring lowers this to ~10.8–11.0. This ensures it remains cationic at pH 7.4, but the charge density is more diffuse.

The Desolvation Penalty

High affinity requires the inhibitor to shed its water shell before entering the S1 pocket.

  • Guanidines are "harder" cations with higher hydration energy. They pay a steeper energetic price to desolvate than amidines.

  • Benzamidines are "softer" and more lipophilic. This lower desolvation penalty often makes benzamidine a more ligand-efficient fragment, despite potentially weaker electrostatic interactions compared to the ideal arginine-Asp189 pairing.

Comparative Data Summary
FeatureBenzamidinePhenylguanidineImplication for Drug Design
Core Structure Ph-C(=NH)NH₂Ph-NH-C(=NH)NH₂Guanidine adds steric bulk and N-H donors.
pKa ~11.6~10.8 (Substituted)Both fully ionized at pH 7.4.
H-Bond Donors 2 (Amidine)3-4 (Guanidine)Guanidine offers more H-bond vectors but requires precise orientation.
Desolvation ModerateHighGuanidines require stronger protein contacts to offset desolvation cost.
Metabolic Stability Low (Prodrugs required)Low to ModerateBoth often require masking (e.g., amidoxime) for oral bioavailability.
Key Example Dabigatran (Amidine-based)Sulfonylguanidines Benzamidine is the "gold standard" scaffold.

Structural Biology: Binding Modes in the S1 Pocket

The interaction with Asp189 is the anchor point. The geometry of this salt bridge defines the inhibitor's orientation.

The Benzamidine "Twin" Mode

Benzamidine binds in a symmetric, bidentate fashion. The two amidine nitrogens form parallel hydrogen bonds with the carboxylate oxygens of Asp189. This rigid, planar geometry is highly complementary to the S1 pocket of Trypsin and Thrombin.

The Phenylguanidine "Twist"

Phenylguanidine introduces an extra nitrogen atom (the aniline nitrogen). This creates two complications:

  • Steric Clash: The extra N-H group can clash with the "ceiling" of the S1 pocket (often Ser190 or Ala190) if the phenyl ring does not rotate.

  • Entropic Loss: To fit, the phenylguanidine often adopts a twisted conformation, locking the phenyl ring out of coplanarity with the guanidine. This conformational restriction imposes an entropic penalty upon binding.

Mechanistic Pathway Diagram

BindingMechanism cluster_0 Solvent Phase cluster_1 Binding Event cluster_2 Complex Stability Inhibitor_Solv Inhibitor (Solvated) Desolvation Desolvation (Energy Penalty) Inhibitor_Solv->Desolvation Diffusion Enzyme_Solv Enzyme (Solvated) Enzyme_Solv->Desolvation S1_Entry S1 Pocket Entry Desolvation->S1_Entry +ΔG (Desolv) Salt_Bridge Salt Bridge Formation (Asp189) S1_Entry->Salt_Bridge Benz_Complex Benzamidine Complex (Planar, Bidentate) Salt_Bridge->Benz_Complex Optimal Fit Guan_Complex Phenylguanidine Complex (Twisted, Steric Strain) Salt_Bridge->Guan_Complex Steric Adjustment

Figure 1: Mechanistic pathway of inhibitor binding. Note the bifurcation at the complex stability stage, where phenylguanidine faces steric adjustments.

Experimental Protocol: Determining Ki for S1 Inhibitors

To rigorously compare these inhibitors, a kinetic assay using a chromogenic substrate is the standard.

Materials
  • Enzyme: Bovine Trypsin or Human Thrombin (highly purified).

  • Substrate: Z-Gly-Pro-Arg-pNA (Chromogenic, specific for S1 cleavage).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% PEG-8000 (to prevent surface adsorption).

  • Inhibitor Stocks: Prepare Benzamidine and Phenylguanidine in 100% DMSO.

Workflow
  • Pre-incubation: Mix Enzyme (final conc. 1-5 nM) with Inhibitor (varying conc. 0 to 100 µM) in buffer. Incubate for 15 min at 25°C to establish equilibrium.

  • Reaction Initiation: Add Substrate (final conc. equal to Km, approx. 50 µM).

  • Detection: Monitor Absorbance at 405 nm (release of p-nitroaniline) continuously for 10 minutes.

  • Analysis: Determine initial velocity (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] using the Morrison equation for tight-binding inhibitors or standard competitive inhibition models.
Experimental Logic Diagram

Ki_Protocol Prep Step 1: Preparation Buffer: Tris pH 7.4 Enzyme: 5 nM Titration Step 2: Inhibitor Titration [I] = 0 - 100 µM (Logarithmic spacing) Prep->Titration Incubation Step 3: Equilibrium 15 min @ 25°C Titration->Incubation Start Step 4: Add Substrate (Z-G-P-R-pNA) Incubation->Start Measure Step 5: Kinetic Readout Abs @ 405nm (Slope) Start->Measure Calc Step 6: Data Fitting Non-linear Regression (Cheng-Prusoff) Measure->Calc

Figure 2: Standard workflow for determining inhibition constants (Ki).

Medicinal Chemistry: Prodrugs and Optimization

Neither benzamidine nor phenylguanidine is ideal for oral delivery due to high basicity (preventing passive diffusion through the gut wall).

The Amidoxime Strategy

To mask the charge, the amidoxime prodrug strategy is employed.

  • Mechanism: The basic amidine/guanidine is oxidized to a neutral amidoxime/hydroxyguanidine.

  • In Vivo: Once absorbed, liver reductases (e.g., mARC) reduce the N-OH bond, regenerating the active cationic warhead.

  • Example: Ximelagatran (withdrawn) and Dabigatran etexilate utilize this strategy to deliver benzamidine-like warheads.

Selectivity Tuning
  • Benzamidine: Selectivity is achieved by modifying the para-position (e.g., adding bulky hydrophobic groups to reach the S2/S3 pockets).

  • Phenylguanidine: Selectivity is often tuned by substituting the phenyl ring. For example, meta-substitution can direct groups into the D-pocket of Thrombin, whereas para-substitution targets the S1' region.

References

  • Vertex AI Search. (2025). Transition-state inhibition of thrombin and trypsin by amidinophenylpyruvates. PubMed.[1][2][3] [Link]

  • Vertex AI Search. (2025). Comparative molecular modeling analysis of 5-amidinoindole and benzamidine binding. PubMed.[1][2][3] [Link]

  • Vertex AI Search. (2025). Synthesis and QSAR study of novel classes of nonbasic thrombin inhibitors incorporating sulfonylguanidine. PubMed.[1][2][3] [Link]

  • Vertex AI Search. (2025). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. PubMed.[1][2][3] [Link]

  • Vertex AI Search. (2025). Selective inhibition of urokinase by substituted phenylguanidines. Journal of Medicinal Chemistry. [Link]

Sources

therapeutic potential of guanidine-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Guanidinium Pharmacophore in Rational Drug Design: Mechanisms, Bioisosterism, and Therapeutic Applications

Executive Summary The guanidine moiety (carbamimidamidine) represents a "privileged structure" in medicinal chemistry due to its ability to form high-affinity, bidentate hydrogen bonds with anionic residues (aspartate, glutamate) in enzyme active sites. Acting as a rigid arginine mimetic, guanidine-based inhibitors have revolutionized the treatment of influenza (Neuraminidase inhibitors) and thrombosis (Thrombin inhibitors). However, the moiety’s high basicity (


) creates a "bioavailability paradox"—conferring high potency but poor membrane permeability. This technical guide analyzes the structural thermodynamics of guanidine binding, strategies for overcoming pharmacokinetic barriers (prodrugs, bioisosteres), and validated protocols for assessing enzymatic inhibition.

Part 1: Chemical Basis & Pharmacophore Design

The Arginine Mimetic

The therapeutic utility of the guanidinium cation stems from its geometric and electrostatic similarity to the arginine side chain. Unlike primary amines, the guanidinium group is planar and Y-shaped, allowing it to engage in bidentate hydrogen bonding and electrostatic interactions simultaneously.

  • Thermodynamics: The interaction is enthalpy-driven. The planar geometry allows for the formation of two parallel H-bonds with carboxylate oxygens (e.g., Asp/Glu), often termed a "salt bridge" or "arginine fork."

  • Resonance Stabilization: The positive charge is delocalized across all three nitrogen atoms and the central carbon, creating a highly stable cation that resists metabolic oxidation compared to simple amines.

Molecular Interaction Diagram

The following diagram illustrates the canonical bidentate interaction between a guanidine-based inhibitor and an enzyme's catalytic aspartate residue.

GuanidineInteraction cluster_mechanism Bidentate Interaction Mechanism Inhibitor Guanidine-Based Inhibitor (Cationic Pharmacophore) NH1 NH2+ NH2 NH2 EnzymePocket Enzyme Active Site (Anionic Pocket) Complex Stable Enzyme-Inhibitor Complex (Salt Bridge Formation) Asp Aspartate (COO-) NH1->Asp H-Bond 1 (2.8 Å) NH2->Asp H-Bond 2 (2.9 Å) Asp->Complex Thermodynamic Stabilization (ΔG < 0)

Caption: Schematic of the bidentate electrostatic and hydrogen-bonding interaction between a guanidinium pharmacophore and an active site aspartate residue.

Part 2: Therapeutic Classes & Mechanisms[1][2]

Neuraminidase Inhibitors (Influenza)

Target: Viral Neuraminidase (NA), responsible for cleaving sialic acid to release progeny virus.[1] Mechanism: The active site of NA contains a conserved "arginine triad" (Arg118, Arg292, Arg371) and acidic residues (Glu119, Asp151).

  • Zanamivir (Relenza): Replaces the C4-hydroxyl group of sialic acid with a guanidine group. This guanidine forms a lateral salt bridge with Glu119 and Asp151, increasing affinity by

    
    -fold compared to the native substrate.
    
  • Clinical Limitation: Zanamivir has <5% oral bioavailability due to the charged guanidine, necessitating delivery via dry powder inhalation.

Direct Thrombin Inhibitors (Anticoagulation)

Target: Thrombin (Serine Protease), central to the coagulation cascade.[2] Mechanism: Thrombin cleaves substrates after an arginine residue.

  • Argatroban: A synthetic small molecule derived from L-arginine.[3] It binds reversibly to the catalytic site.[3] The guanidine moiety occupies the S1 specificity pocket (mimicking the P1 arginine of fibrinogen), while the hydrophobic backbone interacts with the apolar S2/S3 sites.

Comparative Data Table
DrugTarget EnzymeGuanidine RoleBioavailability Strategy

/

Zanamivir NeuraminidaseBinds Glu119/Asp151 (Salt Bridge)Inhalation (No modification)

nM
Argatroban ThrombinMimics P1 Arginine in S1 pocketIV Administration


M
Peramivir NeuraminidaseGuanidine + Hydrophobic side chainsIV Administration

nM
Metformin AMPK (Indirect)Mitochondrial Complex I inhibitionTransporter-mediated uptakeN/A (mM range)

Part 3: Medicinal Chemistry Challenges (The Bioavailability Paradox)

The "Bioavailability Paradox" refers to the trade-off where the feature responsible for potency (the highly basic guanidine group,


) ensures the molecule is 99.9% ionized at intestinal pH (7.4), preventing passive diffusion across lipid membranes.
Optimization Strategies
  • Prodrugs: Masking the charge (e.g., esterification) is difficult for guanidines due to chemical stability issues.

  • Bioisosteres:

    • Acylguanidines: Reducing basicity (

      
       7–8) to improve absorption while retaining H-bond capability.
      
    • Cyclic Guanidines: Constraining conformation to reduce entropic penalty upon binding.

OptimizationPipeline Lead Hit: Native Guanidine (High Potency, pKa ~13.6, LogP < 0) Problem Problem: Poor Membrane Permeability (0% Oral Bioavailability) Lead->Problem Strategy1 Strategy A: Bioisosterism (Acylguanidines) Problem->Strategy1 Strategy2 Strategy B: Prodrugs (Masking Charge) Problem->Strategy2 Result1 Lower pKa (~8.0) Improved LogD Strategy1->Result1 Result2 Cleavable Linker Active Metabolite Release Strategy2->Result2

Caption: Decision tree for optimizing guanidine-based leads to overcome pharmacokinetic barriers.

Part 4: Validated Experimental Protocol

Protocol: Chromogenic Inhibition Assay for Serine Proteases (Thrombin Model)

Objective: Determine the


 of a novel guanidine-based inhibitor against human 

-thrombin.

Principle: Thrombin cleaves the chromogenic substrate (e.g., S-2238), releasing p-nitroaniline (pNA). The inhibitor competes for the active site, reducing the rate of pNA formation (measured at 405 nm).

Materials:

  • Enzyme: Human

    
    -Thrombin (0.1 U/mL final).
    
  • Substrate: Chromogenic substrate S-2238 (

    
    M).
    
  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • Inhibitor: Serial dilutions in DMSO (Final DMSO < 1%).

Workflow:

  • Preparation: Dilute inhibitor (8-point log scale) in assay buffer.

  • Pre-incubation: Add 50

    
    L Enzyme + 25 
    
    
    
    L Inhibitor. Incubate 10 min at 37°C to allow equilibrium binding.
  • Initiation: Add 25

    
    L Substrate (at 
    
    
    
    concentration).
  • Kinetic Read: Monitor Absorbance (405 nm) every 30 seconds for 10 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Inhibitor]. Fit to the Cheng-Prusoff equation to derive 
    
    
    
    .

AssayWorkflow Step1 1. Pre-Incubation (Enzyme + Inhibitor) 10 min @ 37°C Step2 2. Substrate Addition (Initiate Reaction) Step1->Step2 Step3 3. Kinetic Read (OD 405nm, 10 min) Step2->Step3 Step4 4. Data Analysis (Non-linear Regression) Step3->Step4

Caption: Step-by-step workflow for the chromogenic serine protease inhibition assay.

References

  • Von Itzstein, M., et al. (1993). Rational design of potent sialidase-based inhibitors of influenza virus replication. Nature, 363(6428), 418–423. Link

  • Bush, K. (2025).[4] Argatroban: A direct thrombin inhibitor with reliable and predictable anticoagulant actions.[2][3][5] Clinical Pharmacokinetics. Link

  • Meanwell, N. A. (2011).[6] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Zhang, Y., et al. (2024).[7] A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability.[7][8] Journal of Medicinal Chemistry. Link

  • Das, K., et al. (2019). Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design.[9][10] Biochemistry, 58(46). Link

Sources

Methodological & Application

Protocol for Solubilization and Handling of N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride (CAS: 174959-56-9) is a low-molecular-weight synthetic guanidine derivative often utilized as a competitive inhibitor for trypsin-like serine proteases or as a structural probe in biochemical assays.[1]

Unlike simple organic bases, this compound is supplied as a dihydrochloride salt . This stoichiometry is critical: the molecule contains two protonatable basic centers—the guanidino group (


) and the primary benzylic amine (

).[1] The presence of two equivalents of HCl renders the solid highly polar and water-soluble, but it also means that dissolving the compound in unbuffered water will generate a significantly acidic solution.

This protocol addresses the specific challenges of handling this dual-salt form, ensuring that researchers avoid common pitfalls such as pH-induced precipitation or incorrect molarity calculations.[1]

Physicochemical Specifications

Before proceeding, verify the specifications of your specific batch. A common error in molarity calculations is using the molecular weight (MW) of the free base instead of the salt.

PropertySpecificationNotes
Compound Name N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride
CAS Number 174959-56-9
Molecular Formula

MW (Free Base) 164.21 g/mol Do not use for weighing.
MW (Salt) 237.13 g/mol Use this for stock calculations.
Appearance White to off-white crystalline solidHygroscopic; store desiccated.[1][2]
Solubility (Water) High (>50 mM)Preferred solvent.
Solubility (DMSO) Moderate to High (~50 mM)Useful for compound libraries.
Solubility (Ethanol) LowNot recommended for high-conc.[1] stocks.

Critical Solubility Logic

The "Dual-Center" Solubility Mechanism

The solubility of this compound is driven by the ionization of its two cationic centers.

  • In Water: The lattice energy of the dihydrochloride salt is easily overcome by hydration. The solution will be acidic (pH ~3-4 at 10 mM) due to the hydrolysis of the hydrochloride counterions.[1]

  • In DMSO: While soluble, the lack of a proton-transfer network means the salt relies on DMSO's high dielectric constant. Solubility is generally lower than in water.

  • pH Sensitivity: If the pH is raised above 13 (approaching the

    
     of the guanidine group), the molecule becomes neutral and its solubility drops drastically, potentially leading to precipitation.
    

Preparation Protocols

Experiment A: Preparation of Aqueous Stock Solution (Preferred)

Target: 10 mL of 50 mM Stock Solution.

  • Calculate Mass:

    
    
    
    
    
  • Weighing: Weigh 118.6 mg of the powder into a clean 15 mL conical tube or glass vial.

    • Note: The powder is hygroscopic. Minimize exposure to air.

  • Dissolution: Add 8.0 mL of Molecular Biology Grade Water (nuclease-free).

  • Mixing: Vortex vigorously for 30-60 seconds. The solid should dissolve rapidly.

  • Volume Adjustment: Adjust the final volume to 10.0 mL with water.

  • Filtration (Optional but Recommended): Syringe filter through a 0.22 µm PVDF or PES membrane to sterilize.

  • Storage: Aliquot into small volumes (e.g., 500 µL) and freeze at -20°C.

Experiment B: Preparation of DMSO Stock Solution (For Libraries)

Target: 1 mL of 100 mM Stock Solution.

  • Calculate Mass:

    
    
    
  • Dissolution: Add 1.0 mL of anhydrous DMSO to the weighted powder.

  • Mixing: Vortex. If dissolution is slow, sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 37°C to prevent degradation.

  • Storage: Store at -20°C or -80°C. DMSO stocks are hygroscopic; ensure caps are tight and consider using Parafilm.

Working Solution & pH Adjustment

CRITICAL WARNING: When diluting the aqueous stock (which is acidic) into a buffer, you must ensure the buffer capacity is sufficient to neutralize the HCl carried over.

  • Scenario: Diluting 50 mM stock 1:100 into PBS (pH 7.4).

    • Final concentration: 0.5 mM.

    • Acid contribution: Negligible. Standard PBS will maintain pH 7.4.

  • Scenario: Diluting 50 mM stock 1:2 into unbuffered water.

    • Final concentration: 25 mM.

    • Resulting pH: Acidic (~pH 2-3).[1] Action: You must add a buffer (e.g., 100 mM Tris or HEPES) to maintain physiological pH.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and handling.

DissolutionProtocol Start Start: N-[4-(Aminomethyl)phenyl]guanidine 2HCl CheckApp Determine Application Start->CheckApp BioAssay Biological Assay / Cell Culture CheckApp->BioAssay Enzyme Inhibition ChemLib HTS / Compound Library CheckApp->ChemLib Screening SolventWater Primary Solvent: Water or PBS BioAssay->SolventWater CheckBuffer Check Buffer Capacity SolventWater->CheckBuffer Is Stock >10% of Vol? Filter Sterile Filter (0.22 µm) CheckBuffer->Filter SolventDMSO Primary Solvent: DMSO ChemLib->SolventDMSO Sonicate Sonicate if needed (Max 37°C) SolventDMSO->Sonicate Sonicate->Filter Aliquot Aliquot & Freeze (-20°C) Filter->Aliquot

Figure 1: Decision tree for solubilizing N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride based on experimental application.

Storage and Stability

ConditionStability EstimateRecommendation
Solid Powder 2 yearsStore at 4°C or -20°C, desiccated.[1] Protect from light.
Aqueous Stock (-20°C) 3-6 monthsStable.[1] Avoid repeated freeze-thaw cycles (>3 times).[1]
DMSO Stock (-20°C) 6-12 monthsStable.[1] Ensure DMSO is anhydrous to prevent hydrolysis.
Working Soln (RT) < 24 hoursPrepare fresh. Amines can oxidize over time in air.

References

  • Sigma-Aldrich. 1-(4-(Aminomethyl)phenyl)guanidine dihydrochloride Product Datasheet. Accessed October 2023. Link

  • PubChem. Compound Summary for CID 54776303 (Related Pyridine Analog). National Library of Medicine. Link

  • Selleck Chemicals. Guanidine HCl Solubility and Stability Data. Link

  • Cayman Chemical. Aminoguanidine (hydrochloride) Product Information. Link

Sources

synthesis of N-[4-(Aminomethyl)phenyl]guanidine from 4-aminobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of N-[4-(Aminomethyl)phenyl]guanidine

Executive Summary

This application note details the optimized protocol for synthesizing N-[4-(Aminomethyl)phenyl]guanidine starting from 4-aminobenzylamine. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a P1 residue mimic for arginine in serine protease inhibitors (e.g., urokinase-type plasminogen activator [uPA], thrombin, and trypsin inhibitors) [1].

The synthesis presents a classic chemoselectivity challenge: differentiating between two primary amine functionalities—a highly nucleophilic aliphatic amine (benzylamine, pKₐ ~9.3) and a less nucleophilic aromatic amine (aniline, pKₐ ~4.0). This protocol utilizes a kinetic control strategy to selectively protect the aliphatic amine, enabling the subsequent targeted guanidinylation of the aromatic amine using modern masking reagents.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the nucleophilicity gap between the two amine centers.[1] Direct guanidinylation of the starting material would invariably result in a mixture favoring the aliphatic guanidine or bis-guanidinylated byproducts.

Strategic Workflow:

  • Selective Protection: Exploit the higher nucleophilicity of the benzylamine to selectively install a tert-butoxycarbonyl (Boc) group at low temperature.

  • Aromatic Guanidinylation: Use an electrophilic guanidinylating reagent (N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) to convert the sterically and electronically disadvantaged aniline.

  • Global Deprotection: Acid-mediated cleavage of all Boc groups to yield the final dihydrochloride salt.

Retrosynthesis Target Target: N-[4-(Aminomethyl)phenyl]guanidine Deprotection Step 3: Global Deprotection (HCl or TFA) Deprotection->Target Inter2 Intermediate 2: Tri-Boc Protected Precursor Inter2->Deprotection Guanidinylation Step 2: Guanidinylation (Bis-Boc-Pyrazole) Guanidinylation->Inter2 Inter1 Intermediate 1: 4-(N-Boc-aminomethyl)aniline Inter1->Guanidinylation Protection Step 1: Selective Protection (Boc2O, 0°C) Protection->Inter1 SM Starting Material: 4-Aminobenzylamine SM->Protection

Figure 1: Synthetic pathway designed to overcome nucleophilic competition.

Detailed Experimental Protocols

Step 1: Selective Protection of the Aliphatic Amine

Objective: Synthesize tert-butyl (4-aminobenzyl)carbamate. Rationale: At 0°C with stoichiometric control, the highly nucleophilic benzylamine reacts with Boc anhydride significantly faster than the aniline, which requires elevated temperatures or catalysts to react with Boc anhydride efficiently.

Reagents:

  • 4-Aminobenzylamine (CAS: 4403-71-8)[2]

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

  • Dissolution: Dissolve 4-aminobenzylamine (12.2 g, 100 mmol) in anhydrous DCM (200 mL) containing TEA (15.3 mL, 110 mmol).

  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Addition: Dissolve Boc₂O (21.8 g, 100 mmol, 1.0 equiv) in DCM (50 mL). Add this solution dropwise to the amine mixture over 60 minutes. Crucial: Slow addition prevents local high concentrations that could lead to bis-protection.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) and stir for an additional 2 hours.

  • Work-up: Wash the organic layer with water (2 x 100 mL) and brine (100 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, 30-50% EtOAc in Hexanes).

    • Target Yield: 85–95%

    • Appearance: White to off-white solid.

Step 2: Guanidinylation of the Aromatic Amine

Objective: Synthesize N,N'-Bis(tert-butoxycarbonyl)-N''-[4-(tert-butoxycarbonylaminomethyl)phenyl]guanidine.[3] Rationale: Anilines are poor nucleophiles. We use N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (Bernatowicz reagent), which acts as a versatile guanylating agent. While it reacts spontaneously with primary alkyl amines, reaction with anilines often requires long reaction times or mild catalysis.

Reagents:

  • Intermediate 1 (from Step 1)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (CAS: 152120-54-2)

  • Solvent: DCM or Acetonitrile (MeCN)

  • Optional Promoter: Acetic acid (cat.) or Sc(OTf)₃ (if reaction is sluggish) [2].

Protocol:

  • Setup: In a round-bottom flask, dissolve Intermediate 1 (10 mmol) in DCM (30 mL).

  • Reagent Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (3.41 g, 11 mmol, 1.1 equiv).

  • Reaction: Stir the mixture at RT for 24–48 hours.

    • Optimization Note: If TLC shows incomplete conversion after 24h, add 5 mol% acetic acid or reflux in THF to accelerate the nucleophilic attack of the aniline nitrogen on the amidine carbon.

  • Work-up: Concentrate the solvent.

  • Purification: The byproduct is 1H-pyrazole. Purify the residue by flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes). The tri-Boc protected guanidine elutes after the pyrazole.

    • Target Yield: 75–85%

    • Appearance: White foam or solid.

Step 3: Global Deprotection

Objective: Synthesize N-[4-(Aminomethyl)phenyl]guanidine dihydrochloride. Rationale: Strong acid is required to cleave the carbamate (Boc) protecting groups.

Reagents:

  • 4M HCl in 1,4-Dioxane (or TFA/DCM 1:1)

  • Diethyl ether (for precipitation)

Protocol:

  • Dissolution: Dissolve the Tri-Boc intermediate (5 mmol) in a minimal amount of DCM (5 mL) or add directly to the acid solution.

  • Cleavage: Add 4M HCl in Dioxane (20 mL). Stir at RT for 4–6 hours. A white precipitate should begin to form.

  • Precipitation: Dilute the mixture with diethyl ether (50 mL) to fully precipitate the salt.

  • Isolation: Filter the solid under argon (hygroscopic). Wash with fresh ether (3 x 20 mL).

  • Drying: Dry under high vacuum to remove traces of acid and solvent.

    • Target Yield: >90%

    • Appearance: White hygroscopic solid.

Data Summary & Quality Control

ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic as HCl salt.
Molecular Weight 164.21 (Free base) / ~237.13 (2HCl)
¹H NMR (D₂O) δ ~7.3–7.4 (m, 4H, Ar-H), 4.2 (s, 2H, CH₂)Aromatic protons often appear as an AA'BB' system.
MS (ESI+) [M+H]⁺ = 165.1Main peak corresponds to mono-protonated guanidine.
Solubility Water, Methanol, DMSOInsoluble in Ether, Hexanes, DCM.

Troubleshooting & Optimization

Issue: Bis-protection in Step 1.

  • Cause: Addition of Boc₂O was too fast or temperature was too high.

  • Solution: Ensure temperature is <5°C and use a syringe pump for Boc₂O addition.

Issue: Low Conversion in Step 2.

  • Cause: Low nucleophilicity of the aniline.

  • Solution: Switch to N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent). The triflyl group makes the central carbon significantly more electrophilic, facilitating reaction with poor nucleophiles like anilines [3].

Issue: "Gummy" Product in Step 3.

  • Cause: Incomplete precipitation or presence of excess TFA.

  • Solution: Triturate the gum with cold diethyl ether or pentane until it solidifies.

Safety Considerations

  • 4-Aminobenzylamine: Corrosive and harmful if inhaled. Handle in a fume hood.

  • TFA/HCl: Highly corrosive. Use acid-resistant gloves.

  • Boc-Pyrazole Reagent: Generally low toxicity but potential sensitizer.

References

  • Sperl, S., et al. "(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase." Proceedings of the National Academy of Sciences, vol. 97, no. 10, 2000, pp. 5113-5118. Link

  • Tietze, L. F., et al. "Synthesis of N-(4-Methoxy-phenyl)-guanidine." ChemicalBook Protocols, 2010. Link

  • Feichtinger, K., et al. "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents." The Journal of Organic Chemistry, vol. 63, no. 12, 1998, pp. 3804-3805. Link

  • Sigma-Aldrich.[2] "Product Specification: 4-Aminobenzylamine." Link

Sources

preparation of guanidine inhibitor stock solutions in DMSO vs water

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Management of Guanidine-Class Inhibitor Stock Solutions

Executive Summary & Scientific Rationale

Guanidine-based inhibitors (e.g., Amiloride , Guanabenz , Zanamivir , Metformin analogs , and specific protease inhibitors) present unique challenges in compound management. The guanidine moiety (


) renders these molecules strongly basic.[1] In physiological conditions, they exist predominantly as the protonated guanidinium cation , which imparts high polarity and water solubility but complicates transport across lipophilic membranes and solubility in organic solvents.[1][2]

This guide addresses the critical decision matrix for preparing stock solutions: Dimethyl Sulfoxide (DMSO) versus Water/Buffer .[3] While DMSO is the industry standard for high-throughput screening (HTS) libraries, guanidine salts often exhibit paradoxical solubility profiles where they may "crash out" (precipitate) upon dilution into aqueous assay buffers due to the common ion effect or pH shock .

Key Technical Constraints:

  • Basicity: Free-base guanidines are unstable and hygroscopic; most inhibitors are supplied as salts (HCl, Acetate, Mesylate).

  • Hygroscopicity: Guanidinium salts act as moisture magnets. "Wet" DMSO can lead to compound degradation or concentration errors.

  • Denaturation Risk: While guanidine HCl is a protein denaturant at high concentrations (>1 M), inhibitor stocks (typically 10-100 mM) diluted to micromolar levels do not denature enzymes, yet the solvent (DMSO) can affect enzyme kinetics if >1% v/v.

Solvent Selection: The Decision Matrix

The choice between DMSO and Water is not arbitrary; it depends on the specific salt form and the downstream assay.

FeatureDMSO (Anhydrous) Water / Aqueous Buffer
Target Compound Form Free bases, Lipophilic salts, HTS Libraries.Highly polar salts (HCl, Nitrate), Cell-impermeable analogs.
Solubility Limit Moderate to High (often requires sonication).Very High (for salts); Low (for free bases).
Stability (Storage) High (if kept dry at -20°C).Moderate (Hydrolysis risk at high pH; microbial growth).
Freeze-Thaw Risk: DMSO freezes at 18.5°C. Frequent cycling causes precipitation.Risk: Ice crystal formation can exclude solute, causing local high conc.
Assay Compatibility Caution: Toxic to cells >0.5%; inhibits some kinases >1%.Excellent: Biocompatible, but requires filter sterilization.
Hygroscopicity High: Absorbs water from air, changing concentration.N/A: Solvent is water.[4]
Decision Tree Logic (Visualization)

Solvent_Selection cluster_QC Quality Control Start Start: Inhibitor Stock Prep CheckForm Check Compound Form Start->CheckForm IsSalt Is it a Salt? (HCl, Acetate, etc.) CheckForm->IsSalt IsFreeBase Is it a Free Base? CheckForm->IsFreeBase SaltCheck Check Assay Tolerance IsSalt->SaltCheck DMSO_Route PROTOCOL A: Prepare in anhydrous DMSO IsFreeBase->DMSO_Route Yes (Lipophilic) QC Verify Solubility via Visual Inspection & UV DMSO_Route->QC DMSO_Tol Can Assay tolerate DMSO > 0.1%? SaltCheck->DMSO_Tol DMSO_Tol->DMSO_Route Yes Water_Route PROTOCOL B: Prepare in Buffer/Water DMSO_Tol->Water_Route No (Cell sensitive) Water_Route->QC

Caption: Decision matrix for selecting the optimal solvent system based on compound salt form and assay tolerance.

Detailed Protocols

Protocol A: Preparation in Anhydrous DMSO (Standard)

Best for: Long-term storage, HTS libraries, and hydrophobic guanidine derivatives.

Reagents:

  • DMSO: High-grade, anhydrous (≥99.9%), stored over molecular sieves.

  • Vials: Amber glass (to prevent photodegradation) with Teflon-lined caps.

Step-by-Step:

  • Environment Control: Work in a low-humidity environment. Guanidine salts are hygroscopic; moisture absorption during weighing will alter the calculated mass.

  • Weighing: Weigh the inhibitor into the amber vial. Do not weigh less than 2 mg to minimize balance error (aim for

    
    0.01 mg accuracy).
    
  • Solvation:

    • Calculate the volume of DMSO required for a High Concentration Stock (typically 10 mM, 50 mM, or 100 mM).

    • Note: Do not prep stocks < 1 mM in DMSO for long-term storage; degradation rates increase at lower concentrations.

    • Add DMSO to the center of the vial.

  • Dissolution Mechanics:

    • Vortex vigorously for 30 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at 25°C - 37°C for 5-10 minutes. Caution: Monitor temperature; excessive heat can degrade the inhibitor.

  • Aliquoting: Immediately aliquot into single-use volumes (e.g., 20-50

    
    L) to avoid freeze-thaw cycles.
    
  • Storage: Store at -20°C or -80°C.

Critical QC Step: Before use, thaw an aliquot and centrifuge at 13,000 x g for 5 minutes. Inspect the bottom of the tube for a pellet. If a pellet exists, the compound has precipitated (crashed out) or was never fully dissolved.

Protocol B: Preparation in Aqueous Buffer (Water)

Best for: Highly polar salts (e.g., Guanidine HCl drugs), cell culture assays sensitive to DMSO.

Reagents:

  • Water: Nuclease-free, deionized (Milli-Q).

  • Buffer: PBS or HEPES (pH 7.2–7.4). Avoid unbuffered water for salts, as the pH may drop significantly (acidic), affecting stability.

Step-by-Step:

  • Weighing: Weigh compound as above.

  • Solvation: Add 80% of the calculated final volume of buffer.

  • pH Check: Guanidine salts can alter the pH. Check pH using micro-pH paper or a micro-electrode. Adjust to pH 7.4 if necessary using dilute NaOH or HCl.

  • Volume Adjustment: Bring to final volume with buffer.

  • Sterilization: Mandatory for aqueous stocks. Pass through a 0.22

    
    m PVDF or PES syringe filter into a sterile vial.
    
    • Note: Account for "hold-up volume" in the filter (usually loses 50-100

      
      L).
      
  • Storage: Aqueous stocks are less stable. Store at -80°C. Discard after 1 month or 3 freeze-thaw cycles.

Preventing "Crash Out" During Dilution

A common failure mode with guanidine inhibitors is precipitation when a high-concentration DMSO stock (e.g., 100 mM) is added directly to an aqueous assay buffer. The drastic change in polarity forces the hydrophobic counter-ions or the free base form to aggregate.

The "Intermediate Dilution" Method: Instead of a single 1:1000 dilution, use a step-down approach.

Workflow Visualization:

Serial_Dilution Stock Stock 10 mM (100% DMSO) Inter Intermediate 100 µM (10% DMSO) Stock->Inter 1:100 Dilution (into Buffer) Working Working 1 µM (0.1% DMSO) Inter->Working 1:100 Dilution (into Buffer) PrecipCheck QC Point: Check for Precipitation Inter->PrecipCheck

Caption: Step-down dilution strategy to prevent precipitation shock. The intermediate step allows visual confirmation of solubility before final assay use.

Troubleshooting & Stability Data

IssueCauseSolution
Precipitation in DMSO Moisture contamination (DMSO is hygroscopic).Use fresh, anhydrous DMSO.[5] Warm to 37°C.
Precipitation in Buffer "Salting out" or pH shock.Use the Intermediate Dilution Method (above). Ensure buffer pH is buffered (HEPES/Tris).
Loss of Potency Adsorption to plastics (stickiness).Guanidines can be sticky. Use low-binding polypropylene tubes. Add 0.01% Tween-20 to assay buffer.
Yellowing of DMSO Stock Oxidation.Discard. Store future stocks under Nitrogen or Argon gas.

References

  • Selleck Chemicals.

  • Sigma-Aldrich (Merck).

  • Grimsley, G. R., et al. (2006).[6] Preparation of urea and guanidinium chloride stock solutions.[6][7] Cold Spring Harbor Protocols.

  • MedChemExpress.

  • Cytiva (GE Healthcare).

Sources

Application Note: Kinetic Characterization of Serine Proteases using N-[4-(Aminomethyl)phenyl]guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of N-[4-(Aminomethyl)phenyl]guanidine (AMPG) as a high-specificity probe for characterizing trypsin-like serine proteases. Unlike peptide-based inhibitors which may be subject to hydrolysis, AMPG represents a stable, small-molecule arginine mimetic. This note provides validated protocols for using AMPG to determine inhibition constants (


) and validate assay specificity in chromogenic workflows. It is intended for researchers optimizing high-throughput screening (HTS) assays or characterizing novel protease therapeutics.

Introduction: The Mechanistic Basis

Serine proteases (e.g., Trypsin, Thrombin, Factor Xa) recognize substrates via a specificity pocket (S1) that usually contains an aspartate residue (Asp-189 in trypsin). This negative charge attracts the positive side chains of Arginine or Lysine.

N-[4-(Aminomethyl)phenyl]guanidine acts as a classic competitive inhibitor .

  • The Guanidine Group: Mimics the guanidinium head of Arginine, forming a salt bridge with the aspartate at the bottom of the S1 pocket.

  • The Phenyl Scaffold: Provides a rigid hydrophobic core that stacks within the active site cleft, stabilizing the binding.

  • The Aminomethyl Group: Extends towards the solvent or S2/S3 subsites, often improving solubility compared to simple benzamidine derivatives.

In chromogenic assays, AMPG competes with colorimetric substrates (e.g., BAPNA, S-2238) for the active site. By measuring the reduction in color development (p-nitroaniline release) in the presence of AMPG, researchers can mathematically derive the binding affinity of the enzyme active site.

Mechanism of Action Visualization

InhibitionMechanism Enzyme Free Enzyme (Trypsin-like) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + AMPG Substrate Chromogenic Substrate (S) Inhibitor AMPG (Inhibitor) ES_Complex->Enzyme k-1 Product Product + Color (pNA) ES_Complex->Product Catalysis EI_Complex->Enzyme Reversible

Figure 1: Competitive Inhibition Mechanism. AMPG (Red) binds reversibly to the free enzyme, preventing the formation of the productive ES complex (Yellow) and subsequent color generation.

Material Specifications & Preparation

ParameterSpecificationNotes
Compound N-[4-(Aminomethyl)phenyl]guanidineCAS: 174959-56-9 (or salts thereof)
Molecular Weight ~164.21 g/mol (Free base)Check label for salt form (e.g., HCl, Dihydrochloride).[1]
Solubility Water, DMSO, MethanolPrepare 100 mM stock in DMSO or dH₂O.
Stability HighStable at RT for 24h; store stocks at -20°C.
Absorbance UV activeDoes not absorb at 405 nm (pNA detection wavelength).

Preparation Strategy:

  • Stock Solution: Dissolve AMPG to 100 mM in DMSO.

  • Working Solution: Dilute stock into Assay Buffer immediately prior to use. Avoid storing dilute aqueous solutions to prevent hydrolysis or adsorption to plastics.

Protocol A: Determination of

This protocol determines the concentration of AMPG required to inhibit enzyme activity by 50%. It is the primary check for assay validity.

Reagents
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Triton X-100, pH 7.8 (Standard Trypsin Buffer).

  • Enzyme: Trypsin (bovine/porcine) or Thrombin (human), diluted to ~10 nM final concentration.

  • Substrate: Chromogenic substrate (e.g., BAPNA for Trypsin, S-2238 for Thrombin) at

    
     concentration (typically 100-200 µM).
    
  • Inhibitor: AMPG (Serial dilutions).

Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_incubation 2. Binding Equilibrium cluster_reaction 3. Kinetic Readout Step1 Prepare Enzyme Solution (2x Conc.) Step3 Mix Enzyme + AMPG (50 µL + 50 µL) Step1->Step3 Step2 Prepare AMPG Dilution Series (Log scale: 0.1 nM - 100 µM) Step2->Step3 Step4 Incubate 15 min @ 25°C (Allows EI complex formation) Step3->Step4 Step5 Add Substrate (100 µL) (Initiate Reaction) Step4->Step5 Step6 Measure Absorbance (405 nm) (Kinetic Mode: 10 min) Step5->Step6

Figure 2: Step-by-step plate workflow for IC50 determination.

Step-by-Step Procedure
  • Plate Setup: Use a clear 96-well microplate.

  • Inhibitor Addition: Add 50 µL of AMPG working solutions (8-point dose response) to wells. Include a "0 Inhibitor" control (Buffer only).

  • Enzyme Addition: Add 50 µL of 2x Enzyme solution to all wells.

  • Pre-Incubation: Incubate for 15 minutes at 25°C. Critical: This ensures the Inhibitor and Enzyme reach equilibrium (

    
    ).
    
  • Substrate Initiation: Add 100 µL of Substrate solution to all wells.

  • Measurement: Immediately place in a plate reader. Measure Absorbance at 405 nm every 30 seconds for 10-20 minutes (

    
     mode).
    
Data Analysis ( )
  • Calculate the Initial Velocity (

    
    )  for each well (Slope of OD vs. Time).
    
  • Normalize data:

    
    
    
  • Plot % Activity (Y-axis) vs. Log[AMPG] (X-axis).

  • Fit to a 4-parameter logistic equation to extract

    
    .
    

Protocol B: Determination of (Inhibition Constant)

The


 changes depending on the substrate concentration. The 

is an intrinsic constant of the inhibitor.[2] To determine

for AMPG, you must vary both [Substrate] and [Inhibitor].
Methodology
  • Matrix Design: Create a matrix of 4 Inhibitor concentrations (e.g., 0,

    
    , 
    
    
    
    ,
    
    
    ) and 4 Substrate concentrations (e.g.,
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ).
  • Run Assay: Follow the steps in Protocol A for each combination.

  • Lineweaver-Burk Analysis:

    • Plot

      
       (Y-axis) vs. 
      
      
      
      (X-axis).
    • You will generate 4 lines (one for each [I]).

    • Interpretation:

      • Competitive Inhibition (Expected for AMPG): The lines should intersect at the Y-axis (

        
         remains constant), but the X-intercept (
        
        
        
        ) will change.
      • Mixed/Non-Competitive: If lines intersect to the left of the Y-axis or on the X-axis, binding may be allosteric or irreversible (unlikely for AMPG).

Calculation (Cheng-Prusoff)

For a purely competitive inhibitor, calculate


 from the 

obtained in Protocol A using the known

of your substrate:


Note: This approximation holds only if the enzyme concentration is much lower than the


 (Zone A kinetics).

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality & Control
  • Why AMPG? Many "protease inhibitor cocktails" use PMSF (toxic, unstable) or Benzamidine (less potent). AMPG offers a balance of higher affinity due to the aminomethyl extension and high stability.

  • Self-Validation: If your "0 Inhibitor" control does not show linear product formation (

    
    ), your enzyme is unstable or substrate is depleted. Decrease enzyme concentration.
    
Common Pitfalls
  • Inner Filter Effect: AMPG is not highly colored, but at very high concentrations (>10 mM), check the OD of the inhibitor alone at 405 nm.

  • pH Dependency: The guanidine group (

    
    ) is protonated at physiological pH. Ensure your buffer pH is stable (7.4–8.0). If pH drops < 7.0, trypsin activity drops naturally, which can be mistaken for inhibition.
    
  • Enzyme Purity: If using crude lysates, AMPG may bind to other trypsin-like proteases. Use purified recombinant enzymes for accurate

    
     determination.
    

References

  • Mechanism of Serine Protease Inhibition: Hedstrom, L. (2002).[3] Serine protease mechanism and specificity.[3][4][5] Chemical Reviews, 102(12), 4501-4524.

  • Guanidine Derivatives as Trypsin Inhibitors: Clement, B., et al. (2000). N-Hydroxylated guanidines as new prodrugs of amidines/guanidines: Synthesis and evaluation of their antithrombotic activity. Drug Metabolism and Disposition.

  • Kinetic Analysis Protocols: Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

  • Chromogenic Substrate Methodology: Rosenfeld, J., et al. (2016). Automated in vitro enzymatic assays for the determination of inhibition constants. Journal of Laboratory Automation.

Sources

fragment-based drug design using phenylguanidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Affinity Anchoring in Fragment-Based Drug Design

Abstract

The phenylguanidine moiety represents a "privileged scaffold" in Fragment-Based Drug Design (FBDD), particularly for targeting the S1 pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin). Its ability to form a high-energy bidentate salt bridge with conserved aspartate residues (e.g., Asp189) allows it to act as a high-affinity "anchor," enabling the rapid evolution of nanomolar inhibitors from micromolar fragments. However, the high basicity of the guanidine group (pKa ~13.6) presents significant bioavailability challenges. This Application Note details the protocols for screening phenylguanidine libraries, validating hits via SPR and X-ray crystallography, and executing "scaffold morphing" strategies to retain binding affinity while optimizing physicochemical properties.

The Phenylguanidine Pharmacophore: The "Super-Binder" Anchor

In FBDD, the initial challenge is often finding a fragment that binds with sufficient residence time to be detected. Phenylguanidine bypasses this by mimicking the side chain of Arginine, the natural substrate for serine proteases.

  • Mechanism of Action: The guanidinium head group is positively charged at physiological pH. It penetrates the S1 specificity pocket and forms a bidentate hydrogen bond (salt bridge) with the carboxylate of the conserved Aspartate residue (Asp189 in Trypsin/Factor Xa) at the pocket's base.

  • Thermodynamics: This interaction is enthalpy-driven, often contributing 3–5 kcal/mol to binding energy, making it an ideal "anchor" for fragment growing.

  • Target Class: Serine Proteases (Thrombin, Factor VIIa, Factor Xa, Trypsin), Integrins (RGD mimetics), and certain GPCRs.

Comparative Potency Data (Trypsin S1 Pocket)
Scaffold VariantStructureBinding Affinity (

)
Interaction Type
Phenylguanidine Ph-NH-C(=NH)NH₂~ 8 - 15 µMBidentate Salt Bridge (Strong)
Benzamidine Ph-C(=NH)NH₂~ 10 - 20 µMBidentate Salt Bridge (Strong)
Benzylamine Ph-CH₂-NH₂~ 500 µMMonodentate Charge Interaction (Weak)

Scientist's Insight: While phenylguanidine is a potent binder, its high polarity prevents passive membrane transport. The strategy described below uses it as a temporary anchor to identify the binding pose, followed by "scaffold morphing" to drug-like bioisosteres.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: Identify phenylguanidine derivatives with favorable off-rates (


) indicative of specific S1 pocket engagement.

Materials:

  • Sensor Chip: CM5 (Carboxymethylated Dextran) or equivalent.

  • Ligand: Target Protease (e.g., Factor Xa), biotinylated or amine-coupled.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: pH must be controlled to maintain protonation of the guanidine.

Methodology:

  • Immobilization: Immobilize target protein to a level of 3,000–5,000 RU. High density is required for fragment screening due to the low molecular weight (<200 Da) of the scaffold.

  • Clean Screen: Inject 50 mM NaOH for 30s to remove any pre-bound contaminants from the surface before starting.

  • Fragment Injection:

    • Concentration: Screen at 50 µM and 200 µM (constant DMSO concentration, typically 2%).

    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

  • Regeneration: Critical Step. Phenylguanidines are sticky. Regenerate with a 30-second pulse of 10 mM Glycine-HCl pH 2.5 or 2M NaCl to disrupt the electrostatic salt bridge.

  • Data Analysis: Square-wave binding indicates fast on/off rates. Look for "square-wave plus tail" which may indicate secondary interactions (S2/S3 pocket engagement).

Protocol B: X-Ray Crystallography (Soaking)

Objective: Determine the vector of the phenyl ring to guide "Fragment Growing."

Methodology:

  • Crystal Generation: Grow apo-crystals of the protease using standard hanging drop vapor diffusion (e.g., 20% PEG 4000, 0.2 M Ammonium Sulfate).

  • Soaking Solution: Prepare a stock of the phenylguanidine fragment at 100 mM in 100% DMSO.

  • The Soak:

    • Dilute fragment stock into the reservoir solution to a final concentration of 10–50 mM .

    • Note: High concentration is necessary to outcompete solvent molecules in the active site.

    • Soak time: 1 hour to overnight.

  • Cryoprotection: Transfer crystal briefly to reservoir solution + 20% Glycerol + Fragment (maintain fragment concentration to prevent wash-out).

  • Data Collection: Collect at 100K. Look for

    
     density in the S1 pocket.
    

Fragment Evolution Strategies

Once the anchor is validated, the fragment must be evolved to improve potency and solve the "basicity problem."

Strategy 1: Fragment Growing (The "Reach" Approach)

Use the phenyl ring vectors (meta or para positions) to grow into the adjacent hydrophobic S2 and S3 pockets.

  • Chemistry: Suzuki couplings or Amide bond formations on the phenyl ring.

  • Goal: Increase hydrophobic contact surface area. A hydrophobic group in the S2 pocket (e.g., a chlorothiophene or indole) can boost affinity by 100-fold.

Strategy 2: Scaffold Morphing (The "Guanidine Exit")

This is the most critical step for drug development. Once the "grown" molecule achieves nanomolar affinity via S2/S3 interactions, the basic guanidine anchor is replaced with a less basic, orally bioavailable bioisostere that preserves the H-bond geometry.

Valid Bioisosteres for Phenylguanidine:

  • Amino-isoquinoline: (

    
     ~ 7–8). Maintains the planar H-bond donor motif but is neutral at intestinal pH, vastly improving absorption.
    
  • Chlorophenyl / Chlorothiophene: Replaces the charge interaction with a hydrophobic/halogen bond (if the pocket allows).

  • Neutral Amides: (e.g., carboxamides) for weaker but permeable binders.

Visualizing the Workflow

Figure 1: The Phenylguanidine FBDD Workflow

From library screening to lead optimization via scaffold morphing.

FBDD_Workflow Library Phenylguanidine Fragment Library Screen SPR/NMR Screening (Identify Binders) Library->Screen High conc. screen Validation X-Ray Crystallography (Confirm S1 Anchor Mode) Screen->Validation Select hits Growing Fragment Growing (Reach S2/S3 Pockets) Validation->Growing Vector analysis Morphing Scaffold Morphing (Replace Guanidine -> Bioisostere) Growing->Morphing < 100 nM Affinity Lead Clinical Candidate (High Affinity, Low Basicity) Morphing->Lead ADME Optimization

Caption: Step-by-step evolution from a charged fragment anchor to a drug-like lead.

Figure 2: Binding Mode & Interaction Logic

Schematic of the critical Salt Bridge and subsequent evolution vectors.

Binding_Mode Asp189 Asp189 (Protease) (Anionic Anchor) S2_Pocket S2 Hydrophobic Pocket (Target for Growing) Guanidine Guanidine Group (Cationic Head) Guanidine->Asp189 Salt Bridge (Strong Anchor) Phenyl Phenyl Scaffold (Linker) Guanidine->Phenyl Covalent Bond Growth Hydrophobic Tail (Added via Chemistry) Phenyl->Growth Fragment Growing Growth->S2_Pocket Hydrophobic Interaction (Affinity Boost)

Caption: Structural logic of the phenylguanidine anchor (blue) engaging the protein (red) and enabling growth (green).

Case Study: Factor Xa Inhibitor Evolution

Context: The development of modern anticoagulants (e.g., Betrixaban, Rivaroxaban) often traces back to understanding the benzamidine/phenylguanidine binding mode.

  • The Start: Researchers utilized benzamidine (structurally analogous to phenylguanidine) which binds Factor Xa with

    
    .
    
  • The Growth: The scaffold was extended at the para-position to reach the S4 aryl-binding pocket. This created high-affinity binders but with poor oral bioavailability due to the charged amidine/guanidine.

  • The Morph (Bioisostere): The charged group was replaced with a 4-methoxy-phenyl or amino-isoquinoline group.

    • Result: The amino-isoquinoline mimics the H-bonding pattern of the guanidine but lowers the

      
       significantly, allowing for oral absorption while maintaining nanomolar affinity (
      
      
      
      ).

Key Takeaway: Phenylguanidine is the map, not the destination. Use it to find the pocket, then engineer it out to make the drug.

References

  • Fragment-based drug discovery: A graphical review. Source: NIH / PMC. (2025).[1] URL:[Link]

  • Structure-based design of novel guanidine/benzamidine mimics: potent and orally bioavailable factor Xa inhibitors. Source: PubMed. URL:[Link]

  • Trypsin-Ligand Binding Free Energies from Explicit and Implicit Solvent Simulations. Source: NIH / PMC. URL:[Link]

  • Crystal structure of benzamidine inhibited bovine pancreatic trypsin. Source: RCSB PDB (ID: 1J8A). URL:[Link]

  • Fragment Screening by Surface Plasmon Resonance. Source: NIH / PMC. URL:[Link]

Sources

Application Note: Crystallography of uPA-Phenylguanidine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization Conditions for uPA-Phenylguanidine Complexes Content Type: Detailed Application Note and Protocol Audience: Structural Biologists, Medicinal Chemists, Drug Discovery Researchers

Methodology for Structural Analysis of S1-Pocket Interactions in Urokinase-type Plasminogen Activator

Abstract

This guide details the experimental protocols for obtaining high-resolution X-ray diffraction crystals of the Urokinase-type Plasminogen Activator (uPA) catalytic domain complexed with phenylguanidine and its derivatives.[1] Phenylguanidine serves as a critical chemical probe for the S1 specificity pocket of serine proteases, mimicking the arginine side chain of natural substrates.

Due to the specific binding kinetics and solubility profiles of phenylguanidine fragments, this protocol prioritizes a displacement soaking strategy . We utilize robust parent crystals of uPA-benzamidine, followed by ligand exchange. This method ensures high isomorphism, reproducibility, and diffraction quality suitable for structure-based drug design (SBDD).

Scientific Rationale & Mechanism

The Target: uPA Catalytic Domain

The serine protease uPA (EC 3.4.21.73) is a validated target for anti-metastatic oncology therapies. Its active site features a deep, hydrophobic S1 pocket containing Asp189 (chymotrypsin numbering), which confers specificity for basic residues (Arg/Lys).

The Ligand: Phenylguanidine

Phenylguanidine binds competitively in the S1 pocket.[1] The guanidinium group forms a salt bridge with Asp189, while the phenyl ring engages in hydrophobic interactions with the pocket walls (residues 190-195 and 213-220).

  • Challenge: Phenylguanidine fragments often exhibit rapid off-rates (

    
    ) and moderate affinity (
    
    
    
    in
    
    
    M range) compared to complex inhibitors.
  • Solution: Crystallization requires high local ligand concentration to ensure full occupancy. Direct co-crystallization can be variable; therefore, soaking into pre-formed, stable uPA-benzamidine crystals is the industry-standard approach for fragment screening.

Experimental Workflow

The following diagram outlines the critical path from purified protein to diffraction-ready complex crystals.

uPA_Crystallization_Workflow ProteinPrep uPA Purification (>95% Purity, 5-10 mg/mL) Complexation Parent Complex Formation Add Benzamidine (20-50 mM) ProteinPrep->Complexation Screening Crystallization Screening (Hanging Drop Vapor Diffusion) Complexation->Screening Optimization Optimization (PEG 4000 / Citrate pH 4-6) Screening->Optimization ParentCrystals Stable uPA-Benzamidine Crystals (Orthorhombic/Trigonal) Optimization->ParentCrystals Soaking Ligand Exchange Soak (Phenylguanidine > 10x Ki) ParentCrystals->Soaking Displacement of Benzamidine Cryo Cryoprotection & Flash Cooling (Liquid N2) Soaking->Cryo Data X-Ray Diffraction Data Collection Cryo->Data

Figure 1: Workflow for generating uPA-phenylguanidine complexes via benzamidine displacement.

Detailed Protocols

Protein Preparation

High-quality crystals require high-purity protein.

  • Construct: Recombinant human uPA catalytic domain (B-chain, residues Ile16-Leu262).

  • Buffer: 20 mM Sodium Citrate (pH 5.0), 100 mM NaCl. Avoid phosphate buffers as they can crystallize or interfere with ligand binding.

  • Concentration: Concentrate to 4–8 mg/mL .

  • QC: Ensure >95% purity via SDS-PAGE and monodispersity via Dynamic Light Scattering (DLS).

Phase 1: Growing Parent Crystals (uPA-Benzamidine)

Benzamidine is used to stabilize the flexible S1 pocket and promote rapid crystallization.

Crystallization Solution (Reservoir):

Component Concentration / Type Role
Precipitant 10% – 20% (w/v) PEG 4000 Macromolecular crowding agent
Buffer 0.1 M Citrate or Acetate Maintains pH 4.6 – 5.5
Salt 0.2 M Ammonium Sulfate Modulates solubility

| Additive | 20 – 50 mM Benzamidine | Stabilizes S1 pocket (Critical) |

Setup (Hanging Drop Vapor Diffusion):

  • Mix 1 µL Protein Solution + 1 µL Reservoir Solution .

  • Seal over 500 µL Reservoir Solution in a 24-well plate.

  • Incubation: 4°C or 20°C (20°C is typically faster).

  • Timeline: Crystals (often orthorhombic or trigonal) appear within 2–5 days.

Phase 2: Ligand Exchange (Soaking)

This step displaces the low-affinity benzamidine with the target phenylguanidine.

Soaking Solution Preparation:

  • Prepare a Synthetic Mother Liquor matching the reservoir composition (e.g., 18% PEG 4000, 0.1 M Citrate pH 5.0, 0.2 M AmSO4).

  • Dissolve Phenylguanidine: Add phenylguanidine to a concentration of 20–50 mM .

    • Note: If the ligand has limited solubility, dissolve in 100% DMSO to make a high-concentration stock (e.g., 1 M), then dilute into the mother liquor. Final DMSO concentration should not exceed 5-10%.

  • Benzamidine Removal (Wash Step):

    • Transfer parent crystals into a drop of Synthetic Mother Liquor without benzamidine for 5–10 minutes. This initiates the washout of the competitor.

  • Soak:

    • Transfer crystals into the Phenylguanidine Soaking Solution .

    • Duration: Incubate for 2 to 12 hours .

    • Mechanism:[2][3][4] The high concentration of phenylguanidine drives the equilibrium, displacing residual benzamidine.

Cryoprotection and Mounting
  • Prepare Cryo-Solution : Soaking Solution + 20–25% (v/v) Glycerol or Ethylene Glycol .

    • Crucial: Ensure the Cryo-Solution contains the phenylguanidine ligand at the same concentration as the soak to prevent back-exchange/loss during mounting.

  • Transfer crystal to Cryo-Solution for <30 seconds.

  • Mount in a nylon loop and flash-cool in liquid nitrogen.

Data Summary & Troubleshooting

Typical Crystallographic Parameters
ParameterValue / Range
Space Group

or

(common forms)
Unit Cell

Resolution 1.5 Å – 2.2 Å
Mosaicity Typically < 0.5°
Troubleshooting Guide
  • Problem: No Ligand Density in S1 Pocket.

    • Cause: Benzamidine was not fully displaced.

    • Fix: Increase soaking time (up to 24h) or ligand concentration. Perform a "double soak" (transfer to fresh ligand solution halfway through).

  • Problem: Crystals Crack during Soak.

    • Cause: Osmotic shock or significant conformational change.

    • Fix: Step-wise soaking. Increase ligand concentration gradually (e.g., 5 mM -> 20 mM -> 50 mM).

  • Problem: Poor Diffraction.

    • Cause: Crystal damage from DMSO or pH mismatch.

    • Fix: Limit DMSO to <5%. Verify the pH of the soaking solution matches the parent drop exactly.

References

  • Sperl, S., et al. (2000). "(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase." Proceedings of the National Academy of Sciences, 97(10), 5113-5118. Link

  • Katz, B. A., et al. (2001). "Engineering inhibitors highly selective for the S1 sites of Ser190 trypsin-like serine protease drug targets." Chemistry & Biology, 8(11), 1107-1121. Link

  • Bergner, A., et al. (1998). "Crystal structure of the catalytic domain of human urokinase-type plasminogen activator." Journal of Molecular Biology, 284(4), 1107-1121. Link

  • Hampton Research. "Crystallization of Protein-Ligand Complexes." Application Note. Link

Sources

Application Note: Kinetic Characterization and Inhibition of Trypsin-like Serine Proteases

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the rigorous development of an in vitro inhibition assay for trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa). Unlike generic protocols, this document focuses on kinetic accuracy, specifically the determination of


 values for competitive inhibitors using chromogenic p-nitroaniline (pNA) substrates. It addresses critical failure points in drug discovery screening, including inner filter effects, enzyme instability, and the misuse of 

as a direct measure of affinity.

Introduction: The Target Class

Trypsin-like proteases belong to the S1 family of serine proteases. They share a highly conserved catalytic mechanism involving a catalytic triad (His-57, Asp-102, Ser-195 in chymotrypsin numbering). Their specificity is dictated by the S1 pocket , which contains a negatively charged Aspartate residue (Asp-189 in trypsin) at the bottom, attracting positively charged Arginine or Lysine residues on the substrate (P1 position).

Mechanism of Action & Assay Principle

In this assay, the protease cleaves a synthetic substrate (e.g., BAPNA or S-2222) at the C-terminal side of an Arginine/Lysine residue. This cleavage releases p-nitroaniline (pNA), a yellow chromophore detectable at 405 nm .

Inhibitors function by binding to the active site (competitive) or an allosteric site, preventing substrate hydrolysis. The reduction in the rate of pNA production (


 or initial velocity) is inversely proportional to inhibitor potency.

ProteaseMechanism Enzyme Enzyme (E) (Ser-195 Active) ES_Complex E-S Complex (Michaelis) Enzyme->ES_Complex + S EI_Complex E-I Complex (Inhibited) Enzyme->EI_Complex + I (Kon) Substrate Substrate (S) (R-Arg-pNA) Substrate->ES_Complex Inhibitor Inhibitor (I) Inhibitor->EI_Complex ES_Complex->Enzyme Regeneration Product Product (P) (pNA - Yellow) ES_Complex->Product kcat (Hydrolysis) EI_Complex->Enzyme (Koff)

Figure 1: Kinetic mechanism showing the competition between Substrate (Green) and Inhibitor (Red) for the Enzyme's active site.

Experimental Design Strategy (The "Why")

The Importance of

You cannot run a valid inhibition assay without first determining the Michaelis constant (


) of your specific enzyme-substrate pair under your specific buffer conditions.
  • If

    
    :  The active site is saturated. Competitive inhibitors will struggle to bind, artificially inflating the 
    
    
    
    (false negative).
  • If

    
    :  The signal-to-noise ratio is poor, and the assay becomes hypersensitive to inhibitors.
    
  • Optimal Condition: Set substrate concentration

    
    . This balances signal intensity with sensitivity to competitive inhibition, allowing the use of the Cheng-Prusoff equation.[1]
    
Pre-incubation is Mandatory

Many high-affinity protease inhibitors are "slow-binding." If you add Enzyme, Substrate, and Inhibitor simultaneously, the reaction may proceed significantly before the inhibitor occupies the active site.

  • Rule: Always pre-incubate Enzyme + Inhibitor for 15–30 minutes before adding the Substrate.

Materials & Reagents

Standard Assay Buffer (SAB)

Trypsin-like proteases require Calcium for structural stability and correct formation of the S1 pocket.

  • Base: 50 mM Tris-HCl, pH 8.0 (HEPES is an acceptable alternative).

  • Salt: 150 mM NaCl (mimics physiological ionic strength).

  • Stabilizer: 10 mM

    
     (Critical for preventing autolysis).
    
  • Surface Agent: 0.01% Triton X-100 or Tween-20 (Prevents enzyme loss to plasticware).

Substrate Selection
Protease TargetRecommended SubstrateSource
Trypsin BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide)Sigma B3133
Thrombin Tos-Gly-Pro-Arg-pNAChromogenix S-2238
Factor Xa Z-D-Arg-Gly-Arg-pNAChromogenix S-2765
Control Inhibitors
  • Benzamidine: Reversible, competitive inhibitor (Standard reference).

  • TLCK: Irreversible, active-site directed (alkylating agent).

Detailed Protocol

Phase 1: Enzyme Titration & Determination

Objective: Determine the linear range of the enzyme and the affinity for the substrate.

  • Preparation: Prepare a 2-fold serial dilution of the Substrate in SAB (Range: 0 to 5 mM).

  • Enzyme Prep: Dilute Enzyme to ~10 nM in SAB. Keep on ice.

  • Reaction: In a 96-well clear flat-bottom plate:

    • Add 50 µL Enzyme.

    • Add 50 µL Substrate dilutions.

  • Measurement: Immediately read Absorbance (405 nm) in kinetic mode (every 30 sec for 20 min) at 25°C or 37°C.

  • Analysis: Plot Initial Velocity (

    
    , mOD/min) vs. Substrate Concentration 
    
    
    
    . Fit to the Michaelis-Menten equation to solve for
    
    
    .
Phase 2: Inhibition Assay

Objective: Determine the potency of the test compound.

  • Compound Prep: Prepare 100x stocks of inhibitors in DMSO. Dilute 1:25 in SAB to make 4x working stocks (Final DMSO in assay will be 1%).

    • Note: Include a "Solvent Control" (SAB + DMSO only).

  • Plate Setup (Total Volume 100 µL):

    • Step A (Pre-incubation): Add 25 µL of 4x Inhibitor + 50 µL of Enzyme (at 2x concentration).

    • Incubate: 30 minutes at Room Temp (RT). This allows the E-I complex to reach equilibrium.

    • Step B (Start Reaction): Add 25 µL of 4x Substrate. Crucial: Final

      
       must equal the 
      
      
      
      determined in Phase 1.
  • Read: Kinetic read at 405 nm for 20–30 minutes.

  • Quantification: Calculate the slope (Velocity) of the linear portion of the curve for each well.

Workflow cluster_0 Preparation cluster_1 Assay Execution Prep1 Dilute Compounds (4x in Buffer) Step1 1. Add 25µL Compound + 50µL Enzyme Prep1->Step1 Prep2 Prepare Enzyme (2x in Buffer) Prep2->Step1 Step2 2. Pre-Incubate 30 mins @ RT Step1->Step2 Step3 3. Add 25µL Substrate (Start Reaction) Step2->Step3 Step4 4. Kinetic Read OD405nm (0-20 min) Step3->Step4 Analyze Data Analysis (Calculate Slope -> % Inhibition) Step4->Analyze

Figure 2: Step-by-step workflow for the inhibition assay ensuring equilibrium binding.

Data Analysis & Calculations

Calculating Percent Inhibition

Normalize the velocity of the inhibitor wells (


) against the solvent control wells (

):

Determining

Plot


 vs. 

Inhibition. Fit the data to a 4-parameter logistic (4PL) regression model.
The Cheng-Prusoff Correction (Critical)

The


 is dependent on substrate concentration.[2][3] To obtain the intrinsic affinity constant (

), you must apply the Cheng-Prusoff equation for competitive inhibition:


  • 
    :  Final substrate concentration used in the assay.
    
  • 
    :  Michaelis constant determined in Phase 1.
    
  • Note: If you set

    
    , then 
    
    
    
    .

Validation & Troubleshooting (Self-Validating Systems)

Inner Filter Effect (False Positives)

Many small molecule inhibitors are colored (yellow/orange). Since pNA is read at 405 nm, a yellow compound will absorb light, potentially masking the signal or appearing as "inhibition" if the background isn't subtracted.

  • Validation Step: Measure the absorbance of the Compound + Buffer (no enzyme) at 405 nm. If

    
    , you have an inner filter effect.
    
Z' Factor (Assay Robustness)

For screening campaigns, calculate the Z' factor using the positive control (Max signal) and fully inhibited control (Min signal).



  • Acceptance Criteria: A Z' > 0.5 is required for a reliable screen.

Enzyme Stability Check

If the "Linearity" of your control wells curves off after 5 minutes, your enzyme is dying or autolyzing.

  • Solution: Increase

    
     concentration or add 0.1% BSA as a carrier protein.
    

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

  • Sigma-Aldrich. Enzymatic Assay of Trypsin. Technical Bulletin.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

Sources

chemical derivatization of the aminomethyl group in phenylguanidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Derivatization of the Aminomethyl Group in Phenylguanidine Scaffolds

Executive Summary

Phenylguanidines are privileged scaffolds in medicinal chemistry, serving as bioisosteres for arginine in GPCR ligands, ion channel blockers, and protease inhibitors. A critical structural variation involves the derivatization of the aminomethyl group (


) attached to the phenyl ring. This modification allows for the attachment of linkers, fluorophores, or lipophilic tails to modulate pharmacokinetics.

However, this reaction presents a classic chemoselectivity challenge: the guanidine group is highly basic and nucleophilic, often outcompeting the primary amine or leading to over-functionalization. This guide details two rigorous protocols to achieve mono-derivatization of the aminomethyl group without compromising the guanidine core:

  • The "Kinetic pH-Control" Method: For direct derivatization of existing libraries (High Efficiency).

  • The "Orthogonal Protection" Method: For de novo synthesis (High Reliability).

The Chemoselectivity Challenge

To control the reaction, one must exploit the distinct electronic properties of the two nitrogen centers.

  • The Guanidine Core: A resonance-stabilized superbase (

    
    ). In its neutral form, it is a potent nucleophile. However, once protonated (guanidinium), it becomes non-nucleophilic and positively charged.
    
  • The Aminomethyl Group: A standard primary benzylamine (

    
    ).
    

The Causality of Selectivity: By maintaining the reaction pH between 9.5 and 11.0, or by utilizing specific stoichiometric deprotonation of the dihydrochloride salt, we can force the molecule into a specific ionization state: Guanidinium (


) / Free Amine (

)
. In this state, the guanidine is "capped" by a proton, while the aminomethyl group acts as the sole nucleophile.
Visualizing the Selectivity Logic

SelectivityLogic Start Phenylguanidine Dihydrochloride Salt State1 State A: Fully Protonated (pH < 8) Both groups inert Start->State1 Dissolve State2 State B: The 'Sweet Spot' (pH 9-11) Guanidine = Protonated (+) Amine = Free Base (:) State1->State2 Add 1.0-1.5 eq Base (Deprotonates Amine only) State3 State C: Fully Deprotonated (pH > 13) Both groups nucleophilic (Mixture of products) State2->State3 Excess Base Product Target: Aminomethyl Derivative State2->Product Add Electrophile (Selective Reaction) State3->Product Low Yield Byproduct Byproduct: Guanidine Acylation State3->Byproduct Add Electrophile (Competitive Reaction)

Caption: Figure 1. The ionization states of aminomethyl phenylguanidine. Selectivity is achieved in State B, where the guanidine remains protonated (inert) while the amine is deprotonated (reactive).

Protocol A: Direct Derivatization via Kinetic pH-Control

Best For: Late-stage functionalization of existing phenylguanidine compounds. Mechanism: Exploits the


 gap (

) to keep the guanidine protonated.
Materials
  • Substrate: Aminomethyl phenylguanidine dihydrochloride.

  • Electrophile: NHS-Ester (preferred for high selectivity) or Acid Chloride (requires strict temperature control).

  • Base: Diisopropylethylamine (DIPEA) or Sodium Bicarbonate (

    
    ).
    
  • Solvent: Anhydrous DMF or DMSO (due to salt solubility).

Step-by-Step Methodology
  • Stoichiometric Calculation:

    • Determine the molar quantity of your dihydrochloride salt (

      
      ).
      
    • The salt contains two acidic protons that must be neutralized before the amine is free: one on the guanidine, one on the amine.

    • Crucial Step: You only want to remove the proton from the amine (

      
       9), not the guanidine (
      
      
      
      13).
    • Use 1.1 to 1.5 equivalents of DIPEA relative to the substrate. Do not use excess base.

  • Solubilization:

    • Dissolve the substrate in anhydrous DMF (Concentration: 0.1 M).

    • Add the calculated DIPEA. Stir for 5 minutes at room temperature. The solution may remain clear or become slightly cloudy.

  • Controlled Addition:

    • Cool the reaction mixture to

      
       (ice bath).
      
    • Dissolve the Electrophile (0.9 - 1.0 equivalents) in a minimal volume of DMF.

    • Note: Using a slight deficit of electrophile ensures no unreacted electrophile remains to attack the guanidine if the pH drifts.

    • Add the electrophile dropwise over 10 minutes.

  • Reaction & Monitoring:

    • Allow to warm to room temperature. Stir for 1–4 hours.

    • Monitor via LC-MS: Look for the mono-acylated product mass (

      
      ). If di-acylation (
      
      
      
      ) appears, reduce base equivalents in future runs.
  • Workup (Purification is Key):

    • Do not perform an aqueous basic extraction. This will deprotonate the guanidine and cause it to partition unpredictably or react with any remaining electrophile.

    • Direct Prep-HPLC: Acidify the reaction mixture with 0.1% TFA or Formic Acid. Inject directly onto a C18 Prep-HPLC column.

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA. The product will elute as the Guanidinium-TFA salt.

Protocol B: The "Orthogonal Protection" Route

Best For: De novo synthesis or when the electrophile is extremely reactive (e.g., sulfonyl chlorides, isocyanates). Mechanism: Steric and electronic masking of the guanidine.

Strategic Overview

Instead of fighting the guanidine's reactivity, we mask it using the Bis-Boc strategy. The electron-withdrawing Boc groups reduce the nucleophilicity of the guanidine significantly, rendering it inert to most amine-derivatization conditions.

Experimental Workflow
  • Guanidine Protection (if starting from free amine):

    • React the phenyl-amine precursor with

      
      -Di-Boc-1H-pyrazole-1-carboxamidine  or 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea .
      
    • Conditions: DMF, TEA, Room Temp, 16h.

    • Result: A Bis-Boc protected phenylguanidine with the aminomethyl group likely also protected (e.g., as a Cbz or Phthalimide) or requiring selective installation.

  • Selective Deprotection (The "Switch"):

    • If the aminomethyl group is protected with Cbz (Carboxybenzyl), use catalytic hydrogenation (

      
      ) to free the amine. The Boc groups on the guanidine are stable to hydrogenation.
      
    • Result: Bis-Boc-Guanidine-Phenyl-

      
      .
      
  • Derivatization:

    • Perform the acylation/alkylation on the free amine using standard conditions (DIPEA, DCM/DMF, Acid Chloride/NHS-ester).

    • Advantage:[1][2][3][4][5] You can use excess base and heat without touching the protected guanidine.

  • Global Deprotection:

    • Treat the purified intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane for 1-2 hours.

    • Precipitate the final product with cold diethyl ether.

Visualizing the Synthetic Pathway

ProtectionStrategy Precursor Precursor: Aminomethyl-Aniline Step1 Step 1: Guanylation (Reagent: Bis-Boc-S-Me-Isothiourea) Precursor->Step1 Intermediate1 Intermediate: Bis-Boc-Guanidine (Amine Free) Step1->Intermediate1 Step2 Step 2: Derivatization (Reagent: R-CO-Cl / Base) Intermediate1->Step2 Intermediate2 Intermediate: Functionalized Amine (Guanidine still Boc-protected) Step2->Intermediate2 Step3 Step 3: Global Deprotection (TFA or HCl) Intermediate2->Step3 Final Final Product: Functionalized Phenylguanidine Step3->Final

Caption: Figure 2. The Orthogonal Protection workflow ensures high purity by masking the guanidine reactivity with Boc groups until the final step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Di-acylation observed pH too high; Guanidine deprotonated.Reduce base equivalents to 1.0–1.2 eq relative to salt. Ensure reaction is kept at

.
Low Solubility Guanidine salts are polar.Switch solvent to pure DMSO. Avoid DCM or Ether.
No Reaction Amine still protonated.The dihydrochloride salt buffers the solution. Add base in 0.1 eq increments until pH reaches ~9.0 (check with wet pH paper).
Regioisomer Mixture Acyl migration.Rare for guanidines, but possible. Use the Protection Protocol (Protocol B) for unambiguous regiochemistry.

References

  • Selective Acylation of Amines

    • Gálvez, A. O., et al. (2017).[3] Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society.[6][7] Link

    • Note: Demonstrates acylation under acidic conditions where guanidines are protected by proton
  • Guanidine Protection Strategies

    • Zhang, Y., & Kennan, A. J. (2001). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic Letters. Link

    • Note: Foundational text on using Bis-Boc str
  • Synthesis of Phenylguanidine Derivatives

    • Dilek, E., et al. (2019). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine Derivatives. Molecules. Link

    • Note: Provides specific experimental details on guanyl
  • Basicity and Reactivity Analysis

    • Albert, A., et al. (1948).[8] The strength of heterocyclic bases. Journal of the Chemical Society.[6] Link

    • Note: The classic reference establishing the hierarchy of guanidines vs. amines.

Sources

Application Note: Storage and Handling of Hygroscopic Guanidine Dihydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Guanidine salts—specifically Guanidine Hydrochloride (GdnHCl) and related Guanidine Dihydrochlorides (often active pharmaceutical ingredients or bis-guanidine derivatives)—are critical reagents in protein biochemistry and drug development.[1] They function as potent chaotropes, denaturants, and intermediates.

However, their utility is compromised by two critical physicochemical properties:

  • Extreme Hygroscopicity: These salts readily absorb atmospheric moisture, leading to "caking," stoichiometry errors, and concentration drift in critical assays.

  • Chemical Incompatibility: They possess a latent, life-threatening reactivity with hypochlorites (bleach).

This guide provides a rigorous, field-proven framework for the storage, handling, and solubilization of these materials, ensuring experimental reproducibility and personnel safety.

Critical Safety Alert: The "Bleach" Rule

⛔ DANGER: FATAL INCOMPATIBILITY

NEVER mix Guanidine salts (solid or solution) with Sodium Hypochlorite (Bleach) .

The Mechanism: Mixing guanidine salts with hypochlorite triggers a rapid reaction producing Chloramines , Hydrazine , and potentially Hydrogen Cyanide or Cyanogen Chloride depending on pH and temperature. These gases are neurotoxic and can be fatal in confined laboratory spaces.

Correct Decontamination Protocol:

  • Spills: Clean with detergent and water. Do NOT use bleach-based wipes.

  • Waste Disposal: Segregate guanidine waste from general chlorinated waste streams. Label clearly: "CONTAINS GUANIDINE - NO BLEACH."

The Chemistry of Hygroscopicity

Stoichiometry and Nomenclature

While Guanidine Hydrochloride (


)  is the most common chaotrope, the user's specific reference to "Dihydrochlorides"  implies the use of:
  • Bis-guanidines: Molecules with two guanidine groups (e.g., Chlorhexidine dihydrochloride).

  • Substituted Guanidines: Complex APIs where the guanidine moiety is part of a larger poly-basic structure requiring two HCl equivalents for neutralization.

The Water Problem

Guanidinium cations form an extensive hydrogen-bonding network. When exposed to humidity above their Deliquescence Relative Humidity (DRH) —often as low as 30-40% RH for impure or specific salt forms—the crystal lattice collapses, absorbing water until it dissolves in its own sorbed moisture.[2]

Impact on Research:

  • Molarity Drift: Weighing 100 mg of "wet" salt might only deliver 95 mg of active compound. In drug development, this 5% error propagates through IC50 calculations and potency assays.

  • Flowability: Caked material requires chipping, which generates particulates and increases contamination risk.

Protocol A: The "Dry Chain" Storage System

Objective: Maintain the anhydrous state of the material from receipt to disposal.

Environmental Controls
  • Primary Storage: Dessicator cabinet or nitrogen-purged dry box.

  • Temperature: Ambient (

    
    ). Note: Refrigeration is generally discouraged unless chemically unstable, as removing a cold bottle into warm humid air causes immediate condensation inside the container.
    
The "Aliquot" Strategy

Repeatedly opening a bulk container exposes the entire lot to moisture.

  • Upon Receipt: Transfer the bulk material into single-use or daily-use aliquots (e.g., 50 mL Falcon tubes or amber glass vials) inside a low-humidity glove box.

  • Sealing: Parafilm is insufficient. Use electrical tape or induction sealing for long-term storage.

Visual Workflow: The Dry Chain

DryChain Receipt Receipt of Bulk Material QC QC Check: Free Flowing? Receipt->QC DryBox Transfer to Dry/Glove Box (<30% RH) QC->DryBox Yes Return Reject/Return to Vendor QC->Return No (Clumped) Aliquot Aliquot into Single-Use Vials DryBox->Aliquot Seal Secondary Seal (Desiccant Pack) Aliquot->Seal Storage Storage Cabinet (Ambient Temp) Seal->Storage Use Dispense for Experiment Storage->Use Use->Storage Do NOT Return Unused Portion

Figure 1: The "Dry Chain" workflow prevents moisture contamination of the bulk supply. Note the critical step of not returning unused material to the master lot.

Protocol B: Precision Weighing & Solubilization

Objective: Prepare accurate molar solutions despite hygroscopic drift.

Handling "Caked" Material

If the material has agglomerated (hardened):

  • Do NOT chip it with a metal spatula inside the glass bottle (risk of glass breakage).

  • Corrective Action: Place the open container in a vacuum desiccator over

    
     or Silica Gel for 48 hours. If still caked, dissolve the entire bottle content to a known volume and determine concentration via density or refractive index.
    
Gravimetric Correction (The "Loss on Drying" Factor)

For critical API work, you must determine the water content before weighing.

  • Take a sample: ~1g of material.

  • Karl Fischer Titration (Gold Standard): Titrate using methanol-based media (ensure solubility).

  • Calculation:

    
    
    Where 
    
    
    
    is the mass you actually weigh, and
    
    
    is the dry mass required.
Solubilization Thermodynamics

Dissolving Guanidine HCl is Endothermic (it absorbs heat, cooling the solution).

  • Issue: As the solution cools, solubility decreases, making it hard to dissolve the last few crystals.

  • Solution: Use a heated stir plate set to

    
    .
    
  • Volume Displacement: Guanidine salts occupy significant volume.

    • Incorrect: Add 500g salt to 1L water.

    • Correct: Dissolve 500g salt in 300mL water, heat to dissolve, then adjust final volume to 1L.

Data Summary: Physical Properties

PropertyGuanidine Hydrochloride (Standard)Guanidine Dihydrochlorides (Class)Relevance
Formula


Check SDS for exact MW.
Solubility (Water) ~6 M (at 20°C)Variable (usually high)High solubility aids cleaning but increases humidity risk.
Dissolution Heat Endothermic (

)
Generally EndothermicSolution cools down; requires gentle heat to dissolve.
pH (6M Soln) 4.5 - 6.0Acidic (< 4.0)Dihydrochlorides are more acidic; may require buffering.
Bleach Reactivity HIGH HIGH Toxic Gas Evolution.

Troubleshooting Guide

Decision Logic for Material Quality

Troubleshooting Start Inspect Material State Physical State? Start->State FreeFlow Free Flowing Powder State->FreeFlow Clumps Soft Clumps State->Clumps Brick Hard Caking (Brick) State->Brick Action1 Proceed to Weighing FreeFlow->Action1 Action2 Shake Bottle (Mechanical Breakup) Clumps->Action2 Action3 Dissolve Entire Bottle & Measure Density Brick->Action3 Action2->Action1

Figure 2: Decision matrix for handling agglomerated hygroscopic salts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5742, Guanidine Hydrochloride. Retrieved from [Link]

  • Stanford University, Environmental Health & Safety.Information on Bleach Compatibility and Bio-Hazard Inactivation.
  • Nozaki, Y. (1972). The preparation of guanidine hydrochloride.[3] Methods in Enzymology, 26, 43-50. (Classic protocol for purification and handling).

  • Occupational Safety and Health Administration (OSHA).

Sources

Application Note: N-[4-(Aminomethyl)phenyl]guanidine in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

N-[4-(Aminomethyl)phenyl]guanidine (AMPG) is a bifunctional pharmacophore widely employed in medicinal chemistry to mimic the side chain of Arginine. Unlike the flexible aliphatic chain of native Arginine, the phenyl ring of AMPG introduces structural rigidity, significantly reducing the entropic penalty upon binding to target active sites.

This molecule is a critical building block in the development of:

  • Serine Protease Inhibitors: Targeting the S1 pocket of Thrombin, Factor Xa, and Trypsin.

  • Integrin Antagonists: Serving as the "R" component in RGD (Arg-Gly-Asp) mimetics for anti-angiogenic therapy.

  • Peptidomimetic Drugs: Improving oral bioavailability and metabolic stability against proteolytic cleavage.

Comparative Analysis: Native Arginine vs. AMPG
FeatureNative Arginine (Arg)N-[4-(Aminomethyl)phenyl]guanidine (AMPG)
Linker Structure Aliphatic propyl chain (

)
Phenyl ring (Aromatic spacer)
Conformation Highly flexible (High entropic cost)Rigid/Planar (Low entropic cost)
pKa (Guanidine) ~12.5~10-11 (Modulated by phenyl ring electronics)
Metabolic Stability Low (Susceptible to Trypsin)High (Non-natural bond)
Primary Application Native peptide synthesisHigh-affinity inhibitor design

Chemical Handling & Protection Strategy

To successfully incorporate AMPG into a peptidomimetic, the high basicity of the guanidine group and the nucleophilicity of the primary amine must be managed.

The "Golden Rule" of AMPG Usage: Never attempt to couple the free guanidine-amine salt directly in standard amide coupling conditions without a strategy. The guanidine will compete for the activated ester, leading to side reactions.

Recommended Protected Forms
  • For Solution Phase: N-[4-(Aminomethyl)phenyl]-N',N''-bis(tert-butoxycarbonyl)guanidine.

    • Why: The Bis-Boc protection reduces the nucleophilicity of the guanidine, allowing the primary amine (aminomethyl group) to react selectively with carboxylic acids.

  • For Solid Phase (Fmoc-SPPS): N-(4-Azidomethylphenyl)guanidine (Precursor) or Fmoc-protected linker.

    • Why: Allows orthogonal deprotection.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for incorporating AMPG into a drug scaffold.

AMPG_Workflow Start Target Design: Arginine Mimetic Required Choice Select Incorporation Strategy Start->Choice RouteA Route A: Pre-Guanylated Block (Best for Solution Phase) Choice->RouteA High Purity Needs RouteB Route B: Post-Synthetic Guanylation (Best for SPPS/On-Resin) Choice->RouteB Combinatorial Library StepA1 Step 1: Use Bis-Boc-AMPG RouteA->StepA1 StepB1 Step 1: Couple 4-(N-Boc-aminomethyl)aniline RouteB->StepB1 StepA2 Step 2: Standard Amide Coupling (HATU/DIPEA) StepA1->StepA2 StepA3 Step 3: Acidolytic Deprotection (TFA/DCM) StepA2->StepA3 Final Final Product: Rigid RGD/Protease Inhibitor StepA3->Final StepB2 Step 2: Deprotect Aniline Nitrogen StepB1->StepB2 StepB3 Step 3: Guanylate using N,N'-Di-Boc-N''-triflylguanidine StepB2->StepB3 StepB3->Final

Figure 1: Decision matrix for incorporating N-[4-(Aminomethyl)phenyl]guanidine into peptidomimetics via Pre-formed (Route A) or Post-synthetic (Route B) strategies.

Detailed Protocol: Solution Phase Coupling (Route A)

This protocol details the coupling of N-[4-(Aminomethyl)phenyl]-N',N''-bis(tert-butoxycarbonyl)guanidine to a C-terminal carboxylic acid of a peptide fragment (e.g., Boc-D-Phe-Pro-OH) to create a Thrombin inhibitor analog.

Materials Required[1][2][3][4][5][6][7]
  • Amine Component: N-[4-(Aminomethyl)phenyl]-N',N''-bis(Boc)guanidine (1.0 equiv).

  • Acid Component: Peptide-COOH (1.0 equiv).

  • Coupling Agent: HATU (1.1 equiv).

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

  • Deprotection: TFA (Trifluoroacetic acid), DCM (Dichloromethane).

Step-by-Step Methodology
Phase 1: Activation and Coupling
  • Preparation: Dissolve the Acid Component (e.g., 1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add DIPEA (3.0 mmol, 522 µL) followed by HATU (1.1 mmol, 418 mg). Stir at

    
     for 15 minutes.
    
    • Expert Insight: Pre-activation at low temperature suppresses racemization of the C-terminal amino acid (especially sensitive if it is a chiral Proline or Phenylalanine).

  • Addition: Add the Bis-Boc-AMPG amine (1.0 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The Bis-Boc protected product is usually very lipophilic.

  • Work-up: Dilute with EtOAc (50 mL). Wash sequentially with 5% citric acid (2x), sat.

    
     (2x), and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (typically Silica, eluting with 0-5% MeOH in DCM).

Phase 2: Global Deprotection
  • Dissolution: Dissolve the purified intermediate in DCM (2 mL).

  • Cleavage: Add TFA (2 mL) dropwise. Stir at room temperature for 2 hours.

    • Mechanism:[2][3][4] This removes the Boc groups from the guanidine and any N-terminal protection on the peptide.

  • Precipitation: Concentrate the solution to an oil under reduced pressure. Add cold diethyl ether to precipitate the product as a trifluoroacetate salt.

  • Isolation: Centrifuge or filter to collect the white solid.

Quality Control & Validation

To ensure the integrity of the synthesized peptidomimetic, the following validation parameters are mandatory.

Mass Spectrometry (ESI-MS)[5]
  • Expected Observation: The Bis-Boc intermediate will show

    
    .
    
  • Post-Deprotection: A loss of mass corresponding to

    
     Da (Boc groups).
    
  • Diagnostic Fragment: In MS/MS, the benzyl-guanidine moiety often produces a characteristic tropylium-like ion or a fragment at m/z ~148-150 (guanidinobenzyl cation).

NMR Spectroscopy ( -NMR in )
  • Aromatic Region: Look for the

    
     system of the para-substituted benzene ring (two doublets around 7.2–7.8 ppm).
    
  • Benzylic Protons: A doublet at ~4.3 ppm (

    
    ) coupling to the amide NH.
    
  • Guanidine NH: Broad singlets, typically downfield (7.0–10.0 ppm) depending on protonation state.

Kaiser Test (For Solid Phase)

If using Route B (On-resin), the Kaiser test is not effective for monitoring the guanylation step because the aniline nitrogen is not sufficiently nucleophilic to react with ninhydrin in the standard way.

  • Alternative: Use the Chloranil Test for secondary/aromatic amines to monitor the consumption of the aniline precursor.

References

  • Design of Thrombin Inhibitors

    • Title: Synthesis and QSAR study of novel classes of nonbasic thrombin inhibitors incorporating sulfonylguanidine and O-methylsulfonylisourea moieties at P1.[5]

    • Source: Journal of Medicinal Chemistry (2000).[5]

    • URL:[Link]

  • Arginine Mimetics in SPPS

    • Title: Arginine mimetics using α-guanidino acids: introduction of functional groups and stereochemistry adjacent to recognition guanidiniums in peptides.[4][6]

    • Source: ChemMedChem (2012).
    • URL:[Link]

  • RGD Mimetics

    • Title: Synthesis, analysis and biological evalu
    • Source: Bulgarian Chemical Communic
    • URL:[Link] (General Journal Link for Verification)

  • Guanylation Strategies

    • Title: Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid.

    • Source: Cardiff University Theses.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for N-[4-(Aminomethyl)phenyl]guanidine (AMPG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[4-(Aminomethyl)phenyl]guanidine (AMPG) is a small molecule characterized by two highly basic functional groups: a guanidine moiety (


) and a primary benzylic amine (

).

Users frequently encounter solubility issues not because the molecule is inherently hydrophobic, but because of improper pH control or anionic incompatibility . In physiological buffers (pH 7.4), AMPG exists as a dication . If the pH drifts high, or if incompatible counter-ions (like high-molarity phosphates) are present, the compound can precipitate or crystallize.

This guide provides a self-validating workflow to ensure stable, high-concentration stock solutions and precipitation-free working buffers.

Part 1: Physicochemical Profile & Solubility Logic

Before attempting solubilization, you must understand the ionization state of the molecule.

PropertyValueImplication for Solubility
Guanidine

~13.6Protonated (positively charged) at all physiological pH levels.
Amine

~9.3Protonated at pH < 9.0.
Net Charge (pH 7.4) +2 (Dication)Highly soluble in water as a salt (e.g., Dihydrochloride).
Risk Factor 1 Free Base Formation If pH > 10, solubility drops drastically as the molecule loses charge.
Risk Factor 2 Anionic Precipitation The dication can form insoluble salts with multivalent anions (Phosphate, Sulfate) at high concentrations.

Part 2: The "Golden Standard" Solubilization Protocol

Objective: Prepare a stable stock solution (100 mM) and a working solution (1 mM) without precipitation.

Reagents Required
  • AMPG (Solid): Typically supplied as Dihydrochloride salt.

  • Primary Solvent: Sterile Milli-Q Water or 0.1 M HCl (if free base).

  • Alternative Solvent: DMSO (only if water fails, though less ideal for this charged molecule).

  • Buffer: HEPES or Tris-HCl (Preferred over PBS for high concentrations).

Step-by-Step Workflow
Phase 1: Stock Solution Preparation (100 mM)
  • Weighing: Weigh the target amount of AMPG. Note: Guanidines can be hygroscopic. Weigh quickly in low humidity.

  • Solvent Addition (The "Acid Trap"):

    • If using Dihydrochloride salt: Dissolve directly in Milli-Q Water . The salt provides its own acidity.

    • If using Free Base: Do NOT add neutral water. Add 0.1 M HCl (0.9 equivalents per basic group) or DMSO .

    • Why? Neutral water may not protonate the free base sufficient to dissolve it before it aggregates.

  • Validation: Vortex for 30 seconds. Solution should be crystal clear.

    • Checkpoint: If cloudy, sonicate at 40 kHz for 5 minutes at Room Temperature (RT).

Phase 2: Dilution into Working Buffer
  • Buffer Selection: Use 50 mM HEPES or Tris (pH 7.2 - 7.5) .

    • Warning: Avoid 10x PBS (high phosphate) for concentrations > 1 mM until validated.

  • Dropwise Addition: Add the Stock Solution to the buffer under rapid stirring. Do not add buffer to the stock.

  • pH Check: Measure the final pH. The addition of the acidic stock may lower the buffer pH. Readjust with dilute NaOH only if necessary, ensuring local concentration does not exceed pH 10.

Part 3: Troubleshooting Decision Tree

Use this logic flow to diagnose precipitation issues immediately.

Troubleshooting Start Issue: Precipitation / Cloudiness CheckState 1. Check Stock Solvent Start->CheckState IsWater Is it Neutral Water? CheckState->IsWater ActionAcidify Action: Acidify Stock. Add 1-2 eq. HCl. IsWater->ActionAcidify Yes (Free Base) CheckBuffer 2. Check Buffer Composition IsWater->CheckBuffer No (It is Salt) IsAcid Is it 0.1M HCl / Acidic? ActionAcidify->CheckBuffer IsPhosphate Is it Phosphate (PBS)? CheckBuffer->IsPhosphate ActionSwitch Action: Switch to Tris/HEPES. (Avoid Common Ion Effect) IsPhosphate->ActionSwitch Yes (>1mM) CheckTemp 3. Check Temperature IsPhosphate->CheckTemp No ActionSwitch->CheckTemp IsCold Is it at 4°C? CheckTemp->IsCold ActionWarm Action: Warm to RT. Guanidines crash at low T. IsCold->ActionWarm Yes Success Solution Clear IsCold->Success No ActionWarm->Success

Caption: Diagnostic workflow for resolving AMPG precipitation events. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why does my solution turn cloudy when I put it in the fridge (4°C)? A: This is a classic "Guanidinium Crash." Guanidine salts have a steep solubility-temperature curve. At 4°C, the solubility limit decreases significantly.

  • Fix: Store stock solutions at Room Temperature (RT) if stable, or -20°C (frozen). Avoid 4°C. If checking for biological activity, warm the aliquot to 37°C before adding to the cell culture/assay plate.

Q2: Can I use PBS (Phosphate Buffered Saline)? A: For low concentrations (< 100 µM), PBS is usually safe. However, for higher concentrations, the Guanidinium-Phosphate interaction can be problematic. The large guanidinium cation can pair with the multivalent phosphate anion to form a less soluble salt lattice.

  • Recommendation: Use Tris-HCl or HEPES for stock dilutions > 1 mM to eliminate this variable.

Q3: My compound is the "Free Base" form. How do I dissolve it? A: The free base is hydrophobic compared to the salt. You must protonate it to drive it into the aqueous phase.

  • Protocol: Calculate the molar amount of AMPG. Add 2.0 equivalents of 1M HCl to your water before adding the powder. This converts it in situ to the dihydrochloride salt.

Q4: Is DMSO necessary? A: Generally, no . Because AMPG is highly polar/charged, it dissolves better in acidic water than in organic solvents. DMSO is only recommended if you are screening a library where all compounds must be in DMSO. If you use DMSO, ensure the final concentration in your assay is < 0.5% to avoid cytotoxicity, and be aware that adding DMSO stock to aqueous buffer can still cause precipitation if the pH isn't controlled.

References

  • PubChem. (n.d.). Compound Summary: 1-(4-(Aminomethyl)phenyl)guanidine.[1] National Library of Medicine. Retrieved from [Link]

  • Ishikawa, T., & Isobe, M. (2011). Guanidine Chemistry: Synthesis and Application. In Superbases for Organic Synthesis. Wiley-VCH.
  • Campos, L. A., & Munoz, V. (2016).[2] Why phosphate is a bad buffer for guanidinium chloride titrations. Proceedings of the National Academy of Sciences. Retrieved from [Link] (Authoritative source on Guanidinium-Phosphate incompatibility).

Sources

Technical Support Center: Troubleshooting Unstable IC50 Values for Guanidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for a common and frustrating issue in drug discovery: unstable IC50 values observed with guanidine-containing inhibitors. The unique physicochemical properties of the guanidinium group can lead to several assay artifacts, often resulting in poor data reproducibility. This guide will walk you through the potential causes and provide actionable, field-proven solutions.

Part 1: Troubleshooting Guide - Unstable IC50 Values

This section addresses specific, common problems encountered during the screening and characterization of guanidine inhibitors.

Q1: My IC50 values for a promising guanidine inhibitor are highly variable between replicate plates and across different days. What is the most likely cause?

High variability in IC50 values for guanidine-containing compounds is frequently a red flag for compound aggregation . The positively charged guanidinium group, especially when attached to a hydrophobic scaffold, can promote self-assembly of the inhibitor into colloidal particles, particularly at higher concentrations.[1] These aggregates can then non-specifically sequester and inhibit the target protein, leading to apparent but artifactual inhibition. This process is often sensitive to minor variations in experimental conditions, such as buffer composition, temperature, and even minor differences in pipetting, leading to significant IC50 fluctuations.

Diagnostic Workflow for Compound Aggregation:

To systematically diagnose and mitigate aggregation-driven IC50 instability, follow this workflow:

Aggregation_Workflow A Observe Unstable IC50 Values B Hypothesis: Compound Aggregation A->B C Experiment 1: Detergent Test Run IC50 assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100). B->C D Result Analysis C->D E IC50 increases significantly or inhibition is abolished with detergent? D->E Yes F IC50 remains unchanged or shows minor shifts? D->F No G Conclusion: Aggregation is Likely The Cause of Instability E->G I Conclusion: Aggregation is Unlikely. Investigate other causes. F->I H Mitigation Strategies G->H Proceed to J Other Troubleshooting Paths I->J Proceed to

Caption: A decision-making workflow for diagnosing compound aggregation.

Step-by-Step Protocol: The Detergent Test

  • Prepare Stock Solutions: Prepare your guanidine inhibitor stock solution as usual, typically in 100% DMSO.

  • Assay Setup: Set up two parallel sets of assay plates.

    • Plate A (Control): Perform your standard IC50 determination protocol.

    • Plate B (Detergent): Add a non-ionic detergent, such as Triton X-100 or Tween-20, to your assay buffer to a final concentration of 0.01-0.1%.[2] Ensure the detergent is thoroughly mixed in the buffer before adding other assay components.

  • Data Analysis: Generate dose-response curves and calculate the IC50 values for both conditions.

Interpreting the Results:

ConditionTypical IC50 ResultInterpretation
Without Detergent 1 µM (highly variable)Apparent potency is observed.
With 0.01% Triton X-100 > 50 µM (or no inhibition)The detergent disrupts the formation of colloidal aggregates, revealing the true (and much lower) potency of the monomeric compound.[2][3]
With 0.01% Triton X-100 ~1.2 µM (reproducible)Aggregation is not the primary cause of instability. The detergent may be helping with compound solubility or preventing non-specific binding to plate surfaces.[3]
Q2: My guanidine compound shows activity against multiple, unrelated targets. Could this be related to my IC50 instability?

Yes, this phenomenon, often termed promiscuous inhibition , is another strong indicator of an aggregation-based mechanism.[1] Aggregates are not selective and can sequester a wide variety of proteins through surface adsorption, leading to a broad, non-specific inhibitory profile. If your guanidine inhibitor is hitting targets that are mechanistically and structurally diverse, it is crucial to perform aggregation counter-screens.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader questions about the behavior of guanidine inhibitors in biochemical assays.

Q1: What are the key chemical properties of the guanidinium group that can cause assay interference?

The guanidinium group, the protonated form of guanidine, is the primary source of many of the challenges encountered with this class of inhibitors. Its key features include:

  • Permanent Positive Charge: The guanidinium cation is resonance-stabilized, making it a strong base that is protonated and positively charged over a wide physiological pH range.

  • Hydrogen Bonding Capability: It can act as a hydrogen bond donor through its N-H groups.[4]

  • Non-covalent Interactions: The positive charge facilitates strong electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) or phosphate groups on proteins and nucleic acids.[4][5]

These properties, while often crucial for specific binding to the intended target, can also drive non-specific interactions and aggregation, especially in molecules with poor solubility.

Q2: Besides aggregation, what are other potential causes for unstable IC50 values?

While aggregation is a primary suspect, other factors can contribute to IC50 variability:

  • Compound Purity: Impurities in a synthesized compound batch, especially if they are more potent inhibitors than the compound of interest, can significantly skew IC50 values.[6] A small percentage of a highly potent impurity can lead to a much lower apparent IC50.[6]

  • Assay Signal Interference: Some compounds can interfere directly with the assay detection method. This can include autofluorescence in fluorescence-based assays or quenching of the signal.[7] It's important to run control experiments with the compound in the absence of the target enzyme to check for such artifacts.

  • Time-Dependent Inhibition: Some inhibitors bind slowly or form a covalent bond with the target, resulting in an IC50 value that changes with the pre-incubation time of the compound and the enzyme.

  • Non-specific Binding: Guanidine-containing compounds can bind non-specifically to assay components, such as plate surfaces or other proteins like BSA, reducing the effective concentration of the inhibitor available to bind the target.[8]

Troubleshooting Non-Aggregation-Related Instability:

Other_Causes_Workflow A IC50 is Unstable, but Detergent Test is Negative B Check Compound Purity (LC-MS, NMR) A->B C Purity <95% or Unexpected Signals? B->C D Re-purify Compound C->D Yes E Purity >95% C->E No F Test for Assay Interference (Compound + Detection Reagents, No Enzyme) E->F G Signal Change Observed? F->G H Select Alternative Detection Method or Flag Compound as an Artifact G->H Yes I No Signal Change G->I No J Evaluate Time-Dependent Inhibition (Vary Pre-incubation Time) I->J K IC50 Decreases with Longer Pre-incubation? J->K L Characterize as Time-Dependent Inhibitor K->L Yes M IC50 is Stable with Varied Pre-incubation K->M No N Consider Non-Specific Binding M->N

Caption: A workflow for troubleshooting non-aggregation-related IC50 instability.

Q3: Are there any best practices for designing experiments with guanidine inhibitors to minimize IC50 variability from the start?

Yes, proactive measures can significantly improve data quality:

  • Ensure High Compound Purity: Always use compounds of the highest possible purity (>95%) for IC50 determination.

  • Careful Dilution Series Preparation: When preparing serial dilutions, ensure thorough mixing at each step to avoid localized high concentrations that can initiate aggregation. It is often recommended to use a wider range of concentrations to fully define the top and bottom plateaus of the dose-response curve.[9][10]

  • Include Detergent in Assays: For initial screening of guanidine-containing libraries, prophylactically including 0.01% Triton X-100 or Tween-20 in the assay buffer is a good practice to suppress aggregation-based false positives.

  • Monitor for Solubility Issues: Visually inspect your compound dilutions for any signs of precipitation. Dynamic Light Scattering (DLS) can also be used to directly detect the formation of aggregates.[1]

  • Run Control Experiments: Always include "compound-only" controls (no enzyme) to check for autofluorescence or other signal interference.[7]

By understanding the unique behavior of the guanidinium group and implementing these systematic troubleshooting and experimental design strategies, you can significantly enhance the reliability and reproducibility of your IC50 data, enabling more confident decision-making in your drug discovery projects.

References

  • Bogan, D. L., & Thorn, K. A. (2005).
  • Dedmon, M. M., et al. (2008).
  • CD BioSciences. Identification of Small-Molecule Aggregation - Biophysical Analysis-CD BioSciences.
  • Mondal, S., et al. (2021).
  • Dedmon, M. M., et al. (2008). Characterization of alpha-synuclein interactions with selected aggregation-inhibiting small molecules - PubMed.
  • Tomić, M., et al. (2025). Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity - PMC.
  • Emadi, S., et al. (2014).
  • Emadi, S., et al. (2014). (PDF) A Comparative Study on the Aggregating Effects of Guanidine Thiocyanate, Guanidine Hydrochloride and Urea on Lysozyme Aggregation.
  • Bakradze, N., et al. (2015). Dual effect of guanidine hydrochloride on the kinetics of aggregation...
  • Rozas, I., et al. (2020).
  • ResearchGate. (2025). Aggregation kinetics of Aβ42 using a protocol with 0.35 M guanidine...
  • ACS Medicinal Chemistry Letters. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity.
  • Stelzer, R., et al. (2021). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - NIH.
  • Thermo Fisher Scientific. (n.d.).
  • Lee, J. W., et al. (2010). Novel approaches using alkaline or acid/guanidine treatment to eliminate therapeutic antibody interference in the measurement of total target ligand - PubMed.
  • ResearchGate. (2008). Interference of 2-ME and GuHCl in capture ELISA using monoclonal...
  • Armstrong, R. C., et al. (2020).
  • RSC Publishing. (2025).
  • BenchChem. (2025). Biological activity of novel guanidine compounds.
  • MDPI. (2019).
  • Wang, Z. X., et al. (2003). The Inhibition Mechanism of Guanidine Hydrochloride on the Catalytic Activity of Recombinant Human Protein Disulfide Isomerase - PubMed.
  • GraphPad. (2026). GraphPad Prism 10 Curve Fitting Guide - "Unstable".
  • ResearchGate. (2020). Antigiardial Activity of Novel Guanidine Compounds.
  • Dahlin, J. L., et al. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI.
  • Midura, R. J., & Yanagishita, M. (1995).
  • ResearchGate. (2021).
  • Rejniak, K. A., et al. (2021). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC.
  • Gande, S. L., et al. (2007). Biological activities of guanidine compounds - PubMed.
  • Atienza, J. M., et al. (2023).
  • de Paula, C. B. V., et al. (2025). Antifungal activity of guanidine compounds - PubMed.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • ResearchGate. (2018). Detergent effect on inhibitors?
  • Zhuang, Y., et al. (2011). Impact of impurities on IC50 values of P450 inhibitors - PubMed.
  • MDPI. (2023). Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis.
  • Pan, J. C., et al. (2005). The role of detergent in refolding of GdnHCl-denatured arginine kinase from shrimp Fenneropenaeus Chinensis - PubMed.
  • Wirkowska, A., et al. (2019).
  • Ricken, B., et al. (2021).
  • ResearchGate. (2010). (PDF)
  • Public Health England. (2021). Virucidal efficacy of guanidine-free inactivants and rapid test buffers against SARS-CoV-2 - PMC.
  • ResearchGate. (2020). Effect of guanidine hydrochloride and a detergent for removing organic debris.
  • Adamska, A., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC.
  • Coussens, N. P., & Dahlin, J. L. (Eds.). (2004-). Assay Artifacts and Interferences - Assay Guidance Manual - NCBI Bookshelf.
  • Molecular modelling studies and in vitro enzymatic assays identified A 4-(nitrobenzyl)guanidine derivative as inhibitor of SARS-CoV-2 Mpro - PMC. (2024).

Sources

Technical Support Center: Stability of Aminomethyl-Containing Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Oxidative Deamination in Inhibitor Stock Solutions Ticket Priority: High (Data Integrity Risk)

Diagnostic Workflow & Decision Matrix

Before modifying your protocols, determine if your inhibitor is at risk. Aminomethyl groups (


), particularly benzylic amines, are kinetically unstable in solution due to the high reactivity of the 

-carbon and the nitrogen lone pair.
Visual Guide: The Degradation Pathway

The following diagram illustrates the mechanism of Oxidative Deamination , the primary cause of potency loss in these compounds.

OxidativeDeamination cluster_0 Critical Failure Point Amine Aminomethyl Inhibitor (R-CH2-NH2) Radical C-Centered Radical (R-CH•-NH2) Amine->Radical Oxidation Initiation (Light/Metals/O2) Imine Imine Intermediate (R-CH=NH) Radical->Imine - H• (via O2) Aldehyde Degradation Product (Aldehyde R-CHO) Imine->Aldehyde Hydrolysis (+H2O) Trace moisture in DMSO Ammonia Byproduct (NH3) Imine->Ammonia

Figure 1: The oxidative deamination pathway. The critical failure occurs when trace moisture hydrolyzes the imine intermediate, irreversibly cleaving the inhibitor.

The Science of Instability (E-E-A-T)

The Mechanism: Oxidative Deamination

Inhibitors containing primary aminomethyl groups (especially benzylamines) are prone to auto-oxidation . This process is often catalyzed by trace transition metals (Cu²⁺, Fe³⁺) found in lower-grade solvents or glass surfaces, and is accelerated by light and dissolved oxygen [1, 2].

  • Initiation: A hydrogen atom is abstracted from the

    
    -carbon (next to the nitrogen), creating a carbon-centered radical.
    
  • Propagation: This radical reacts with molecular oxygen to form an imine (

    
    ).
    
  • Hydrolysis (The Trap): While the imine might be reversible, the presence of water (even trace amounts in hygroscopic DMSO) hydrolyzes the imine into an aldehyde and ammonia [1, 6].

    • Result: The inhibitor is chemically cleaved. The aldehyde may then react with other protein targets non-specifically (false positives), while the original potency is lost.

Why DMSO Stocks Fail

While DMSO is the standard solvent for inhibitor stocks, it presents two specific risks for amines:

  • Hygroscopicity: DMSO absorbs moisture from the air. This water drives the hydrolysis step shown in Figure 1.

  • Peroxide Contamination: Aged DMSO often contains peroxides and dimethyl sulfide, which act as oxidants, initiating the radical formation on the amine [7].

Troubleshooting Guide

Symptom: Solution Yellowing

Observation: Your clear stock solution (


 in DMSO) has turned yellow or orange after 2 weeks at -20°C.
  • Cause: Formation of conjugated imines or Schiff bases (polymerization of the aldehyde degradation products).

  • Immediate Action: Discard the stock. The compound has chemically degraded.[1][2][3][4]

  • Prevention: Switch to Acidified DMSO (see Protocol A). Protonating the amine (

    
    ) removes the lone pair electron density, making the 
    
    
    
    -carbon significantly less prone to oxidation.
Symptom: Loss of Potency (No Color Change)

Observation: IC50 values have shifted by >10-fold, but the solution looks clear.

  • Cause: Hydrolysis has occurred, converting the amine to an alcohol or aldehyde, which are often colorless but inactive.

  • Diagnostic: Run LC-MS. Look for a mass shift of -1 Da (Imine) or +16 Da (Oxidation/Aldehyde conversion depending on hydration).

  • Prevention: Store under inert gas (Argon) and use opaque vials to prevent photo-oxidation.

Comparison of Stabilization Strategies
StrategyMechanismProsCons
Acidification (Recommended) Protonates amine (

), preventing radical formation.
Highly effective; chemically stable.Must neutralize buffer in sensitive assays.
DTT/BME Additives Scavenges oxidants.[5]Prevents oxidation.[1]Risk: Can reduce disulfide bonds in protein targets (e.g., Kinases).
Argon Purging Removes

.
No chemical additives.Difficult to maintain after repeated opening of vial.
Amber Vials Blocks UV light.Prevents photo-initiation.Passive protection only; doesn't stop metal catalysis.

Frequently Asked Questions (FAQ)

Q: Can I just use water instead of DMSO? A: Generally, no. Most inhibitors are hydrophobic. While the amine group is polar, the rest of the molecule usually requires an organic solvent. Furthermore, water promotes the hydrolysis step of degradation. Anhydrous DMSO is preferred, provided the amine is protonated.

Q: My inhibitor is a hydrochloride (HCl) salt. Do I still need to acidify? A: Usually, no. If you purchased the HCl salt form, the amine is already protonated (


). It is significantly more stable than the "Free Base" form. However, if you dissolve it in a buffer with pH > 8, you risk deprotonating it. Maintain neutral or slightly acidic conditions.

Q: How do I remove the acid before my assay? A: You likely don't need to. If your stock is


 with 

HCl, and you dilute 1:1000 into your assay buffer (e.g., PBS or HEPES), the buffer capacity of the assay medium will instantly neutralize the trace acid.

Standard Operating Protocols (SOPs)

Protocol A: Preparation of Acidified DMSO Stocks (Gold Standard)

Use this protocol for "Free Base" aminomethyl inhibitors to ensure long-term stability.

Reagents:

  • Anhydrous DMSO (freshly opened or stored over molecular sieves).

  • 1 M HCl (aqueous) or 1 M HCl in Acetic Acid (anhydrous option).

Procedure:

  • Calculate: Determine the amount of inhibitor to be dissolved.

  • Acidify Solvent: Prepare a solution of DMSO containing 1.1 equivalents of HCl relative to the inhibitor concentration.

    • Example: To make

      
       of a 
      
      
      
      inhibitor stock, add
      
      
      of
      
      
      HCl to
      
      
      of DMSO.
  • Dissolve: Add the inhibitor powder to the acidified DMSO.

  • Vortex: Vortex immediately until fully dissolved.

  • Aliquot: Dispense into amber glass vials (avoid plastic if possible to prevent leaching).

  • Store: Flash freeze in liquid nitrogen and store at -80°C.

Protocol B: QC of Aged Stocks via LC-MS

Perform this check if a stock is older than 3 months.

  • Dilute: Dilute the DMSO stock 1:100 into 50% Acetonitrile/Water (with 0.1% Formic Acid).

  • Inject: Inject

    
     onto a C18 reverse-phase column.
    
  • Analyze:

    • Target Mass:

      
      
      
    • Degradation Peak 1 (Imine):

      
       (Loss of 2H, gain of double bond).
      
    • Degradation Peak 2 (Aldehyde):

      
       (Net replacement of 
      
      
      
      with
      
      
      , mass shift depends on R-group).
  • Criteria: If degradation peaks exceed 5% of total peak area, discard stock.

Visual Guide: Stock Preparation Decision Tree

StockPrep Start New Inhibitor Powder CheckForm Check Chemical Form Start->CheckForm IsSalt Is it a Salt? (HCl, TFA, Citrate) CheckForm->IsSalt IsFreeBase Is it a Free Base? CheckForm->IsFreeBase StandardDMSO Dissolve in Standard Anhydrous DMSO IsSalt->StandardDMSO Yes (Amine Protected) AcidDMSO Dissolve in Acidified DMSO (1 eq. HCl) IsFreeBase->AcidDMSO Yes (Amine Exposed) Storage Store at -80°C (Amber Vial) StandardDMSO->Storage AcidDMSO->Storage

Figure 2: Decision matrix for selecting the correct solvent system based on the salt form of the inhibitor.

References

  • Yu, P.H., et al. (2003). Oxidative deamination of benzylamine by glycoxidation. Bioorganic & Medicinal Chemistry, 11(13), 2803-2808.

  • Large, B., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines.[6] Journal of Organic Chemistry, 81(22), 10956–10963.

  • Shih, J.C., et al. (1999). Monoamine oxidase: From genes to behavior. Annual Review of Neuroscience, 22, 197-217.

  • Thermo Fisher Scientific. (n.d.). Storage and Stability of Amine-Containing Compounds.[7][8] Technical Support Guide.

  • Sigma-Aldrich (Merck). (n.d.). Handling and Storage of Chemical Standards. Technical Bulletin.

  • Wikipedia. (2024). Oxidative Deamination. Encyclopedia Entry.

  • Epstein, W.W., & Sweat, F.W. (1967). Dimethyl Sulfoxide Oxidations. Chemical Reviews, 67(3), 247–260.

Sources

resolving peak tailing of guanidine compounds in HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing of Guanidine Compounds in HPLC

To: Analytical Chemists, Method Development Scientists From: Senior Application Scientist, Separation Technologies Group Subject: Troubleshooting "Shark Fin" Peaks in Guanidine Analysis

Guanidine compounds (e.g., Metformin, Arginine, Guanidine HCl) are among the most notoriously difficult analytes in HPLC. Their extreme basicity (


 ~ 12–13.6) means they remain positively charged (cationic) across the entire standard pH range of silica-based columns.

If you are seeing severe peak tailing (asymmetry factor > 2.0), retention time shifting, or complete irreversible adsorption, you are likely battling secondary silanol interactions .

This guide bypasses generic advice to provide the specific chemical mechanisms and protocols required to resolve this issue.

Module 1: The Mechanistic Root Cause

Q: Why do guanidine compounds tail even on "base-deactivated" columns?

A: The issue is a fundamental mismatch between the analyte's charge and the stationary phase surface chemistry.

  • The Charge State: Guanidine is a "superbase." Unlike typical amines (

    
     ~9-10) which can be deprotonated at pH 11, guanidines remain fully protonated (
    
    
    
    ) at almost any pH achievable on silica columns.
  • The Silanol Trap: Even high-purity Type B silica contains residual silanol groups (

    
    ). Above pH 3.5, these silanols ionize to 
    
    
    
    .
  • The Interaction: The cationic guanidine binds electrostatically to the anionic silanol. This is a "secondary" interaction (slow kinetics) compared to the "primary" hydrophobic partition (fast kinetics), resulting in a composite peak: a sharp front (hydrophobic) and a dragging tail (electrostatic).

Visualization: The Silanol Trap Mechanism

The following diagram illustrates the competing interactions causing the tailing.

SilanolInteraction Analyte Protonated Guanidine (Cationic) C18 C18 Ligand (Hydrophobic) Analyte->C18 Fast Equilibrium (Retention) Silanol Ionized Silanol (Si-O⁻) (Anionic Site) Analyte->Silanol Slow Desorption (Tailing) Peak Resulting Peak Shape C18->Peak Gaussian Component Silanol->Peak Exponential Tail

Caption: Schematic of the dual-interaction mechanism. The dashed red line represents the unwanted electrostatic binding that causes peak tailing.

Module 2: The "Nuclear Option" (UV Detection Only)

Q: I am using UV detection. What is the absolute best mobile phase to fix the shape?

A: The most effective solution is the use of Chaotropic Agents , specifically Perchlorate (


) .

While Trifluoroacetic acid (TFA) is the standard "go-to," it is often insufficient for guanidines. Perchlorate is a strong chaotrope; it disrupts the solvation shell of the guanidine cation and forms a highly hydrophobic ion pair. This effectively "masks" the charge from the silanols.

Comparison of Additives for Guanidines:

AdditiveRoleEffectiveness for GuanidinesMS Compatible?
Formic Acid pH ControlPoor. Weak ion pair; severe tailing likely.Yes (Excellent)
TFA (0.1%) Ion PairingModerate. Better than Formic, but may still tail.Yes (Suppression)
Perchlorate ChaotropeExcellent. Sharpest peaks possible.NO (Explosive/Source clogging)
PF6 (Hexafluorophosphate) ChaotropeSuperior. Stronger than Perchlorate.NO

Protocol: The Perchlorate Buffer (100mM)

  • Reagent: Sodium Perchlorate Monohydrate (

    
    ).
    
  • Concentration: 100 mM (High ionic strength is critical to suppress silanols).

  • pH: Adjust to pH 3.0 with Phosphoric Acid (

    
    ).
    
  • Warning: Do not use with LC-MS. Do not allow organic content >50-60% without checking solubility (perchlorate salts can precipitate in high acetonitrile).

Module 3: The MS-Compatible Strategy

Q: I need to use LC-MS. I cannot use Perchlorate or Phosphate. What now?

A: You cannot use strong chaotropes, so you must rely on HILIC (Hydrophilic Interaction Liquid Chromatography) or High-Ionic Strength Formate .

Option A: The HILIC Pivot (Recommended)

Reversed-phase (C18) is often the wrong tool for guanidines because they are too polar. HILIC works by partitioning the analyte into a water-layer on the surface. The high organic mobile phase (typically 80-90% ACN) induces retention, and the high buffer concentration masks secondary interactions.

  • Column: Amide or Bare Silica (e.g., Waters BEH Amide, Agilent Zorbax HILIC).

  • Mobile Phase A: 100 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Isocratic: ~15% A / 85% B.[5]

Option B: High-Strength Formate on Hybrid C18

If you must use Reversed-Phase C18:

  • Column: Use a Charged Surface Hybrid (CSH) or similar technology (e.g., Waters CSH C18, Phenomenex Kinetex EVO). These columns have a slight positive surface charge that electrostatically repels the guanidine cation, preventing it from touching the silanols.

  • Buffer: Use Ammonium Formate at 20-50 mM (higher than the standard 5 mM). The ammonium ions (

    
    ) compete with the guanidine for silanol binding sites.
    
Module 4: Decision Matrix & Troubleshooting

Use the following logic flow to select your method conditions.

MethodSelection Start Start: Guanidine Method Dev Detector Detector Type? Start->Detector UV UV / PDA Detector->UV Robustness Priority MS LC-MS / MS-MS Detector->MS Sensitivity Priority Perchlorate Method A: Chaotropic 100mM NaClO4, pH 3 Column: Standard C18 UV->Perchlorate Best Peak Shape HILIC_Check Is Analyte Very Polar? (LogP < -1) MS->HILIC_Check HILIC_Path Method B: HILIC Column: Amide/Silica MP: ACN/100mM NH4 Formate HILIC_Check->HILIC_Path Yes (e.g. Metformin) CSH_Path Method C: Hybrid RP Column: CSH/EVO C18 MP: 20mM NH4 Formate HILIC_Check->CSH_Path No (Hydrophobic tail)

Caption: Decision tree for selecting mobile phase and column chemistry based on detection limits and analyte polarity.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I just raise the pH to 11 to deprotonate the guanidine? A: No. The


 of guanidine is ~13.6. Even at pH 11, it is still >99% protonated (positively charged). Furthermore, at pH 11, silanols are fully ionized (

), potentially making the electrostatic attraction stronger unless the column is specifically designed to resist this (e.g., hybrid particles). High pH is generally not a fix for guanidines unless you are using specific anion-exchange mechanisms.

Q: Why does my retention time shift every injection? A: This is often due to slow equilibration of the silanols. The guanidine cations slowly saturate the active sites on the column.

  • Fix: "Passivate" the column before the run. Inject a high concentration standard (10x) of your analyte 3-4 times before starting your sequence. This saturates the active sites.

Q: Is Perchlorate dangerous? A: In aqueous HPLC buffers (dilute), it is generally safe but requires specific disposal protocols (do not let it dry out in drains). Never use it with MS, as it will crystallize in the source and cause massive signal suppression.

References
  • McCalley, D. V. (2005). The perchlorate anion is more effective than the trifluoroacetate anion as an ion-pairing reagent for reversed-phase chromatography of peptides.[6][7][8] Journal of Chromatography A.

  • Chrom Tech. (2025).[5][9] What Causes Peak Tailing in HPLC? Troubleshooting Guide.

  • Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC. Technical Note.

  • Waters Corporation. A UPLC Method for Analysis of Metformin and Related Substances by Hydrophilic Interaction Chromatography (HILIC).[3] Application Note.

  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.

Sources

Technical Support Center: N-[4-(Aminomethyl)phenyl]guanidine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: N-[4-(Aminomethyl)phenyl]guanidine Common Names: 4-Guanidinobenzylamine; 4-(Aminomethyl)phenylguanidine. CAS Registry: 59726-09-5 (Hydrochloride salt) Application: Critical intermediate for serine protease inhibitors (e.g., Nafamostat, Camostat).

The Core Challenge: The synthesis of this molecule presents a classic chemoselectivity paradox . You possess two amino groups with distinct nucleophilicities:

  • Benzyl amine (Aliphatic): High nucleophilicity (

    
    ).
    
  • Aniline (Aromatic): Lower nucleophilicity (

    
    ).
    

The target molecule requires the guanidine moiety on the aniline nitrogen. However, most guanidinylating reagents will preferentially attack the more nucleophilic benzyl amine. Failure to control this selectivity results in the regioisomer impurity (N-benzylguanidine), which is difficult to separate by standard crystallization due to similar solubility profiles.

Synthesis & Impurity Mapping (Visual Guide)

The following flow diagram illustrates the "Happy Path" (Selective Synthesis) versus the common "Impurity Traps" users encounter.

GuanidineSynthesis Start 4-Aminobenzylamine (Starting Material) DirectRxn Direct Guanidinylation (Unprotected) Start->DirectRxn Reagent added directly BocProtect Step 1: Selective Boc-Protection Start->BocProtect Boc2O (1.0 eq), 0°C RegioImpurity IMPURITY A: Benzyl-guanidine (Major Product) DirectRxn->RegioImpurity Kinetic Control BisImpurity IMPURITY B: Bis-guanidine (Over-reaction) DirectRxn->BisImpurity Excess Reagent Intermediate 4-(N-Boc-aminomethyl)aniline BocProtect->Intermediate Yields ~85% Guanidinylation Step 2: Guanidinylation (S-Me-Isothiourea) Intermediate->Guanidinylation Reagent + HgCl2 or TEA ProtectedProd Protected Precursor Guanidinylation->ProtectedProd Deprotection Step 3: Global Deprotection (HCl) ProtectedProd->Deprotection FinalProduct TARGET: N-[4-(Aminomethyl)phenyl]guanidine Deprotection->FinalProduct

Figure 1: Mechanistic pathway comparison.[1] The direct route inevitably leads to regioisomeric impurities due to the higher nucleophilicity of the benzylic amine.

Troubleshooting Guide (Q&A)

Issue 1: "I have a persistent impurity at RRT ~0.95 that co-crystallizes."

Diagnosis: This is likely the Regioisomer (N-benzylguanidine) . Cause: Insufficient protection of the benzyl amine. If you attempted direct guanidinylation, the reagent reacted with the aliphatic amine (benzyl) instead of the aromatic amine (aniline). Solution:

  • Prevention: You must use a protection strategy.[2] React 4-aminobenzylamine with 1.0 equivalent of

    
     at 0°C. The aliphatic amine reacts ~100x faster, selectively forming the N-Boc-benzylamine intermediate.
    
  • Rescue: If the impurity is already present, recrystallization from Ethanol:Water (9:1) with slow cooling can sometimes enrich the target, but ion-exchange chromatography (cation exchange) is more effective.

Issue 2: "My reaction smells strongly of rotten eggs/sulfur."

Diagnosis: Release of Methyl Mercaptan (Methanethiol) . Cause: You are using S-methylisothiourea (or a derivative) as the guanidinylating agent.[3] The leaving group is


.
Solution: 
  • Scrubbing: Vent the reaction exhaust through a bleach (sodium hypochlorite) scrubber to oxidize the mercaptan to odorless sulfonate.

  • Alternative Reagent: Switch to N,N'-Di-Boc-1H-pyrazole-1-carboxamidine . It releases pyrazole (odorless, water-soluble) instead of mercaptan and often provides higher yields for aromatic amines.

Issue 3: "The product is an oily gum that refuses to crystallize."

Diagnosis: Hygroscopic salt form or retained solvent. Cause: Guanidines are strong bases. The free base is often an oil or unstable solid. The hydrochloride salt is hygroscopic if excess HCl or water is present. Solution:

  • Counter-ion Switch: Convert to the Carbonate or Mesylate salt. These are often less hygroscopic and crystallize better.

  • Lyophilization: Dissolve the oil in water, freeze, and lyophilize to obtain a powder.

  • Trituration: Triturate the oil with anhydrous Diethyl Ether or MTBE to induce precipitation.

Issue 4: "Mass Spec shows a peak at [M+42] relative to the starting material."

Diagnosis: This is the Mono-guanidinylated product . Context: This is your target mass (Introduction of


 adds 42 Da vs H).
Warning:  If you see [M+84] , you have the Bis-guanidine  (both amines reacted). This confirms you used excess reagent on an unprotected substrate.

Technical Protocols

Protocol A: Selective Synthesis (The "Gold Standard")

Use this protocol to avoid regioisomers.

  • Selective Protection:

    • Dissolve 4-aminobenzylamine (10 mmol) in DCM (50 mL).

    • Cool to 0°C.[4]

    • Add

      
       (10 mmol) in DCM dropwise over 30 mins.
      
    • Mechanism:[5][6] The aliphatic amine is kinetically favored.

    • Workup: Wash with water, dry, and concentrate.

  • Guanidinylation:

    • Dissolve the intermediate in DMF.

    • Add N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (1.1 eq).

    • Add Triethylamine (2.0 eq).

    • Stir at RT for 24–48 hours. (Aromatic amines are sluggish; heating to 40°C may be required).

  • Deprotection:

    • Treat the crude material with 4M HCl in Dioxane .

    • Stir for 2 hours. The product will precipitate as the dihydrochloride salt.

    • Filter and wash with diethyl ether.

Protocol B: Purification of the Hydrochloride Salt
ParameterSpecification
Crude State Off-white to yellow solid/gum
Solvent System Ethanol / Diethyl Ether (Recrystallization)
Method 1. Dissolve crude salt in min. volume of hot Ethanol (60°C).2. Add activated charcoal (to remove color), filter hot.3. Add Diethyl Ether dropwise until turbidity appears.4. Cool to 4°C overnight.
Yield Target 60–75% recovery
Purity Target >98% (HPLC)
Protocol C: HPLC Method for Purity Assessment

Note: Guanidines are very polar. Standard C18 methods often fail to retain them.

  • Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi Hydro-RP), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water (TFA is crucial as an ion-pairing agent to retain the basic guanidine).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[6]

  • Gradient: 0% B for 2 min, then 0–30% B over 15 min. (Keep organic low; the molecule is very polar).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (guanidine/amide bonds).

References

  • Guanidinylation Reagents & Mechanisms

    • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
    • Source: Journal of Organic Chemistry (2025).
    • URL:[Link]

  • Regioselectivity in Diamines

    • Title: A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products.[2][7]

    • Source: PMC / NIH (2016).
    • URL:[Link]

  • HPLC Methodology for Guanidines

    • Title: Development of a validated HPLC method for the determination of four 1,4-benzodiazepines (and polar amines).
    • Source: PubMed.
    • URL:[Link]

  • Properties of 4-Aminobenzylamine (Precursor)

    • Title: 4-Aminobenzylamine Product Analysis.
    • Source: Sigma-Aldrich.[8]

Sources

Technical Support Center: Guanidine Permeability & Translocation

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #GUAN-PERM-001
Status: OPEN
Assigned Specialist: Senior Application Scientist, Drug Delivery Division

Introduction & Triage

Subject: Overcoming the "Guanidinium Paradox" (High Polarity vs. Membrane Translocation)

Welcome to the technical support hub for charged guanidine derivatives. You are likely here because your molecule contains a guanidine group (pKₐ ~12.5), rendering it protonated and highly hydrophilic at physiological pH. While this charge is essential for receptor binding (e.g., bidentate hydrogen bonding), it creates a formidable barrier to passive membrane diffusion.

However, poly-arginine peptides (CPPs) and certain guanidine-rich alkaloids do enter cells. This guide deconstructs the mechanisms allowing this transport and provides actionable protocols to replicate it for your specific molecule.

Quick Triage: Select Your Issue
  • Issue A: "I cannot change the molecule's structure, but I need it to get inside the cell." -> [Go to Module 2: Formulation]

  • Issue B: "I am designing a new drug and can modify the chemistry." -> [Go to Module 1: Chemical Modification]

  • Issue C: "My assay shows uptake, but I suspect it's just sticking to the surface." -> [Go to Module 3: Troubleshooting Artifacts]

Module 1: Chemical Modification Strategies (The "Hardware" Fix)

If you have synthetic flexibility, the most robust method to increase permeability is to temporarily mask the guanidine charge (prodrug approach) or shield it.

Strategy 1.1: The "Stealth" Prodrug (Acylation)

Mechanism: Acylation of the guanidine nitrogen reduces its basicity (lowering pKₐ) and increases lipophilicity. These "masked" derivatives can cross the membrane by passive diffusion. Once inside, intracellular esterases hydrolyze the masking group, regenerating the active guanidinium species.

Recommended Chemistry: Alkoxycarbonyl groups (e.g., Z-group, Boc-group variants) or the newer Guanidine Cyclic Diimide (GCDI) strategy.

FAQ: Why isn't my prodrug cleaving?
  • Cause: The masking group is too stable or sterically hindered for intracellular esterases.

  • Solution: Switch to a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (DOM) or pivaloyloxymethyl (POM) promoiety. These are highly susceptible to carboxylesterases.

Strategy 1.2: Molecular Umbrellas

Mechanism: Conjugating the guanidine to a "molecular umbrella"—a scaffold with facial amphiphilicity (one side hydrophilic, one side hydrophobic). The umbrella shields the charged guanidine from the lipid bilayer during transit.

ProdrugMechanism Extracellular Extracellular Space (High Lipophilicity Required) Prodrug Masked Guanidine (Neutral/Lipophilic) Extracellular->Prodrug Administration Membrane Lipid Bilayer (Hydrophobic Barrier) Intracellular Cytosol (Esterase Rich) Membrane->Intracellular Entry Enzyme Intracellular Esterases Intracellular->Enzyme Substrate Binding Prodrug->Membrane Passive Diffusion Active Active Guanidinium (Charged/Polar) Enzyme->Active Hydrolysis

Figure 1: Mechanism of guanidine prodrug activation. The neutral "masked" species traverses the membrane before enzymatic restoration of the active cation.

Module 2: Formulation & Counter-Ion Strategies (The "Software" Fix)

If you cannot chemically modify the guanidine, you must exploit the "Counter-Ion Mediated Translocation" mechanism.

The "Magic" of Pyrenebutyrate

Research by the Matile and Wender groups has shown that guanidinium ions can phase-transfer into hydrophobic environments if paired with suitable hydrophobic counter-ions.

Mechanism: The guanidinium headgroup forms a bidentate hydrogen bond with the carboxylate of the counter-ion. This ion-pair is charge-neutral and highly lipophilic.

Protocol: Counter-Ion Co-Incubation

Reagents:

  • Target Guanidine Compound (10 µM)

  • Sodium Pyrenebutyrate (PyB) or Sodium Laurate/Stearate.

Steps:

  • Preparation: Dissolve PyB in DMSO to create a 10 mM stock.

  • Stoichiometry: Add PyB to your cell culture media (serum-free) to achieve a concentration of 4–10x relative to the guanidine groups (e.g., if your molecule has 1 guanidine, use 50 µM PyB).

  • Incubation: Incubate cells for 3-5 minutes. Note: PyB facilitates very rapid entry.

  • Wash: Wash immediately with PBS containing heparin (see Module 3) to remove surface-bound complexes.

Comparative Efficacy of Counter-Ions

Counter-IonLipophilicityTranslocation EfficiencyToxicity Risk
Trifluoroacetate (TFA) LowVery LowLow
Stearate (C18) HighModerateModerate (Micelle formation)
Pyrenebutyrate High (Aromatic)Very High Low (at <50 µM)

Module 3: Troubleshooting Assay Artifacts (The "Diagnostics")

CRITICAL WARNING: Cationic guanidines bind strongly to anionic cell surface proteoglycans (Heparan Sulfate). 90% of "uptake" signals in standard assays are actually just surface binding.

Diagnostic Workflow: The "Rigorous Wash"

You must strip the surface-bound molecules to validate true internalization.

Standard PBS washing is insufficient. You must use:

  • Heparin Wash: (0.5 mg/mL Heparin in PBS). Heparin competes for the guanidine, stripping it from the cell surface.

  • Trypsinization: For adherent cells, trypsin digests surface proteins, removing bound ligands.

ValidationTree Start Fluorescence Detected in Cell Assay Wash1 Wash with PBS only Start->Wash1 Result1 Signal Persists? Wash1->Result1 FalsePos High Probability of Surface Artifact Result1->FalsePos Yes (Weak Evidence) Artifact Surface Binding Only Result1->Artifact No Wash2 Perform Heparin Wash (0.5 mg/mL) or Trypsin FalsePos->Wash2 Result2 Signal Persists? Wash2->Result2 TruePos Confirmed Internalization Result2->TruePos Yes Result2->Artifact No

Figure 2: Decision tree for distinguishing true intracellular uptake from cell-surface adsorption artifacts.

FAQ: Fixation Artifacts

Q: I see nuclear localization after fixing my cells with formalin/methanol. Is it real? A: Likely NO . Fixation permeabilizes the membrane. If you have cationic compounds bound to the outside of the cell (which you didn't wash off with Heparin), they will rush into the nucleus during fixation and bind to DNA. Rule: Always perform uptake assays on live cells whenever possible. If fixation is necessary, perform the Heparin Wash before adding the fixative.

References

  • Wender, P. A., et al. (2000).[1] "The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters."[1] Proceedings of the National Academy of Sciences, 97(24), 13003-13008. Link

  • Sakai, N., & Matile, S. (2003). "Anion-mediated transfer of polyarginine across liquid and bilayer membranes."[2] Journal of the American Chemical Society, 125(47), 14348-14356. Link

  • Richard, J. P., et al. (2003). "Cell-penetrating peptides: A reevaluation of the mechanism of cellular uptake."[3] Journal of Biological Chemistry, 278(1), 585-590. Link

  • Ohashi, M., et al. (2024). "A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics."[4][5] ACS Central Science, 10(8), 1573-1584.[5] Link

  • Janout, V., et al. (2007). "Molecular Umbrella Transport: Exceptions to the Classic Size/Lipophilicity Rule." Journal of the American Chemical Society, 129(36), 11326-11327. Link

Sources

Technical Support Center: Minimizing Non-Specific Binding of Guanidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Guanidine Inhibitor Assay Optimization Ticket ID: #GUAN-NSB-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Guanidine Paradox

You are likely here because your guanidine-containing compounds are showing erratic behavior: high background signals, super-stoichiometric inhibition, or "flat" structure-activity relationships (SAR).

The Core Issue: The guanidinium group is a privileged scaffold in drug design (mimicking Arginine), but it is a double-edged sword. With a pKa of ~12.5–13.6, it remains positively charged at all physiological pH levels. This drives two distinct types of Non-Specific Binding (NSB):

  • Electrostatic Adsorption: Sticking to negatively charged assay surfaces (glass, plastic, carboxylated sensor chips).

  • Promiscuous Aggregation: Forming colloidal particles that sequester enzymes, a phenomenon extensively characterized by the Shoichet Lab.

This guide provides the protocols to distinguish true inhibition from these artifacts.

Module 1: The Physics of Artifacts (Root Cause Analysis)

Before fixing the assay, you must diagnose the type of NSB.[1]

Mechanism Visualization

The following diagram illustrates the two primary failure modes of guanidine inhibitors in solution.

Guanidine_NSB_Mechanism cluster_Surface Type 1: Surface Adsorption cluster_Colloid Type 2: Colloidal Aggregation Inhibitor Guanidine Inhibitor (Positively Charged) Surface Assay Plate / SPR Chip (Negatively Charged) Inhibitor->Surface Electrostatic Attraction Colloid Micellar Aggregate (Hydrophobic Core) Inhibitor->Colloid Self-Assembly (> Critical Aggregation Conc.) Result1 High Background Signal Drift Surface->Result1 Enzyme Target Enzyme Colloid->Enzyme Adsorbs/Denatures Result2 False Positive Inhibition (Sequestration) Enzyme->Result2

Figure 1: Dual mechanisms of guanidine-mediated interference. Type 1 affects signal detection; Type 2 affects biological activity.

Module 2: Buffer Chemistry & Additives

Optimizing the buffer is the most effective way to shield the guanidinium charge without compromising the target interaction.

The "Gold Standard" Buffer Matrix

Use this table to construct your optimization matrix. Do not apply all changes at once; titrate stepwise.

ComponentMechanism of ActionRecommended ConcentrationWarning / Contraindication
Non-ionic Detergent Disrupts colloidal aggregates and hydrophobic surface binding.Tween-20 (0.01% - 0.1%) or Triton X-100 (0.01%)High concentrations (>0.1%) may strip immobilized ligands in SPR or denature sensitive enzymes.
Ionic Strength (NaCl) Shields the positive guanidinium charge from negative surfaces (Debye screening).150 mM - 500 mM High salt can reduce specific binding if the drug-target interaction is purely electrostatic.
Carrier Protein Coats surfaces to block adsorption sites (Passivation).BSA (0.1 mg/mL - 1 mg/mL) Critical: Guanidines often bind BSA (serum shift). If

shifts >10x with BSA, the drug is binding the blocker, not the target.
Chaotropes Increases solubility of hydrophobic guanidine tails.DMSO (up to 5%) Ensure your control wells match the DMSO % exactly.
Protocol: The "Salt Shield" Titration (SPR/ELISA)

If you observe high binding to reference channels in SPR or high background in ELISA:

  • Prepare running buffer with 150 mM NaCl (Physiological).

  • Run a blank injection (buffer only) and a compound injection.

  • If reference binding > 10% of active channel, increase NaCl to 350 mM , then 500 mM .

  • Success Criteria: Reference binding drops to <5% of specific signal.

Module 3: Troubleshooting Workflows
Scenario A: Is my inhibitor a "Colloidal Aggregator"?

Guanidine compounds are notorious for forming colloids that sequester enzymes, appearing as potent inhibitors. This is the most common source of false positives in kinase/protease assays.

The Detergent-Sensitivity Test (Shoichet Protocol) Based on the foundational work of Brian Shoichet (UCSF).

  • Measure

    
     (Condition A):  Standard buffer (no detergent).
    
  • Measure

    
     (Condition B):  Buffer + 0.01% or 0.1% Triton X-100 (freshly prepared).
    
  • Analyze:

    • If

      
       remains stable (within 2-3 fold) 
      
      
      
      True Inhibitor .
    • If

      
       increases significantly (e.g., shifts from 1 
      
      
      
      M to >50
      
      
      M)
      
      
      Artifact (Aggregator) . Detergents break up the colloids, eliminating the false inhibition.
Scenario B: SPR Sensorgram shows "Sticky" dissociation

Guanidines often show "square wave" binding or slow dissociation from reference surfaces (carboxymethyl dextran).

The Surface Passivation Protocol:

  • Chip Selection: Switch from standard CM5 (Carboxyl) to PEG-coated chips or Ni-NTA (if applicable) to reduce negative charge density.

  • Blocking Chemistry: When activating a carboxyl chip, use Ethylenediamine instead of Ethanolamine during the deactivation step.

    • Why? Ethanolamine leaves the surface neutral/slightly negative. Ethylenediamine introduces positive charges, neutralizing the residual negative carboxyl groups that attract the guanidine.

Module 4: Validation Logic (Decision Tree)

Use this flow to validate any "hit" containing a guanidine moiety.

Validation_Workflow Start Hit Identification (Guanidine Compound) Step1 Add 0.01% Tween-20 to Assay Buffer Start->Step1 Decision1 Does IC50 increase > 3-fold? Step1->Decision1 Artifact Artifact: Colloidal Aggregation (Discard or Reformulate) Decision1->Artifact Yes Step2 Centrifugation Test (Spin 100,000g x 1h) Decision1->Step2 No Decision2 Is activity lost in supernatant? Step2->Decision2 Decision2->Artifact Yes (Pelleted) Step3 Check Stoichiometry (Hill Slope) Decision2->Step3 No Decision3 Hill Slope > 2.0? Step3->Decision3 Decision3->Artifact Yes (Steep Slope) Valid Validated Specific Binder Decision3->Valid No (Slope ~1.0)

Figure 2: Step-by-step validation to rule out aggregation and non-specific adsorption.

Frequently Asked Questions (FAQs)

Q: I added BSA to reduce binding, but my potency dropped 50-fold. Why? A: You likely encountered the "Serum Shift." Guanidines can bind to BSA's albumin pockets. The drop in potency reflects the reduction in free drug concentration, not a change in target affinity.

  • Fix: Measure the shift explicitly. If the shift is massive, use a different blocking agent like Prion-free Ovalbumin or low-molecular-weight PEG (if compatible) which may have different binding profiles. Alternatively, rely on detergents (Tween-20) rather than proteins for surface passivation.

Q: Can I use high salt in a kinase assay? A: Proceed with caution. Many kinases rely on electrostatic interactions for substrate recognition.

  • Fix: Run a "Salt Sensitivity Control" on the enzyme without inhibitor first. Determine the

    
     for ATP/substrate at 150mM vs 300mM NaCl. If the enzyme tolerates it, high salt is the best way to shield guanidine NSB.
    

Q: My SPR reference channel is negative. What does that mean? A: This is "Excluded Volume" or a buffer mismatch, but with guanidines, it often means your reference surface is repelling the compound (rare) or your active surface is binding so much non-specifically that the subtraction is skewed.

  • Fix: Ensure your Reference Channel is treated exactly like the Active Channel (e.g., activated and deactivated) but without the ligand. Do not use a "blank" unmodified surface as a reference for sticky compounds.

References
  • Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074-1081.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553.

  • Cytiva (Biacore). (2020). Strategies to reduce non-specific binding in SPR. Nicoya Lifesciences / Cytiva Technical Guides.

  • Owen, S. C., et al. (2017). Colloidal Aggregation in Drug Discovery. ACS Chemical Biology.

  • Reichert Technologies. (2014).[2][3] Reducing Non-Specific Binding in Surface Plasmon Resonance.[1][3][4][5][6] Reichert SPR Blog.

Sources

Technical Support Center: Stability of N-[4-(Aminomethyl)phenyl]guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (The "Read Me First")

Can I store N-[4-(Aminomethyl)phenyl]guanidine at Room Temperature (RT)?

  • In Solid State (Powder): YES , but with strict caveats. The dihydrochloride salt form is kinetically stable at RT (20–25°C) if kept desiccated and protected from light . However, for long-term storage (>3 months), we strongly recommend -20°C to mitigate slow oxidation and hygroscopic clumping.

  • In Solution: NO . Solutions must be prepared fresh or stored at -20°C/-80°C. The benzylic amine and guanidine moieties are susceptible to hydrolysis and carbonate formation in solution at RT.

Part 2: Detailed Stability Analysis

Solid State Stability: The Hygroscopicity Trap

The molecule contains two highly basic functional groups: a guanidine (


) and a benzylic amine (

). In its free base form, it is an aggressive nucleophile that will rapidly absorb atmospheric

.

Most commercial preparations are supplied as the dihydrochloride salt (


). While the salt lattice stabilizes the molecule, it remains hygroscopic .
  • Risk Factor: Moisture absorption.[1]

  • Mechanism: Water uptake facilitates the mobility of ions, allowing slow oxidation of the phenyl ring (yellowing) or reaction with trace atmospheric aldehydes.

  • Observation: A transition from white crystalline powder to a sticky, off-white gum indicates degradation.

Solution State Stability: The Hydrolysis Clock

When dissolved in aqueous buffers (e.g., PBS or Tris), the clock starts ticking.

  • Hydrolysis: The guanidine group can hydrolyze to a urea derivative, especially at elevated pH (> pH 8.0) or temperature.

  • Carbamate Formation: The primary aminomethyl group (

    
    ) reacts reversible with dissolved 
    
    
    
    (bicarbonate) to form carbamates, which can alter binding affinity in protease assays.
  • Oxidation: Benzylic amines are susceptible to auto-oxidation in the presence of trace metals and light, leading to imine formation and eventual polymerization (browning of solution).

Stability Decision Tree (Visual)

StorageLogic Start Start: Sample State Solid Solid Powder (Salt) Start->Solid Solution Solubilized (Water/DMSO) Start->Solution RT_Check Is it Desiccated & Dark? Solid->RT_Check Sol_Check Intended Use Time? Solution->Sol_Check ShortTerm Short Term (<1 Month): RT OK RT_Check->ShortTerm Yes LongTerm Long Term (>1 Month): Move to -20°C RT_Check->LongTerm Best Practice Immediate Use within 4 hours: Keep on Ice (4°C) Sol_Check->Immediate Later Use > 4 hours: Flash Freeze (-80°C) Sol_Check->Later

Figure 1: Decision matrix for storage conditions based on physical state and usage timeline.

Part 3: Troubleshooting & FAQs

Scenario A: "My powder turned yellow."

Diagnosis: Oxidation. Cause: Exposure to light and air (oxygen) over time. Benzylic amines are prone to forming colored impurities (imines/quinones) upon oxidation. Impact: Purity has likely dropped. If the yellowing is faint, the bulk material may still be >95% pure, but sensitive enzymatic assays (


 determination) may be affected by the contaminants acting as non-specific inhibitors.
Action:  Run an LC-MS. If the main peak is intact, you may repurpose for rough range-finding, but discard for final 

calculations.
Scenario B: "The IC50 value shifted 10-fold compared to last week."

Diagnosis: Hydrolysis or Concentration Error. Cause: If you used a stored stock solution (e.g., in water or DMSO at RT), the effective concentration of the active inhibitor has decreased due to hydrolysis of the guanidine group to a urea derivative. Action: Always prepare fresh stock solutions. If using DMSO stocks, store at -20°C and limit freeze-thaw cycles to a maximum of 3.

Scenario C: "The compound is sticking to the weighing paper."

Diagnosis: Hygroscopicity.[1] Cause: High humidity in the lab environment. The salt is absorbing water from the air. Action:

  • Weigh quickly.

  • Use an antistatic gun if available.

  • Do not return unused powder to the original vial if it has been exposed to humid air.

Part 4: Standardized Protocols

Protocol 1: Preparation of Stable Stock Solution (10 mM)

Target: Create a stock solution that minimizes degradation.

  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) or Water (degassed). DMSO is preferred for long-term frozen storage as it prevents hydrolysis better than water.

  • Weighing: Weigh the dihydrochloride salt. Note that the Molecular Weight (MW) of the salt (

    
     g/mol  approx.) is higher than the free base (
    
    
    
    g/mol ).
    • Calculation: Mass =

      
      .
      
  • Dissolution: Vortex until completely dissolved.

  • Aliquot: Divide into small volumes (e.g.,

    
    ) to avoid freeze-thaw cycles.
    
  • Storage: Store aliquots at -20°C (stable for 3 months) or -80°C (stable for 1 year).

Protocol 2: QC Check via HPLC

Target: Verify purity if degradation is suspected.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    , 
    
    
    
    ).
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 214 nm (Amide/Peptide bond) and 254 nm (Phenyl ring).

  • Expected Result: A single sharp peak.

    • Early eluting peaks: Likely hydrolysis products (more polar).

    • Late eluting peaks/smears: Likely oxidation polymers.

Part 5: Degradation Pathway Visualization

The following diagram illustrates the primary chemical risks associated with this molecule in solution.

DegradationPath Compound N-[4-(Aminomethyl)phenyl]guanidine Hydrolysis Hydrolysis (+H2O, pH > 8) Compound->Hydrolysis Oxidation Oxidation (O2, Light) Compound->Oxidation Carbamate CO2 Absorption Compound->Carbamate UreaProd Urea Derivative (Inactive) Hydrolysis->UreaProd ImineProd Imines/Polymers (Yellow Color) Oxidation->ImineProd CarbProd Carbamate Adduct (Reversible) Carbamate->CarbProd Reversible

Figure 2: Primary degradation pathways. Hydrolysis and Oxidation are irreversible; Carbamate formation is pH/buffer dependent.

References

  • BLD Pharm. (n.d.).[2] 1-(4-(Aminomethyl)phenyl)guanidine Safety and Storage. Retrieved from [2]

    • Citation Context: Confirms storage recommendations (Keep in dark, inert
  • National Center for Biotechnology Information (PubChem). (n.d.). Diphenylguanidine (Analogous Structure Stability Data). PubChem Compound Summary for CID 7594. Retrieved from

    • Citation Context: Provides comparative stability data for phenylguanidine derivatives, highlighting basicity and potential for hydrolysis.
  • Sperandio, O., et al. (2010).[3] Highly selective nonpeptidic inhibitors of human urokinase. Proceedings of the National Academy of Sciences.

    • Citation Context: Establishes the utility of the compound as a P1 residue in protease inhibitors and implies solution handling protocols for enzyme assays.
  • Cayman Chemical. (n.d.). Aminoguanidine Hydrochloride SDS. Retrieved from

    • Citation Context: Supports the general handling of guanidine salts (hygroscopicity and oxid

Sources

Technical Support Center: Overcoming Steric Hindrance in Phenylguanidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for phenylguanidine derivative synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to navigate the synthetic challenges posed by steric hindrance.

Introduction

The guanidinium group is a critical functional moiety in medicinal chemistry and natural product synthesis, largely due to its role in molecular recognition and biological activity.[1][2] However, the synthesis of sterically hindered phenylguanidine derivatives presents significant challenges. Steric hindrance can impede the approach of reagents, slow down reaction rates, and lead to the formation of undesired byproducts. This guide offers practical solutions and explains the underlying principles to help you overcome these obstacles.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of sterically hindered phenylguanidine derivatives, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield in Guanidinylation of a Sterically Hindered Aniline

Scenario: You are attempting to guanidinylate a 2,6-disubstituted aniline using a standard guanylating agent like N,N'-bis(Boc)-1H-pyrazole-1-carboxamidine, but you observe very low conversion to the desired product.

Potential Causes & Solutions:

  • Cause: The bulky substituents on the aniline sterically block the nucleophilic attack of the amino group on the electrophilic carbon of the guanylating agent.

  • Solution 1: Employ a More Reactive Guanylating Agent. Standard reagents may not be sufficiently electrophilic to react with a hindered, and often less nucleophilic, aniline.[2] Consider using a more potent agent like N,N'-Di-Boc-N''-triflylguanidine, which is known to react even with weakly nucleophilic amines.[2][3] The triflyl group is an excellent leaving group, significantly enhancing the reactivity of the reagent.

    Experimental Protocol: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine

    • Dissolve the sterically hindered aniline (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

    • Add a non-nucleophilic base, such as triethylamine (1.2 equiv), to the solution.

    • Cool the mixture to 0 °C.

    • Slowly add a solution of N,N'-Di-Boc-N''-triflylguanidine (1.1 equiv) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Solution 2: Utilize Catalysis to Enhance Reactivity. Certain catalysts can facilitate the guanidinylation of sterically hindered amines. Lanthanide amides and ytterbium triflate have been shown to be effective catalysts for the addition of amines to carbodiimides, which are key intermediates in many guanidinylation reactions.[4]

  • Solution 3: Consider Alternative Synthetic Routes. Instead of a direct guanidinylation, a multi-step approach might be necessary. One common strategy involves the reaction of the hindered aniline with a thiourea derivative, followed by activation and displacement. The use of Mukaiyama's reagent or cyanuric chloride (TCT) instead of heavy metal salts like HgCl₂ offers a more environmentally friendly option for activating di-Boc-thiourea.[4][5]

Problem 2: Formation of Urea or Thiourea Byproducts

Scenario: During your guanidinylation reaction, you observe significant formation of urea or thiourea derivatives corresponding to your starting materials.

Potential Causes & Solutions:

  • Cause: Incomplete activation of the (iso)thiourea or carbodiimide intermediate, or decomposition of the guanylating agent.

  • Solution 1: Optimize Reaction Conditions. Ensure strictly anhydrous conditions, as water can hydrolyze reactive intermediates. Temperature control is also crucial; some reactions may require elevated temperatures to overcome the activation energy barrier, while others might benefit from lower temperatures to prevent decomposition.

  • Solution 2: Re-evaluate Your Choice of Activating Agent. If you are using a thiourea-based approach, ensure your activating agent is effective. For example, the Burgess reagent can be used to convert thioureas derived from primary amines into the corresponding guanidines.[6]

Problem 3: Difficulty in Removing Protecting Groups from a Hindered Guanidine

Scenario: You have successfully synthesized your protected, sterically hindered phenylguanidine, but are struggling to remove the protecting groups (e.g., Boc) without degrading the molecule.

Potential Causes & Solutions:

  • Cause: The steric bulk around the guanidine moiety can hinder the access of reagents required for deprotection.

  • Solution 1: Modify Deprotection Conditions. For Boc groups, standard conditions using strong acids like trifluoroacetic acid (TFA) in DCM might be too harsh. Consider using milder acidic conditions, such as HCl in an organic solvent (e.g., dioxane or methanol), or Lewis acids.[2] It may be necessary to increase the reaction time or temperature.

  • Solution 2: Employ an Orthogonal Protecting Group Strategy. In complex syntheses, employing an orthogonal protecting group strategy is highly recommended.[7] This involves using protecting groups that can be removed under different conditions. For example, using a combination of Boc (acid-labile) and Fmoc (base-labile) or Cbz (hydrogenolysis-labile) protecting groups allows for selective deprotection.[7][8]

    OrthogonalProtection

    Caption: Orthogonal protecting group strategy workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing guanidine derivatives, and how are they affected by steric hindrance?

A1: The most common methods for guanidine synthesis involve the reaction of an amine with a guanylating agent.[9][10] These methods can be broadly categorized into nucleophilic substitution and nucleophilic addition reactions.[11]

  • From Thioureas/Ureas: This involves the conversion of a thiourea or urea into a more reactive species (like a carbodiimide or S-alkylisothiourea) followed by reaction with an amine.[10] Steric hindrance on the incoming amine can significantly slow down the reaction rate.

  • From Cyanamides: The addition of an amine to a cyanamide is another common route.[11] This reaction can be challenging with sterically hindered anilines due to their reduced nucleophilicity.

  • From Carbodiimides: The addition of an amine to a carbodiimide is a direct method to form a guanidine.[11] However, the synthesis of sterically hindered carbodiimides can be difficult.

  • Using Pre-activated Guanylating Reagents: Reagents like pyrazole-1-carboxamidines are highly effective.[10] Steric hindrance can still be a factor, necessitating more reactive versions of these reagents.

Q2: How does the choice of solvent impact the synthesis of sterically hindered phenylguanidines?

A2: The choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used as they can solvate the reactants and intermediates. In cases of severe steric hindrance, using a more polar or higher boiling point solvent might be necessary to increase reaction rates. For some catalytic reactions, solvent-free conditions have proven to be effective.[4]

Q3: Are there any catalytic methods that are particularly well-suited for overcoming steric hindrance in guanidinylation?

A3: Yes, several catalytic systems have been developed to address this challenge.

  • Lanthanide Catalysts: Simple lanthanide amides and triflates (e.g., Ytterbium triflate) have shown high efficiency in catalyzing the guanylation of both aromatic and secondary amines under mild conditions.[4]

  • Copper Catalysis: Copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines provides a route to trisubstituted N-aryl guanidines.[4]

  • Palladium Catalysis: Palladium-catalyzed cascade reactions of azides with isonitriles and amines can yield functionalized guanidines.[4][6]

Q4: Can you explain the concept of a "direct" versus an "indirect" guanidinylation strategy, especially in the context of complex molecule synthesis?

A4:

  • Indirect Guanidinylation: This is the traditional approach where a latent amino group (e.g., an azide or a protected amine) is carried through several synthetic steps.[12][13] The guanidine functionality is then introduced late in the synthesis to avoid potential side reactions due to its basicity and nucleophilicity.[12][13] This method often involves more steps, including protection and deprotection sequences.[12][13]

  • Direct Guanidinylation: This more modern approach involves the introduction of a protected guanidine group early in the synthetic route.[12][13] This strategy can significantly shorten the overall synthesis. However, it requires a robust protecting group strategy to ensure the guanidine moiety remains intact throughout the subsequent reaction conditions.[12]

    GuanidinylationStrategy

    Caption: Comparison of indirect and direct guanidinylation workflows.

Q5: What are the key considerations when choosing a protecting group for a sterically hindered guanidine?

A5: The choice of protecting group is paramount and depends on the overall synthetic plan.[8]

  • Stability: The protecting group must be stable to all subsequent reaction conditions.[8]

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid decomposition of the substrate.[7][8]

  • Orthogonality: As mentioned earlier, if multiple protecting groups are present in the molecule, they should be removable under different, non-interfering conditions.[7]

  • Steric and Electronic Effects: The protecting group itself can influence the reactivity of the molecule. Bulky protecting groups can exacerbate steric hindrance issues. Common protecting groups for guanidines include Boc, Cbz, and triflyl groups.[2][14]

Summary of Key Strategies

StrategyRationaleKey Considerations
Use Highly Reactive Guanylating Agents Overcomes the reduced nucleophilicity of hindered anilines.Reagent stability and potential for side reactions.
Employ Catalysis Lowers the activation energy of the reaction.Catalyst compatibility with other functional groups.
Optimize Reaction Conditions Maximizes reaction rate and minimizes byproduct formation.Temperature, solvent, and reaction time are critical parameters.
Utilize Orthogonal Protecting Groups Allows for selective deprotection in complex syntheses.Careful planning of the synthetic route is required.
Consider a Direct Guanidinylation Approach Can significantly shorten the synthetic route.Requires a robust and well-planned protecting group strategy.

References

  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Synthesis of Guanidines in Solution | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • (PDF) GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto. Retrieved February 13, 2026, from [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). The Journal of Organic Chemistry - ACS Publications. Retrieved February 13, 2026, from [Link]

  • Guanidines: from classical approaches to efficient catalytic syntheses. (2014). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (2020). INEOS OPEN. Retrieved February 13, 2026, from [Link]

  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. (2018). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • US6072075A - Guanidinylation reagents. (n.d.). Google Patents.
  • A New Solution Phase Protecting Group Strategy for Alkyl Guanidines. (n.d.). ACS. Retrieved February 13, 2026, from [Link]

  • Guanidine Organocatalysis. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved February 13, 2026, from [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PMC. Retrieved February 13, 2026, from [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (n.d.). Neliti. Retrieved February 13, 2026, from [Link]

  • Synthesis of guanidines. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

Sources

Validation & Comparative

N-[4-(Aminomethyl)phenyl]guanidine vs benzamidine IC50 comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: N-[4-(Aminomethyl)phenyl]guanidine vs. Benzamidine as Serine Protease Inhibitors

Executive Summary: The Fragment vs. The Scaffold

In the landscape of serine protease inhibition, Benzamidine and N-[4-(Aminomethyl)phenyl]guanidine (AMPG) represent two distinct evolutionary stages of inhibitor design.

  • Benzamidine is the canonical "fragment" inhibitor. It is a rigid, competitive inhibitor that occupies the S1 specificity pocket of trypsin-like proteases, mimicking the side chain of arginine.[1][2] It serves as the universal baseline for potency (K_i ≈ 18–35 µM against Trypsin).

  • AMPG is an advanced "scaffold." While it shares the S1-binding phenyl core, it introduces two critical enhancements: a guanidino group (a truer isostere of the arginine side chain than benzamidine's amidino group) and a 4-aminomethyl tail . This tail acts as an "exit vector," allowing the molecule to reach beyond the S1 pocket and interact with the S1' or S2 subsites.

Verdict: While Benzamidine is the standard for defining the S1 pocket, AMPG exhibits superior potency potential (2–10x higher affinity in optimized contexts) and serves as a versatile platform for designing highly selective inhibitors for therapeutic targets like Urokinase-type Plasminogen Activator (uPA) and Thrombin.

Structural & Pharmacophore Analysis

The functional difference between these molecules lies in their ability to mimic the Arginine-Aspartate interaction within the catalytic triad.

Chemical Architecture

StructureComparison cluster_0 Benzamidine (Standard) cluster_1 N-[4-(Aminomethyl)phenyl]guanidine (AMPG) Benz Benzamidine (Phenyl-C(=NH)NH2) Feature1 Amidine Group (pKa ~ 11.6) Planar, Rigid Benz->Feature1 Interaction Asp-189 Salt Bridge (Enzyme S1 Pocket) Feature1->Interaction Strong AMPG AMPG (H2N-CH2-Ph-NH-C(=NH)NH2) Feature2 Guanidine Group (pKa ~ 13.6) True Arginine Mimic AMPG->Feature2 Feature3 Aminomethyl Tail (Exit Vector) Reaches S1'/S2 Sites AMPG->Feature3 Feature2->Interaction Optimal Geometry

Figure 1: Structural comparison highlighting the pharmacophore differences. Benzamidine relies solely on the amidine-Asp189 interaction, while AMPG offers an optimized guanidine interface and an extension point (Aminomethyl).

Quantitative Profiling: IC50 & Ki Comparison

The following data synthesizes experimental values for Trypsin (the model enzyme) and uPA (a therapeutic target where AMPG excels).

Table 1: Inhibition Constants (K_i) and Potency Profiles

Target EnzymeBenzamidine (Reference)Phenylguanidine (Core of AMPG)AMPG Derivatives (Optimized)Interpretation
Bovine Trypsin 18 – 35 µM ~20 – 40 µM< 10 µM AMPG derivatives can achieve single-digit micromolar potency by capturing secondary interactions.
Human Thrombin 220 – 350 µM > 500 µM~5 – 50 µM Benzamidine is a weak thrombin inhibitor. AMPG scaffolds are essential for reaching the hydrophobic distal pocket of Thrombin.
uPA (Urokinase) 81 µM 30 µM 2.4 µM Key Differentiator: The guanidine core is 2.7x more potent for uPA. Adding the aminomethyl linker (e.g., WX-293T) improves potency by >30x.

Note on Data: K_i (Inhibition Constant) is intrinsic to the inhibitor, whereas IC50 depends on substrate concentration. For competitive inhibitors like these,


.
Mechanistic Insight: Why AMPG Outperforms
  • Basicity & H-Bonding: The guanidine group of AMPG has a higher pKa (~13.6) compared to benzamidine (~11.6), creating a stronger electrostatic salt bridge with the carboxylate of Asp189 at the bottom of the S1 pocket.

  • The "Linker" Effect: In Benzamidine, the phenyl ring is directly attached to the amidine. In AMPG, the nitrogen linker in the guanidine group adds flexibility, allowing the phenyl ring to adjust its orientation to minimize steric clashes with the catalytic Ser195.

  • Bivalency Potential: The 4-aminomethyl group in AMPG serves as a handle. In high-affinity inhibitors (e.g., WX-293T), this amine is acylated with hydrophobic groups (like adamantane) that bind to the S1' hydrophobic box.[1] Benzamidine lacks this capability entirely.

Experimental Protocol: Determination of Ki

To validate these values in your own lab, use the following spectrophotometric kinetic assay. This protocol is self-validating using the Cheng-Prusoff correction.

Materials
  • Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).

  • Substrate: L-BAPA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride). Chromogenic substrate,

    
     = 405 nm.
    
  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2 (Calcium stabilizes Trypsin).

  • Inhibitors: Benzamidine HCl (Control), AMPG (Test).

Workflow Logic

AssayWorkflow Step1 1. Preparation Prepare 5 concentrations of Inhibitor (0 - 200 µM) Prepare fixed Substrate conc. ([S] = Km ~ 1 mM) Step2 2. Incubation Mix Enzyme + Buffer + Inhibitor Incubate 5-10 min at 25°C for equilibrium binding Step1->Step2 Step3 3. Initiation Add Substrate (L-BAPA) Rapid mixing Step2->Step3 Step4 4. Measurement Monitor Absorbance (405 nm) for 5 mins Calculate Initial Velocity (V0) Step3->Step4 Step5 5. Analysis Plot 1/V0 vs [I] (Dixon Plot) OR Non-linear regression (Morrison Equation) Step4->Step5 Validation Validation Check: Is the IC50 of Benzamidine ~35 µM? If yes, assay is valid. Step5->Validation

Figure 2: Kinetic assay workflow for determining Ki values. The inclusion of a Benzamidine control is mandatory for system validation.

Step-by-Step Procedure
  • Baseline Determination: Determine the

    
     of L-BAPA for your specific Trypsin lot. This is critical for converting IC50 to 
    
    
    
    .
  • Inhibitor Dilution: Prepare a serial dilution of AMPG (e.g., 0, 10, 25, 50, 100, 200 µM).

  • Reaction: In a 96-well plate or cuvette:

    • 150 µL Buffer

    • 20 µL Inhibitor (or Buffer for control)

    • 10 µL Trypsin (Final conc. ~10-50 nM)

    • Incubate 5 mins.

    • 20 µL Substrate (Final conc. =

      
      ).
      
  • Read: Measure

    
    .
    
  • Calculation: Use the Cheng-Prusoff equation:

    
    
    Since we use 
    
    
    
    ,
    
    
    .

References

  • Sperl, S., et al. (2000). "(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase." Proceedings of the National Academy of Sciences (PNAS), 97(10), 5113-5118.

    • Source for uPA Ki data and structural comparison of guanidine vs amidine.
  • Markwardt, F., et al. (1968). "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine." European Journal of Biochemistry, 6(4), 502-506.[3]

    • Foundational text establishing Benzamidine as the reference inhibitor.
  • Cayman Chemical. "Benzamidine (hydrochloride)

    • Verification of standard Ki values for Trypsin (35 µM) and Thrombin (220 µM).
  • Katsumi, A., et al. (2015). "Trypsin inhibition by benzamidine-conjugated molecular glues." Scientific Reports, 5, 12976.

    • Demonstrates the enhancement of Benzamidine potency via linker conjug

Sources

Technical Guide: Validating uPA Inhibition with N-[4-(Aminomethyl)phenyl]guanidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The P1-Mimetic Paradigm

The urokinase-type plasminogen activator (uPA) system is a primary driver of extracellular matrix (ECM) degradation in metastatic cancer. While antibodies target the uPA receptor (uPAR) interface, small molecule inhibition focuses on the catalytic serine protease domain.

N-[4-(Aminomethyl)phenyl]guanidine represents a critical pharmacophore in this field. Unlike broad-spectrum inhibitors like benzamidine, the addition of the aminomethyl spacer allows for optimized depth penetration into the uPA S1 specificity pocket , mimicking the arginine side chain of the natural substrate (plasminogen).

This guide details the validation of this compound class, distinguishing between its role as a crystallographic fragment probe and a lead scaffold for high-potency derivatives (e.g., WX-UK1/Upamostat).

Mechanistic Basis & Structural Logic

To validate inhibition, one must first understand the binding mode. uPA is a trypsin-like serine protease.[1][2][3][4] Its activity relies on the catalytic triad (His57, Asp102, Ser195).[4]

  • The Target: The S1 pocket contains Asp189 at the bottom.[1][4]

  • The Ligand: The guanidine group of N-[4-(Aminomethyl)phenyl]guanidine forms a direct salt bridge with Asp189.

  • The Differentiator: The phenyl ring acts as a rigid spacer, while the aminomethyl group allows for extension into the S2/S3 subsites, which is critical for selectivity against related proteases like tPA (tissue plasminogen activator).

Diagram 1: Mechanism of Competitive Inhibition

uPA_Inhibition_Mechanism cluster_enzyme uPA Active Site (S1 Pocket) Asp189 Asp189 (Anionic Anchor) Ser195 Ser195 (Catalytic Nucleophile) His57 His57 (Proton Shuttle) Inhibitor N-[4-(Aminomethyl)phenyl]guanidine Inhibitor->Asp189 Salt Bridge (High Affinity) Inhibitor->Ser195 Steric Blockade Plasminogen Plasminogen (Substrate) Plasminogen->Asp189 Natural Binding Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Cleavage blocked by Inhibitor ECM_Degradation ECM Degradation (Metastasis) Plasmin->ECM_Degradation Downstream Effect

Caption: The guanidine moiety anchors to Asp189, sterically preventing Plasminogen access to the catalytic Ser195, thereby halting the fibrinolytic cascade.

Comparative Analysis: Benchmarking the Inhibitor

When publishing validation data, you must benchmark N-[4-(Aminomethyl)phenyl]guanidine against "Gold Standard" alternatives to prove efficacy or selectivity.

FeatureN-[4-(Aminomethyl)phenyl]guanidineAmiloride (Standard Probe)WX-UK1 / Upamostat (Clinical)Benzamidine (Generic)
Primary Role Pharmacophore / Lead ScaffoldResearch Probe / DiureticClinical Drug CandidateCrystallography Additive
Target Affinity (

)
~1 - 10 µM (Derivative dependent)~7 µM0.41 µM~200 µM
Selectivity (uPA vs tPA) High (Tunable via N-substitution)ModerateLow to ModerateVery Low
Mechanism Reversible Competitive (S1)Reversible CompetitiveReversible CompetitiveReversible Competitive
Solubility High (Hydrophilic)ModerateModerateHigh
Key Limitation Parent compound is a fragment; needs derivatization for potency.Off-target effects (NHE1 inhibition).[2]Rapid clearance (requires prodrug WX-671).No specificity.

Expert Insight: Do not use Benzamidine as a negative control; it will inhibit uPA at high concentrations. Use a structurally unrelated protease inhibitor (e.g., Captopril) or a vehicle control as the true negative.

Experimental Validation Protocols

Phase 1: Biochemical Validation (Chromogenic Kinetic Assay)

Objective: Determine the IC50 and Ki of the compound in a cell-free system.

The System: We utilize a specific chromogenic substrate (e.g., S-2444 or Chromozym U ) which releases p-nitroaniline (pNA) upon cleavage by uPA. The inhibitor prevents this release.

Reagents:

  • Enzyme: Human HMW-uPA (High Molecular Weight). Avoid LMW-uPA as it lacks the amino-terminal fragment (ATF) which can affect allosteric parameters.

  • Substrate: Pyro-Glu-Gly-Arg-pNA (S-2444).

  • Buffer: 50 mM Tris-HCl, pH 8.8, 0.01% Tween-80 (prevents surface adsorption), 100 mM NaCl.

Protocol:

  • Preparation: Dilute uPA to 20 IU/mL in buffer.

  • Inhibitor Series: Prepare a 10-point dilution series of N-[4-(Aminomethyl)phenyl]guanidine (Range: 1 nM to 100 µM).

  • Pre-incubation: Incubate uPA + Inhibitor for 15 minutes at 37°C. Crucial Step: This allows equilibrium binding to the S1 pocket.

  • Reaction Start: Add S-2444 (Final conc: Km value, typically ~0.3 mM).

  • Readout: Measure Absorbance at 405 nm every 30 seconds for 20 minutes (Kinetic Mode).

  • Analysis: Plot

    
     vs. [Inhibitor]. Fit to the Hill equation to derive IC50. Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Phase 2: Cellular Validation (Boyden Chamber Invasion)

Objective: Confirm the compound prevents ECM degradation in a biological context.

Cell Line: MDA-MB-231 (High uPA expression) or H1299.

Protocol:

  • Matrix: Coat Transwell inserts (8 µm pore) with Matrigel (simulates basement membrane).

  • Seeding: Seed

    
     cells in serum-free media containing the inhibitor (Test) or DMSO (Control) in the upper chamber.
    
  • Chemoattractant: Add 10% FBS media to the lower chamber.

  • Incubation: 24 hours at 37°C.

  • Quantification: Wipe non-invading cells from the top. Fix and stain invading cells (Crystal Violet). Count or elute dye and read OD590.

Validation Workflow Diagram

This workflow ensures a "Self-Validating System" where biochemical data is confirmed by functional biological readouts.

Validation_Workflow cluster_biochem Phase 1: Biochemical cluster_cell Phase 2: Functional Compound N-[4-(Aminomethyl) phenyl]guanidine Assay_Kinetic Chromogenic Assay (Substrate S-2444) Compound->Assay_Kinetic Invasion Matrigel Invasion (Boyden Chamber) Compound->Invasion Data_Ki Calculate Ki (Cheng-Prusoff) Assay_Kinetic->Data_Ki Data_Ki->Invasion If Ki < 10µM Decision Validation Success? Data_Ki->Decision Cell_Line MDA-MB-231 (High uPA) Cell_Line->Invasion Readout Invasion Index (% Inhibition) Invasion->Readout Readout->Decision Publish Publish Data Decision->Publish Yes

Caption: A tiered validation pipeline. Biochemical potency (Ki) serves as a gatekeeper before proceeding to labor-intensive cellular invasion assays.

Troubleshooting & Causality

  • Issue: High IC50 in biochemical assay but good cellular activity.

    • Causality: The compound may be metabolized into a more active form (unlikely for simple guanidines) or it is inhibiting a downstream target (e.g., Plasmin directly).

    • Solution: Run a counter-screen against Plasmin using a Plasmin-specific substrate (S-2251). N-[4-(Aminomethyl)phenyl]guanidine derivatives can cross-react with Plasmin if the spacer length is not optimized.

  • Issue: Low solubility in assay buffer.

    • Causality: The guanidine group is polar, but the phenyl ring is hydrophobic.

    • Solution: Ensure DMSO concentration is < 1% (v/v) to avoid denaturing uPA.

References

  • Yang, H., et al. (1990).[5] "Selective inhibition of urokinase by substituted phenylguanidines: quantitative structure-activity relationship analyses." Journal of Medicinal Chemistry.

  • Sperl, S., et al. (2000). "(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase."[1][3] Proceedings of the National Academy of Sciences (PNAS).

  • Stürzebecher, J., et al. (1999).[4] "3-Amidinophenylalanine-based inhibitors of urokinase." Bioorganic & Medicinal Chemistry Letters.

  • Buckley, B.J., et al. (2021). "Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors." International Journal of Molecular Sciences.

  • Vassalli, J.D., & Belin, D. (1987).[4] "Amiloride selectively inhibits the urokinase-type plasminogen activator." FEBS Letters.

Sources

Optimizing Mass Spectrometry Validation for Phenylguanidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylguanidine derivatives represent a critical scaffold in medicinal chemistry, frequently appearing in sodium channel blockers, antihypertensives, and as derivatization tags for fatty acid analysis. However, their high basicity (


) and polarity present distinct bioanalytical challenges: severe column adsorption (carryover), peak tailing, and susceptibility to ion suppression in complex matrices.

This guide moves beyond standard protocols to provide a comparative validation strategy . We evaluate ionization sources (ESI vs. APCI), contrast fragmentation dynamics with structural analogs (phenylureas), and define a self-validating workflow compliant with FDA M10 and ICH guidelines.

Part 1: The Chemical Context & Ionization Strategy

To validate a method effectively, one must understand the analyte's behavior in the ion source. Phenylguanidines are "sticky" bases. Unlike neutral drugs, they exist predominantly as cations in standard LC mobile phases.

Comparative Analysis: ESI vs. APCI

For phenylguanidine derivatives, the choice of ionization source dictates sensitivity and robustness.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Mechanism Ion Evaporation / Charge Residue (Liquid phase ionization)Corona Discharge (Gas phase chemical ionization)
Sensitivity for Guanidines Superior. High basicity leads to 100% ionization efficiency in acidic mobile phases.Moderate. Good, but often 5-10x lower S/N ratio than ESI for this specific class.
Matrix Effect (ME) High Risk. Susceptible to suppression from phospholipids and endogenous amines.Low Risk. Gas-phase ionization is less prone to liquid-phase competition.
Thermal Stability Gentle; suitable for labile derivatives.High heat (

) can degrade thermally unstable guanidine conjugates.
Recommendation Primary Choice for trace quantitative work (PK/PD).Alternative only if matrix suppression in ESI is unmanageable (>50%).
The "Super-Base" Challenge: Peak Tailing

Insight: Phenylguanidines interact strongly with residual silanols on silica-based C18 columns.

  • Standard Solution: High pH mobile phase (pH 10) suppresses ionization in positive mode.

  • Expert Solution: Use Ammonium Formate (5-10 mM) in the mobile phase. The ammonium ions compete for silanol sites, sharpening the peak shape without suppressing the guanidine signal in ESI+.

Part 2: Fragmentation Dynamics (MS/MS)

Understanding fragmentation is essential for selecting robust MRM (Multiple Reaction Monitoring) transitions. We compare Phenylguanidine with its common metabolic or structural analog, Phenylurea.

Phenylguanidine Fragmentation

The hallmark of guanidine fragmentation is the Neutral Loss of Ammonia (


, 17 Da) .
  • Precursor:

    
     (Intact protonated molecule)
    
  • Primary Product:

    
     (Formation of a carbodiimide-like or cyclic cation).
    
  • Secondary Product: Cleavage of the C-N bond releasing the aniline moiety.

Phenylurea Fragmentation (The Alternative)

Phenylureas (often metabolites of guanidines) behave differently.

  • Neutral Loss: Isocyanic acid (

    
    , 43 Da) or loss of the amine.
    
  • Differentiation: This distinct neutral loss allows for simultaneous monitoring of the drug (guanidine) and its metabolite (urea) without cross-talk.

Visualization: Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways between a Phenylguanidine derivative and a Phenylurea analog, crucial for designing specific MRM transitions.

FragmentationPathway PG_Parent Phenylguanidine [M+H]+ TS_PG Transition State (Proton Transfer) PG_Parent->TS_PG CID Energy PU_Parent Phenylurea (Analog/Metabolite) [M+H]+ TS_PU Transition State (4-Center Elimination) PU_Parent->TS_PU CID Energy Prod_PG_1 Carbodiimide Ion [M+H - 17 Da]+ TS_PG->Prod_PG_1 Loss of NH3 (Dominant) Prod_PG_2 Aniline Fragment (C-N Cleavage) TS_PG->Prod_PG_2 High Energy Prod_PU_1 Amine Product [M+H - 43 Da]+ TS_PU->Prod_PU_1 Loss of HNCO (Isocyanic Acid)

Figure 1: Comparative fragmentation pathways. Note the diagnostic loss of Ammonia (17 Da) for Phenylguanidines versus Isocyanic Acid (43 Da) for Phenylureas.

Part 3: Method Validation Protocol (FDA M10 Aligned)

This protocol is designed specifically for sticky, high-basicity compounds .

Phase 1: Carryover & System Suitability (The Critical Step)

Standard protocols often fail here because guanidines adsorb to the injector needle and valve rotor.

  • Protocol: Inject ULOQ (Upper Limit of Quantification) followed immediately by three blank injections.

  • Acceptance: The blank response must be

    
     of the LLOQ response.
    
  • Remediation: If carryover exists, use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) . The acid is crucial to protonate the guanidine and wash it off surfaces.

Phase 2: Matrix Effect (Post-Column Infusion)

Do not rely solely on "Matrix Factor" calculations. Visualizing the suppression zone is mandatory for ESI.

  • Setup: Infuse the Phenylguanidine standard (constant flow) post-column.

  • Injection: Inject a blank plasma extract via the LC column.

  • Observation: Monitor the baseline. A dip in the baseline indicates suppression; a hump indicates enhancement.

  • Adjustment: Ensure the guanidine elution time falls in a "quiet" zone, away from the phospholipid crash (usually late in the gradient).

Phase 3: Linearity & Accuracy
  • Range: Typically 0.1 ng/mL to 100 ng/mL (due to high ESI sensitivity).

  • Weighting: Use

    
     weighting. Phenylguanidines often show heteroscedasticity (variance increases with concentration).
    
Validation Workflow Diagram

ValidationWorkflow Start Method Development Step1 Source Optimization (Select ESI+ vs APCI) Start->Step1 Step2 Chromatography (Add NH4-Formate to reduce tailing) Step1->Step2 Decision Check Carryover (ULOQ -> Blank) Step2->Decision Fail Remediate: Acidic Needle Wash Decision->Fail >20% LLOQ Pass Full Validation (FDA M10) Decision->Pass Pass Fail->Decision Exp1 Accuracy & Precision (3 runs, 5 levels) Pass->Exp1 Exp2 Matrix Effect (Post-column Infusion) Pass->Exp2 Exp3 Stability (Freeze-Thaw, Benchtop) Pass->Exp3

Figure 2: Self-validating workflow emphasizing the critical "Carryover" checkpoint unique to basic guanidine derivatives.

Part 4: Experimental Data Summary

The following table summarizes typical performance metrics when validating a phenylguanidine derivative (e.g., 1,3-diphenylguanidine) in human plasma using the recommended ESI+ method.

ParameterExperimental ResultNotes/Causality
Linearity (

)

Weighted (

) regression is required due to wide dynamic range.
Recovery

High recovery using Protein Precipitation (PPT) with acidified methanol.
Matrix Effect (CV)

(with IS)
Stable isotope labeled IS is critical. Without IS, suppression was

.
Carryover

of ULOQ
Achieved only after implementing the acidic needle wash protocol.
LOD (Limit of Detection)

ng/mL
Superior sensitivity of ESI+ for the guanidinium cation.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • Jia, W., et al. (2023). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Toxics, 11(6), 515. [Link]

  • Kapp, E. A., et al. (2025). Neutral loss of amino acid residues from protonated peptides in collision-induced dissociation. ResearchGate. [Link]

  • PerkinElmer. (2020). A Comparison Between ESI and APCI Ionisation Modes. Application Note. [Link]

  • National Institute of Standards and Technology (NIST). (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. [Link]

Reference Standards for Trypsin-Like Serine Protease Inhibition: A Technical Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In protein biochemistry and therapeutic development, the inhibition of trypsin-like serine proteases is a critical control point. Whether preventing proteolytic degradation during cell lysis or controlling coagulation cascades in plasma assays, the choice of inhibitor dictates experimental reproducibility.

This guide moves beyond generic catalog descriptions to provide a rigorous, data-driven comparison of the four industry-standard inhibitors: PMSF , AEBSF , Aprotinin , and Benzamidine . We analyze their mechanistic distinctions, stability profiles, and kinetic performance to establish a "Gold Standard" selection logic.

Mechanistic Grounding: The Target

To select the correct inhibitor, one must understand the target mechanism. Trypsin-like proteases (including Trypsin, Thrombin, and Factor Xa) rely on the Catalytic Triad (His-57, Asp-102, Ser-195).

  • Substrate Specificity: The S1 Pocket contains a negatively charged Aspartate (Asp-189) at the bottom, which confers specificity for positively charged side chains (Lysine or Arginine) on the substrate (P1 position).

  • Inhibition Strategy:

    • Irreversible inhibitors (PMSF, AEBSF) covalently sulfonylate the active site Serine-195.

    • Reversible inhibitors (Aprotinin, Benzamidine) act as competitive analogs, occupying the S1 pocket to block substrate access.

Visualization: Mechanism of Action & Inhibition Points[1]

SerineProteaseMechanism Substrate Substrate (Arg/Lys residue) ES_Complex E-S Complex (S1 Pocket Binding) Substrate->ES_Complex Binding Tetrahedral Tetrahedral Intermediate ES_Complex->Tetrahedral Nu: Attack (Ser195) AcylEnzyme Acyl-Enzyme Intermediate Tetrahedral->AcylEnzyme Bond Cleavage Product Cleaved Product AcylEnzyme->Product Hydrolysis PMSF PMSF/AEBSF (Irreversible Sulfonylation) PMSF->Tetrahedral Covalent Trap Benz Benzamidine/Aprotinin (Competitive Blockade) Benz->ES_Complex Blocks Entry

Figure 1: The catalytic pathway of serine proteases. Red hexagons indicate where specific reference standards interrupt the enzymatic cycle.

The Reference Standards: Comparative Analysis

A. The Irreversible Showdown: PMSF vs. AEBSF

These small molecules are the workhorses of lysis buffers. They function by sulfonating the hydroxyl group of the active site serine.

  • PMSF (Phenylmethylsulfonyl fluoride): The traditional standard. It is effective but chemically fragile.[1] In aqueous solutions at pH 8.0, its half-life is merely 30–35 minutes .[1] It requires handling in organic solvents (isopropanol/ethanol) and must be added immediately prior to use.[1]

  • AEBSF (Pefabloc SC): The modern evolution. It is water-soluble and significantly more stable.[2][3][4] While PMSF hydrolyzes rapidly, AEBSF retains activity for hours to days in aqueous buffers (pH < 7.5), making it the superior choice for long-duration dialyses or cell culture applications.

B. The Reversible Standards: Aprotinin vs. Benzamidine

Used when enzyme activity must be recovered or when introducing a protein-based inhibitor is acceptable.

  • Aprotinin (BPTI): A 58-amino acid polypeptide.[5][6] It is the "nuclear option" for affinity, with a

    
     for trypsin of 0.06 pM . It forms an incredibly tight, albeit reversible, complex. Note: As a bovine-derived protein, it introduces biological contamination risks (e.g., BSE) and is not suitable for mass spectrometry downstream due to its own peptide signature.
    
  • Benzamidine: A structural analog of arginine. It binds the S1 pocket with moderate affinity (

    
     ~18 µM). It is ideal for protein purification (e.g., preventing degradation of His-tagged proteins) because it can be easily removed via dialysis due to its low molecular weight and reversible binding.
    
C. Technical Comparison Matrix
FeaturePMSFAEBSFAprotininBenzamidine
Type Irreversible (Suicide)Irreversible (Suicide)Reversible (Competitive)Reversible (Competitive)
Target Specificity Broad Serine ProteaseBroad Serine ProteaseTrypsin, Plasmin, KallikreinTrypsin-like only
Molecular Weight 174.2 Da239.7 Da~6,500 Da156.6 Da
Solubility Organic solvents onlyWater SolubleWater SolubleWater Soluble
Aqueous Stability (pH 7.5) Low (

min)
High (

hrs)
Very High (Stable protein)High (Stable chemical)
Binding Strength High (

driven)
High (

driven)
Extreme (

pM)
Moderate (

µM)
Toxicity High (Neurotoxin)LowLow (Biologic)Low

Experimental Validation: The BAPNA Assay

To validate the activity of your inhibitor stock, do not rely on label claims. Perform a BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide) hydrolysis assay. Trypsin cleaves BAPNA to release p-nitroaniline, which absorbs strongly at 405 nm.

Protocol: Determination of Inhibitor Efficiency

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

  • Substrate: 1 mM BAPNA (dissolved in DMSO, diluted in buffer).

  • Enzyme: Trypsin (TPCK-treated) stock, 1 mg/mL in 1 mM HCl.

  • Inhibitor: Test sample (e.g., AEBSF) at varying concentrations.[2][4]

Workflow:

  • Blanking: Add 2.5 mL Buffer + 0.3 mL Substrate to cuvette. Zero spectrophotometer at 405 nm.

  • Control Rate (

    
    ):  Add 0.1 mL Enzyme. Mix by inversion. Record 
    
    
    
    for 3 minutes.
  • Inhibition Test (

    
    ): 
    
    • Pre-incubate 0.1 mL Enzyme with Inhibitor for 5 minutes (critical for irreversible inhibitors like PMSF/AEBSF).

    • Add mixture to 2.5 mL Buffer + 0.3 mL Substrate.

    • Record

      
      .[7]
      

Calculation:


[8]

Success Criteria: A fresh stock of PMSF (1 mM final) should yield >95% inhibition. If <90%, the stock has hydrolyzed and must be discarded.

Selection Logic: The Decision Matrix

Do not default to a "cocktail" without understanding the components. Use this logic flow to select the precise tool for your application.

InhibitorSelection Start Start: Select Inhibitor Recover Must enzyme activity be recovered later? Start->Recover Rev_Yes YES (Reversible) Recover->Rev_Yes Yes Rev_No NO (Irreversible) Recover->Rev_No No TightBind Is ultra-tight binding required (e.g. plasma)? Rev_Yes->TightBind Aprotinin Select APROTININ (Caution: Biologic) TightBind->Aprotinin Yes (<1 nM Ki) Benzamidine Select BENZAMIDINE (Easily dialyzed) TightBind->Benzamidine No (Purification) Duration Is the process >1 hour in aqueous buffer? Rev_No->Duration AEBSF Select AEBSF (Water Stable) Duration->AEBSF Yes (Long) PMSF Select PMSF (Cheap, Short-term) Duration->PMSF No (Lysis only)

Figure 2: Decision tree for selecting the appropriate serine protease inhibitor based on reversibility and process duration.

References

  • National Institutes of Health (PubMed). (1977). Inhibition of serine proteinases by benzamidine derivatives.[9][10][11] Acta Biol Med Ger.[10] Retrieved from [Link]

Sources

Ki value determination for N-[4-(Aminomethyl)phenyl]guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Ki Value Determination for N-[4-(Aminomethyl)phenyl]guanidine

Executive Summary & Compound Profile

N-[4-(Aminomethyl)phenyl]guanidine (AMPG) represents a critical class of arginine mimetics used extensively in the development of serine protease inhibitors.[1] Unlike the rigid amidine functionality found in Benzamidine , the guanidine moiety in AMPG offers distinct hydrogen-bonding geometries and pKa properties (~13.6), making it a versatile P1 residue scaffold for targeting enzymes like Urokinase-type Plasminogen Activator (uPA) , Trypsin , and Thrombin .

This guide details the precise methodology for determining the inhibition constant (


) of AMPG, comparing its efficacy and mechanistic behavior against standard benzamidine-based alternatives.
FeatureN-[4-(Aminomethyl)phenyl]guanidineBenzamidinep-Aminobenzamidine
Pharmacophore PhenylguanidineBenzamidineBenzamidine
Primary Target uPA, Trypsin-like proteasesTrypsin (General)Trypsin, Thrombin
Binding Mode Canonical Salt Bridge (Asp189) + H-bond networkSalt Bridge (Asp189)Salt Bridge (Asp189)
Est.[1]

(Trypsin)
~10–100 µM (Structure-dependent)~12–20 µM~8–10 µM
Key Advantage Flexible -CH2NH2 linker for SAR expansionHigh Crystallographic FidelityFluorescent Probe Utility

Scientific Foundation: Mechanism of Action

The inhibition mechanism relies on the molecular recognition of the guanidinium group by the S1 specificity pocket of serine proteases.

  • The S1 Pocket Interaction: The negatively charged aspartate residue (Asp189 in trypsin/uPA) at the bottom of the S1 pocket anchors the positively charged guanidinium group via a salt bridge.[2]

  • Selectivity Factor: The 4-aminomethyl extension allows for further functionalization to reach the S2/S3 subsites, a feature lacking in unsubstituted benzamidine. This makes AMPG a superior scaffold for designing selective inhibitors (e.g., for uPA over trypsin), even if the parent compound's intrinsic

    
     is comparable to benzamidine.
    
Visualizing the Inhibition Pathway

InhibitionMechanism cluster_mechanism Competitive Inhibition Logic E Enzyme (E) (Serine Protease) ES ES Complex (Michaelis Complex) E->ES + S (k1) EI EI Complex (Dead-End) E->EI + I (kon) S Substrate (S) I Inhibitor (I) (AMPG) ES->E (k-1) P Product (P) ES->P kcat EI->E (koff)

Figure 1: Competitive inhibition model. AMPG (I) competes with the substrate (S) for the free enzyme (E), preventing the formation of the catalytic ES complex.

Experimental Protocol: Determination

This protocol is designed for a 96-well plate format using a chromogenic substrate.[1] It is self-validating through the inclusion of a positive control (Benzamidine).[1]

Materials Required
  • Enzyme: Bovine Trypsin (Sigma T1426) or Human uPA.[1]

  • Substrate:

    • For Trypsin: L-BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).[1]

    • For uPA: Chromozym U (Roche) or S-2444 .[1]

  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂, 0.01% Triton X-100 (prevents aggregation).

  • Inhibitor: N-[4-(Aminomethyl)phenyl]guanidine (dissolved in DMSO; final DMSO < 5%).[1]

Step-by-Step Methodology
  • Enzyme Titration (Validation Step):

    • Determine the

      
       of the substrate before adding inhibitor.
      
    • Prepare substrate concentrations:

      
      .
      
    • Why? Accurate

      
       determination requires 
      
      
      
      near
      
      
      to maximize sensitivity to competitive inhibition.[1]
  • Inhibitor Preparation:

    • Prepare a 100 mM stock of AMPG.

    • Dilute to working concentrations: 0, 10, 50, 100, 500, 1000 µM.

  • Reaction Assembly (96-well plate):

    • Blank: 150 µL Buffer.

    • Control: 140 µL Buffer + 10 µL Enzyme + 50 µL Substrate (No Inhibitor).[1]

    • Test: 130 µL Buffer + 10 µL Inhibitor + 10 µL Enzyme (Pre-incubate 10 min at 25°C) + 50 µL Substrate.

  • Kinetic Measurement:

    • Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 15 minutes.

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
Data Analysis Workflow

The


 is calculated using the Cheng-Prusoff equation  (for single point) or, more accurately, Global Fitting  of the Michaelis-Menten equation.[1]

Equation for Competitive Inhibition:



Linear Transformation (Dixon Plot):

  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).[1]
  • Lines for different

    
     will intersect at 
    
    
    
    .[1]

Comparative Performance Analysis

The following table synthesizes experimental expectations based on structure-activity relationship (SAR) data.

ParameterN-[4-(Aminomethyl)phenyl]guanidineBenzamidine (Standard)Interpretation
Inhibition Type CompetitiveCompetitiveBoth target the S1 pocket exclusively.[1]

(Bovine Trypsin)
15 – 50 µM (Estimated)18.4 ± 2.0 µM AMPG is generally equipotent or slightly weaker than benzamidine due to the flexible linker unless optimized.

(Human uPA)
> 100 µM (Parent) / ~2.4 µM (Derivatives)> 200 µM The parent AMPG is a weak uPA inhibitor, but its acyl-derivatives (e.g., phenylguanidine ureas) are highly potent [1].
Solubility High (HCl salt)HighBoth are suitable for aqueous buffer systems.[1]
Stability High (pH 2–10)HighGuanidines are chemically stable but can be hygroscopic.[1]
Experimental Workflow Diagram

ExperimentalWorkflow cluster_QC Quality Control Start Start: Ki Determination Prep 1. Prepare Reagents (Enzyme, Substrate, AMPG) Start->Prep KmDet 2. Determine Km of Substrate (No Inhibitor) Prep->KmDet Incubate 3. Pre-incubation (Enzyme + AMPG, 10 min @ 25°C) KmDet->Incubate Select [S] ~ Km Reaction 4. Initiate Reaction (Add Substrate) Incubate->Reaction Measure 5. Measure Absorbance (405 nm, Kinetic Mode) Reaction->Measure Analyze 6. Data Analysis (Dixon Plot / Global Fit) Measure->Analyze Z Z' Factor > 0.5 Measure->Z Linearity R² > 0.98 Analyze->Linearity

Figure 2: Step-by-step workflow for high-throughput or bench-scale Ki determination.

Expert Insights & Troubleshooting

1. The "Pre-incubation" Trap: Unlike simple amidines, guanidine derivatives can sometimes exhibit slow-binding kinetics if the substituent (aminomethyl group) interacts with distal loops (e.g., the 99-loop in uPA).[1]

  • Recommendation: Always compare

    
     measured immediately vs. after 15 minutes of pre-incubation. If 
    
    
    
    decreases with time, you are observing slow-tight binding.[1]

2. pH Sensitivity: The guanidinium group (


) remains protonated at physiological pH.[3] However, if you are testing at pH > 9.0 (rare for proteases), the deprotonation will abolish activity. Ensure your buffer pH is strictly controlled (pH 7.4–8.0).[1]

3. Substrate Competition: If using a high-affinity substrate (low


), you will need higher concentrations of AMPG to observe inhibition.[1]
  • Rule of Thumb: If

    
    , use 
    
    
    
    (10x
    
    
    ) to generate a complete inhibition curve.

References

  • Sperl, S., et al. (2000). "(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase."[1][4][5] Proceedings of the National Academy of Sciences, 97(10), 5113-5118.

  • Kurinov, I. V., & Harrison, R. W. (1994).[6] "Prediction of new serine proteinase inhibitors." Nature Structural Biology, 1, 735–743.[6]

  • Hays, A., et al. (2012). "Comparison of Ki Values." XenoTech Technical Guides.

  • Nochi, S., et al. (1989).[7] "Kinetic study on the mechanism of inhibition of trypsin and trypsin-like enzymes by p-guanidinobenzoate ester." Chemical & Pharmaceutical Bulletin, 37(10), 2855-2857.[1][7]

Sources

Benchmarking Cytotoxicity Assays for Phenylguanidine Fragments: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In Fragment-Based Drug Discovery (FBDD), phenylguanidine scaffolds are privileged structures, often serving as bioisosteres for arginine in kinase and protease inhibitors. However, their evaluation presents a unique "toxicological mirage."

Because fragments possess low binding affinities (


 in the mM range), primary screens require high compound concentrations (typically 1–10 mM). At these concentrations, phenylguanidines exhibit two distinct behaviors that compromise standard assays:
  • Intrinsic Chemical Reactivity: The guanidinium group can chemically reduce tetrazolium salts (MTT/MTS), generating false viability signals.

  • Physicochemical Toxicity: As cationic amphiphiles, they can act as mitochondrial uncouplers or membrane detergents, independent of specific target modulation.

This guide moves beyond standard protocols to establish a self-validating toxicity profiling workflow specifically designed to eliminate these artifacts.

Mechanism of Action & Assay Interference[1]

To select the right assay, one must understand why standard methods fail.

The Phenylguanidine Artifact (MTT/MTS)

Tetrazolium-based assays rely on cellular dehydrogenases (NAD(P)H) to reduce yellow tetrazolium to purple formazan. However, at high concentrations, the basic guanidine moiety can facilitate a base-catalyzed hydride transfer or direct chemical reduction of the tetrazolium ring, even in the absence of live cells. This results in a "False Viable" signal, masking cytotoxicity.

The Toxicity Pathway

Phenylguanidines often exhibit a biphasic toxicity profile:

  • Bioenergetic Stress (Early): Accumulation in the mitochondrial matrix (driven by membrane potential) leads to proton leak and ATP depletion.

  • Membrane Lysis (Late): At high mM concentrations, the cationic surfactant nature disrupts the plasma membrane.

Visualization: The Interference vs. Toxicity Loop

G Compound Phenylguanidine Fragment (1-5 mM) Cell Live Cell Compound->Cell Exposure MTT MTT Reagent (Tetrazolium) Compound->MTT Direct Interaction Mito Mitochondrial Uncoupling Cell->Mito Toxicity ChemRed Chemical Reduction MTT->ChemRed High pH / Reducing Signal_Real True Viability Signal (ATP) Mito->Signal_Real Decreased ATP Signal_False False Viability Signal (Formazan) ChemRed->Signal_False Artifact

Figure 1: Mechanism of Interference. Phenylguanidines can bypass cellular metabolism to chemically reduce MTT, creating false positives, while simultaneously depleting ATP via mitochondrial toxicity.

Comparative Analysis of Assay Modalities

FeatureATP Luminescence (e.g., CellTiter-Glo)Tetrazolium Reduction (MTT/MTS)Membrane Integrity (LDH Release)
Primary Readout Intracellular ATP (Metabolic Health)Dehydrogenase ActivityLeaked Enzyme (Necrosis)
Sensitivity High (Detects <10 cells)ModerateLow (Requires significant lysis)
Phenylguanidine Interference Low (Luciferase is robust)High (Chemical reduction risk)Moderate (Enzyme inhibition possible)
Throughput Ultra-High (Add-Mix-Read)Low (Solubilization steps)High
Cost

$
$

Verdict Recommended Primary Avoid for this scaffoldRecommended Secondary
Critical Analysis
  • Why ATP is Superior: ATP levels drop rapidly (minutes) upon mitochondrial uncoupling, a common toxicity mode for guanidines. This provides an early warning of toxicity before membrane rupture occurs.

  • Why LDH is Necessary: ATP depletion can be reversible (cytostasis). Pairing ATP with LDH (necrosis) distinguishes between metabolic arrest and cell death.

Validated Experimental Protocols

Protocol A: The "Cell-Free" Interference Check (Mandatory)

Before running any cell-based screen with phenylguanidines, you must quantify the chemical background.

Objective: Determine if the fragment chemically generates signal in the assay reagent without cells.

  • Preparation: Prepare a 2x concentration series of the phenylguanidine fragment in complete culture media (e.g., 2 mM, 1 mM, 0.5 mM).

  • Plating: Dispense 50 µL of media-only (No Cells) into columns 1-3 of a 96-well plate.

  • Treatment: Add 50 µL of the 2x compound series to the wells. Final volume: 100 µL.

  • Reagent Addition:

    • If using MTT: Add 20 µL MTT reagent. Incubate 2 hours.

    • If using ATP: Add 100 µL CellTiter-Glo.

  • Readout: Measure Absorbance (MTT) or Luminescence (ATP).

  • Analysis:

    • Calculate Signal-to-Background (S/B) :

      
      
      
    • Fail Criteria: If

      
       (20% increase over background), the compound interferes. Do not use this assay. 
      
Protocol B: Multiplexed ATP/LDH Cytotoxicity Profiling

This protocol allows simultaneous measurement of cell death (LDH) and metabolic viability (ATP) from the same well.

Reagents:

  • Promega CellTiter-Glo® (or equivalent ATP kit)

  • CytoTox-ONE™ (or equivalent fluorometric LDH kit)

  • Positive Control: Digitonin (30 µg/mL) or Triton X-100 (0.1%)

Workflow:

  • Seeding: Seed cells (e.g., HEK293 or HepG2) at 5,000 cells/well in 90 µL media. Incubate 24h.

  • Dosing: Add 10 µL of 10x phenylguanidine fragments. Include DMSO vehicle control and Digitonin (Max Lysis) control.

  • Incubation: Incubate for 24 hours at 37°C.

  • LDH Harvest (Supernatant):

    • Transfer 50 µL of supernatant to a fresh black plate.

    • Add 50 µL LDH Reagent. Incubate 10 min (RT, dark).

    • Add Stop Solution. Read Fluorescence (Ex 560nm / Em 590nm).

  • ATP Quantification (Cell Lysate):

    • To the original plate (containing remaining cells/media), add 50 µL CellTiter-Glo.

    • Shake on orbital shaker for 2 min (lysis).

    • Incubate 10 min (stabilization).

    • Read Luminescence.[1]

Data Interpretation & Decision Logic

To ensure scientific integrity, use the following logic flow to categorize fragment hits.

DecisionMatrix Start Fragment Hit (Phenylguanidine) Interference Cell-Free Check (Protocol A) Start->Interference Pass No Interference Interference->Pass S/B < 1.2 Fail Signal > Background Interference->Fail S/B > 1.2 Multiplex Run Multiplex ATP + LDH Pass->Multiplex Concl_Fail Switch Assay (Use Impedance/Imaging) Fail->Concl_Fail Res_1 High ATP / Low LDH Multiplex->Res_1 Res_2 Low ATP / Low LDH Multiplex->Res_2 Res_3 Low ATP / High LDH Multiplex->Res_3 Concl_1 Non-Toxic (Safe Hit) Res_1->Concl_1 Concl_2 Metabolic Stress (Mito-Tox Potential) Res_2->Concl_2 Concl_3 Necrosis (Membrane Lysis) Res_3->Concl_3

Figure 2: Decision Matrix for Fragment Validation. This workflow filters out chemical artifacts before biological profiling.

Authoritative Guidelines for Interpretation
  • The "Metabolic Gap": If you observe a significant drop in ATP (e.g., <50%) but no increase in LDH, the phenylguanidine is likely acting as a mitochondrial uncoupler or inhibiting the electron transport chain (ETC) rather than lysing the cell [1]. This is common for lipophilic cations.

  • pH Artifacts: At >5 mM, check the color of the media (Phenol Red). If it turns violet/pink, the basicity of the guanidine has shifted the pH > 8.0. This invalidates almost all enzymatic assays. Buffer strongly (HEPES 25mM) to correct this.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2]

  • Lim, Y. M., et al. (2020).[3] In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. Int J Environ Res Public Health.

  • Dahlin, J. L., et al. (2025).[2] Interference and Artifacts in High-Content Screening. Assay Guidance Manual.

  • Agilent Technologies. (2023). Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.